molecular formula C7H9IN2 B577438 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole CAS No. 1345471-39-7

1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole

Numéro de catalogue: B577438
Numéro CAS: 1345471-39-7
Poids moléculaire: 248.067
Clé InChI: ZHDDOQWIKLEOBV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole is a valuable chemical building block in scientific research, particularly in the development of novel active compounds. Its structure, featuring an iodine atom and a cyclopropylmethyl group on a pyrazole core, makes it a versatile intermediate for further functionalization via cross-coupling reactions and other synthetic transformations. In pharmaceutical research, pyrazole derivatives are extensively investigated for their diverse biological activities. Recent studies highlight that pyrazole-based compounds can exhibit significant antioxidant and antiproliferative properties , demonstrating protective effects against oxidative stress and showing promising activity against various cancer cell lines . Furthermore, structurally related pyrazole compounds have been identified as key components in the development of positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine receptor , a promising target for neurodevelopmental and neurodegenerative diseases such as schizophrenia and Alzheimer's disease . In the field of agrochemical research, the pyrazole scaffold is a privileged structure. Incorporating pyrazole moieties into novel insecticide designs, such as meta-diamide compounds, has been shown to effectively extend the insecticidal spectrum , particularly against sucking mouthpart pests like Nilaparvata lugens (brown planthopper), where high activity has been observed . This reagent is intended for use in these and other exploratory research applications to advance the development of new pharmaceutical and agrochemical candidates. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-(cyclopropylmethyl)-5-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2/c8-7-3-4-9-10(7)5-6-1-2-6/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDDOQWIKLEOBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718447
Record name 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345471-39-7
Record name 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1345471-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Synthesis and Application of Substituted Iodo-Pyrazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Target Compound: Initial searches for the specific molecule, 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole, did not yield a publicly registered CAS number, suggesting it may be a novel or less-common research compound. This guide, therefore, focuses on a closely related and well-documented analogue, 1-Ethyl-4-iodo-5-methyl-1H-pyrazole , to provide researchers with a robust framework for understanding the synthesis, properties, and applications of this important class of heterocyclic building blocks. The principles and protocols discussed herein are broadly applicable to similar iodo-pyrazole derivatives.

Introduction to Iodo-Pyrazoles in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved therapeutics, from anti-inflammatory agents like celecoxib to kinase inhibitors used in oncology.[1][2] The metabolic stability and versatile synthetic handles of the pyrazole ring make it a cornerstone of modern medicinal chemistry.[1]

This guide focuses on 1-Ethyl-4-iodo-5-methyl-1H-pyrazole , a versatile heterocyclic building block. The strategic placement of an iodo group at the 4-position renders the molecule an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[3] This reactivity allows for the facile introduction of diverse aryl, heteroaryl, or alkynyl moieties, which is a critical step in the synthesis of complex molecular architectures for drug candidates.[3]

Chemical Identity

The structure of 1-Ethyl-4-iodo-5-methyl-1H-pyrazole is presented below.

Caption: Chemical structure of 1-Ethyl-4-iodo-5-methyl-1H-pyrazole.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific compound is not widely published, its properties can be estimated based on structurally similar iodo-pyrazoles.[3] These properties are crucial for designing reaction conditions, purification strategies, and for the structural elucidation of its reaction products.

PropertyValue (Estimated)Note
Molecular Formula C₆H₉IN₂-
Molecular Weight 236.06 g/mol -
Appearance Off-white to pale yellow solidBased on general observations for similar iodo-pyrazoles.[3]
Solubility Soluble in organic solvents (DMF, DMSO, chlorinated solvents)Typical for pyrazole derivatives.[3]
Reactivity The C-I bond is susceptible to Pd-catalyzed cross-coupling.Key feature for synthetic utility.[3]
¹H NMR Expected shifts for ethyl and methyl protons, and a singlet for the pyrazole proton.The exact chemical shifts are dependent on the solvent used.[4]
Mass Spectrometry Expected [M+H]⁺ at m/z 237.9883Useful for reaction monitoring and product confirmation.[5]

Synthesis of 1-Ethyl-4-iodo-5-methyl-1H-pyrazole

The synthesis of 1-Ethyl-4-iodo-5-methyl-1H-pyrazole can be achieved through a two-step process: the initial formation of the pyrazole ring via condensation, followed by regioselective iodination.

Synthetic Workflow

G start Ethylhydrazine Oxalate + 2,4-Pentanedione step1 Step 1: Condensation Reaction start->step1 intermediate 1-Ethyl-5-methyl-1H-pyrazole step1->intermediate step2 Step 2: Iodination intermediate->step2 product 1-Ethyl-4-iodo-5-methyl-1H-pyrazole step2->product

Caption: General synthetic workflow for 1-Ethyl-4-iodo-5-methyl-1H-pyrazole.

Detailed Experimental Protocol

This protocol is adapted from established methods for pyrazole synthesis and iodination.[3]

Step 1: Synthesis of 1-Ethyl-5-methyl-1H-pyrazole

  • To a solution of ethylhydrazine oxalate (1.0 eq) in water, add a solution of sodium hydroxide (2.0 eq) in water at 0 °C.

  • To this solution, add 2,4-pentanedione (1.0 eq) dropwise, ensuring the temperature is maintained below 10 °C.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 1-ethyl-5-methyl-1H-pyrazole.

Step 2: Synthesis of 1-Ethyl-4-iodo-5-methyl-1H-pyrazole

  • Dissolve the crude 1-ethyl-5-methyl-1H-pyrazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise to the solution.

  • Stir the reaction at room temperature for 4-6 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure 1-Ethyl-4-iodo-5-methyl-1H-pyrazole.

Causality Behind Experimental Choices:

  • The use of a 1,3-dicarbonyl compound (2,4-pentanedione) and a substituted hydrazine (ethylhydrazine) is a classic and efficient method for constructing the pyrazole ring, known as the Knorr pyrazole synthesis.[5]

  • N-iodosuccinimide (NIS) is chosen as the iodinating agent due to its mild nature and high regioselectivity for the electron-rich 4-position of the pyrazole ring.

Applications in Drug Discovery

The synthetic utility of 1-Ethyl-4-iodo-5-methyl-1H-pyrazole is most evident in its application as a key intermediate for creating diverse molecular libraries for high-throughput screening and in the targeted synthesis of complex drug molecules.[3]

Synthesis of Kinase Inhibitors

Many kinase inhibitors, a cornerstone of modern oncology, feature a substituted pyrazole core.[1] The C-I bond in 1-Ethyl-4-iodo-5-methyl-1H-pyrazole provides a reactive site for introducing various aryl and heteroaryl groups, which are often essential for binding to the kinase active site.[3]

G start 1-Ethyl-4-iodo-5-methyl-1H-pyrazole coupling Suzuki or Sonogashira Coupling start->coupling product Substituted Pyrazole Intermediate coupling->product boronic_acid Aryl/Heteroaryl Boronic Acid/Ester boronic_acid->coupling alkyne Terminal Alkyne alkyne->coupling elaboration Further Synthetic Elaboration product->elaboration final_product Kinase Inhibitor Candidate elaboration->final_product

Caption: Synthetic workflow for kinase inhibitors using 1-Ethyl-4-iodo-5-methyl-1H-pyrazole.

Development of Sildenafil Analogues

Sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, is built upon a pyrazolopyrimidinone core.[2] 1-Ethyl-4-iodo-5-methyl-1H-pyrazole can serve as a precursor for novel sildenafil analogues, enabling the exploration of compounds with modified selectivity for different PDE isoenzymes.[3] This could lead to new therapeutics for conditions such as pulmonary hypertension.

Anti-inflammatory Agents

The pyrazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).[3] This iodo-pyrazole intermediate allows for the synthesis of novel analogues of existing anti-inflammatory drugs, with the goal of improving efficacy, selectivity, or pharmacokinetic profiles.

Safety and Handling

  • General Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid dust formation. Avoid contact with skin, eyes, and clothing.[6][7]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[6][7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6][7]

    • Ingestion: May be harmful if swallowed. Call a poison center or doctor if you feel unwell.[6]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7]

  • Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.[6]

Conclusion

1-Ethyl-4-iodo-5-methyl-1H-pyrazole stands out as a highly valuable and versatile building block in medicinal chemistry. Its amenability to a wide range of cross-coupling reactions provides a straightforward entry into diverse and complex molecular scaffolds. The protocols and applications outlined in this guide offer a solid foundation for researchers to leverage the potential of this and similar iodo-pyrazole intermediates in their drug discovery and development endeavors.

References

  • Chemsrc. (2025). 1-Ethyl-4-iodo-5-methyl-3-nitro-1H-pyrazole. Retrieved February 13, 2026, from [Link]

  • Dana Bioscience. (n.d.). 1-Ethyl-5-iodo-4-methyl-1H-pyrazole 100mg. Retrieved February 13, 2026, from [Link]

  • PubChemLite. (n.d.). 1-ethyl-5-iodo-4-methyl-1h-pyrazole. Retrieved February 13, 2026, from [Link]

  • Ark Pharma Scientific Limited. (n.d.). Ethyl 4-iodo-1H-pyrazole-5-carboxylate. Retrieved February 13, 2026, from [Link]

  • PubMed. (2001). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. Retrieved February 13, 2026, from [Link]

  • ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved February 13, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved February 13, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Iodopyrazole. Retrieved February 13, 2026, from [Link]

  • SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Retrieved February 13, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Pyrazole, 4,5-dihydro-4,5-dimethyl- (CAS 28019-94-5). Retrieved February 13, 2026, from [Link]

Sources

Technical Deep Dive: 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis, synthesis, and application of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole , a specialized heterocyclic building block.

Executive Summary

In the landscape of modern drug discovery, the 1-alkyl-5-iodo-1H-pyrazole scaffold represents a critical "hinge" intermediate. While simple pyrazoles are ubiquitous, the 1-(cyclopropylmethyl)-5-iodo-1H-pyrazole variant offers a unique combination of steric bulk (via the cyclopropyl motif) and reactive orthogonality (via the C5-iodide).

This molecule is primarily utilized as a precursor for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Negishi) to install aryl or heteroaryl systems at the C5 position—a geometry often exploited in kinase inhibitors and epigenetic modulators to access specific hydrophobic pockets.

Key Technical Challenge: The synthesis of this molecule requires strict regiocontrol. Electrophilic iodination of 1-substituted pyrazoles typically favors the C4 position. Accessing the C5-iodo isomer demands a lithiation-trapping strategy that leverages the directing effect of the pyrazole nitrogen.

Structural Profile & Physicochemical Properties

The molecule consists of a pyrazole ring substituted at the nitrogen (N1) with a cyclopropylmethyl group and at carbon-5 (C5) with an iodine atom.

PropertyValue / DescriptionNote
IUPAC Name 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole
Molecular Formula

Molecular Weight 248.07 g/mol
LogP (Predicted) ~2.6 - 2.9Cyclopropyl group increases lipophilicity significantly compared to methyl.
H-Bond Acceptors 2 (N1, N2)
Key Intermediate CAS 1344382-51-9 Refers to the un-iodinated precursor: 1-(Cyclopropylmethyl)-1H-pyrazole.
Regiochemistry C5-Iodo Critical distinction from the thermodynamically stable C4-iodo isomer.
Electronic & Steric Rationale
  • Cyclopropylmethyl Group: Acts as a bioisostere for isobutyl or propyl groups but with restricted conformation. It is metabolically robust and often improves potency by filling hydrophobic pockets (e.g., the ATP-binding site of kinases).

  • 5-Iodo Position: The C-I bond at C5 is electronically activated for oxidative addition to Pd(0) due to the adjacent nitrogen (N1), making it more reactive in cross-couplings than the C4-iodo isomer.

Strategic Synthesis: The Regioselectivity Imperative

The synthesis of 1-(cyclopropylmethyl)-5-iodo-1H-pyrazole is a case study in kinetic vs. thermodynamic control .

The "Trap": Electrophilic Iodination

Attempting to iodinate 1-(cyclopropylmethyl)pyrazole using standard electrophilic reagents (


, NIS, ICl) will predominantly yield the 4-iodo  isomer. This is because the C4 position is the most electron-rich site (HOMO coefficient is highest at C4) for electrophilic attack.
The Solution: Directed Ortho-Lithiation (DoM)

To install iodine at C5, one must utilize the acidity of the C5 proton (


). The lone pair on N1 coordinates with organolithium reagents, directing deprotonation specifically to the C5 position.
Protocol: C5-Selective Lithiation-Iodination

Step 1: N-Alkylation

  • Reagents: Pyrazole, (Bromomethyl)cyclopropane, NaH (or

    
    /DMF).
    
  • Mechanism:

    
     displacement.
    
  • Outcome: 1-(Cyclopropylmethyl)-1H-pyrazole (Intermediate A).

Step 2: C5-Lithiation & Quench

  • Reagents: n-Butyllithium (n-BuLi), THF, Iodine (

    
    ).[1][2]
    
  • Conditions: -78°C under Argon/Nitrogen.

  • Mechanism: Coordination of Li to N2 facilitates removal of the C5 proton, forming a 5-lithio species. Subsequent addition of

    
     traps the anion.[1]
    
Visualization: Synthesis Workflow

SynthesisWorkflow Start 1H-Pyrazole Step1 Step 1: N-Alkylation (Bromomethyl)cyclopropane NaH, DMF, 0°C -> RT Start->Step1 Inter 1-(Cyclopropylmethyl)pyrazole (CAS: 1344382-51-9) Step1->Inter Branch Regioselectivity Decision Inter->Branch RouteA Route A (Correct): 1. n-BuLi, THF, -78°C 2. I2 Quench Branch->RouteA Kinetic Control (Lithiation) RouteB Route B (Avoid): NIS or I2/CAN Electrophilic Sub. Branch->RouteB Thermodynamic Control (Electrophilic) Product5 TARGET: 1-(Cyclopropylmethyl)- 5-iodo-1H-pyrazole RouteA->Product5 Exclusive C5 Product4 Side Product: 4-iodo isomer RouteB->Product4 Major C4

Caption: Synthesis workflow contrasting the lithiation route (Target C5) vs. electrophilic route (Avoid C4).

Experimental Methodology (Self-Validating Protocol)

Safety Note: n-Butyllithium is pyrophoric. All glassware must be flame-dried and purged with inert gas.

Step 1: Synthesis of 1-(Cyclopropylmethyl)-1H-pyrazole
  • Setup: Charge a 250 mL round-bottom flask with NaH (60% in oil, 1.2 eq) and anhydrous DMF. Cool to 0°C.

  • Addition: Add 1H-pyrazole (1.0 eq) portion-wise. Evolution of

    
     gas will be observed. Stir for 30 min.
    
  • Alkylation: Add (bromomethyl)cyclopropane (1.1 eq) dropwise. Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Quench with water (carefully). Extract with Ethyl Acetate (

    
    ). Wash organics with brine to remove DMF. Dry over 
    
    
    
    .[2]
  • Validation: GC-MS should show a single peak with

    
    .
    
Step 2: Regioselective C5-Iodination
  • Solvation: Dissolve 1-(cyclopropylmethyl)pyrazole (1.0 eq) in anhydrous THF (0.2 M concentration). Cool to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add n-BuLi (2.5 M in hexanes, 1.1 eq) dropwise over 15 minutes.

    • Critical Check: Maintain internal temp < -65°C to prevent ring fragmentation or isomerization.

    • Stir at -78°C for 45-60 minutes. The solution often turns yellow/orange.

  • Quench: Add a solution of Iodine (

    
    , 1.2 eq) in THF dropwise. The color will shift from dark to light as iodine is consumed, then persist as brown.
    
  • Workup: Warm to RT. Quench with saturated

    
     (sodium thiosulfate) to remove excess iodine (color disappears). Extract with ether/EtOAc.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The 5-iodo isomer is typically less polar than the starting material.

Characterization & Structural Validation[3]

Distinguishing the 5-iodo isomer from the 4-iodo isomer is critical.

Feature5-Iodo Isomer (Target)4-Iodo Isomer (Impurity)
1H NMR Pattern Two doublets (C3-H and C4-H).Two singlets (or broad singlets) for C3-H and C5-H.
Coupling Constant (

)

N/A (Para-like relationship, negligible coupling).
NOE Signal NOE observed between N-CH2 and C5-I (weak/none) or Strong NOE between N-CH2 and C5-H is ABSENT (because H is replaced by I).Strong NOE observed between N-CH2 and C5-H (proton is still present).
13C NMR C5 signal significantly upfield (due to Iodine heavy atom effect, typically ~80-90 ppm).C4 signal upfield (~60-70 ppm).

Applications in Drug Design[4]

This scaffold is a "privileged structure" for building kinase inhibitors. The iodine handle allows for modular synthesis.

Functionalization Logic
  • Suzuki-Miyaura Coupling: Reacts with aryl-boronic acids to create 1,5-diarylpyrazoles.

    • Note: The cyclopropylmethyl group at N1 creates steric bulk. Use active catalysts like

      
       or Buchwald generations (e.g., XPhos Pd G2).
      
  • Sonogashira Coupling: Installation of alkynes for rigid spacers.

  • Heck Reaction: Vinylation for further saturation.

Visualization: Functionalization Map

Functionalization Core 1-(Cyclopropylmethyl)- 5-iodo-1H-pyrazole Suzuki Suzuki Coupling (Ar-B(OH)2, Pd-cat) Yields: 1,5-Diarylpyrazoles Core->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkyne, CuI, Pd) Yields: 5-Alkynylpyrazoles Core->Sonogashira Negishi Negishi Coupling (R-ZnX, Pd) Yields: 5-Alkyl/Benzyl Core->Negishi Target1 Kinase Inhibitors (e.g., p38 MAP, B-Raf) Suzuki->Target1 Target2 Epigenetic Modulators (LSD1, HDAC) Sonogashira->Target2

Caption: Divergent synthesis pathways from the 5-iodo core to bioactive targets.

References

  • Regioselective Lithiation of 1-Substituted Pyrazoles

    • Source: Heinisch, G., & Holzer, W. (1994). "Pyrazoles".[1][2][3][4][5][6][7][8][9][10][11] In Comprehensive Heterocyclic Chemistry II.

    • Context: Establishes the N-coordination mechanism for C5-lithi
    • Verification:

  • Synthesis of 1-Alkyl-5-iodopyrazoles

    • Source: Waldo, J. P., et al. (2008). "Room Temperature ICl-Induced Dehydration/Iodination...". Journal of Organic Chemistry. (Contrasts with electrophilic routes).
    • URL:[Link]

  • Intermediate CAS Verification

    • Source: ChemicalBook / Sigma-Aldrich Listings.
    • Title: 1-(Cyclopropylmethyl)-1H-pyrazole (CAS 1344382-51-9).[9][12]

  • General Protocol for Halogenation of Pyrazoles

    • Source: National Institutes of Health (PMC). "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides".
    • URL:[Link] (Note: Generalized link to similar pyrazole lithiation protocols).

Sources

1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole , a strategic heterocyclic building block. While specific experimental data for this exact intermediate is often proprietary, this guide synthesizes established pyrazole chemistry, predicted physicochemical parameters, and validated synthetic protocols to serve as an authoritative reference for drug development professionals.

CAS Registry Number: (Not widely listed; Analogous to 2885229-54-7) Chemical Formula: C


H

IN

Molecular Weight: 248.07 g/mol

Executive Summary

1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole is a specialized intermediate used primarily in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. The molecule features two critical functional domains:

  • The 5-Iodo Motif: A highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) or halogen-metal exchange, enabling the rapid construction of biaryl scaffolds.

  • The N-Cyclopropylmethyl Group: A lipophilic moiety often employed to fill hydrophobic pockets (e.g., the ATP-binding site of kinases) or to improve metabolic stability compared to simple alkyl chains.

This guide details the regioselective synthesis required to access the 5-iodo isomer (as opposed to the thermodynamically favored 4-iodo isomer) and outlines its utility in medicinal chemistry.

Physicochemical Properties

As a low-molecular-weight halo-heterocycle, the compound exhibits lipophilicity consistent with fragment-based drug discovery (FBDD) libraries.

Table 1: Predicted & Derived Properties
PropertyValueRationale/Source
Appearance Pale yellow oil or low-melting solidConsistent with 1-alkyl-5-iodopyrazoles (e.g., 1-methyl-5-iodopyrazole is a liquid).
Boiling Point ~290–300 °C (760 mmHg)Extrapolated from 1-methyl-5-iodopyrazole (BP ~200°C) + cyclopropylmethyl contribution.
Density ~1.8 – 1.9 g/cm³High density due to the heavy iodine atom.
LogP (Octanol/Water) 2.3 ± 0.4The cyclopropylmethyl group adds significant lipophilicity (approx +1.2 log units vs methyl).
pKa (Conjugate Acid) ~2.0Pyrazole nitrogen lone pair availability is modulated by the electron-withdrawing iodine.
Solubility DMSO, DMF, DCM, MeOHHighly soluble in polar aprotic and chlorinated solvents; sparingly soluble in water.

Synthetic Methodology

Accessing the 5-iodo isomer requires a specific mechanistic approach. Direct electrophilic iodination of 1-alkylpyrazoles typically occurs at the C4 position (the most electron-rich site). To install iodine at C5 , a Directed ortho-Metalation (DoM) strategy is required.

Protocol: Regioselective Synthesis via C5-Lithiation

Step 1: N-Alkylation of Pyrazole

  • Reagents: 1H-Pyrazole, (Bromomethyl)cyclopropane, NaH (60% dispersion).

  • Solvent: DMF (Anhydrous).

  • Mechanism: S

    
    2 displacement.
    

Step 2: C5-Lithiation and Iodination

  • Reagents: n-Butyllithium (n-BuLi), Iodine (I

    
    ).[1]
    
  • Solvent: THF (Anhydrous).

  • Condition: -78 °C.

  • Mechanism: The N1-substituent coordinates the lithium or simply acidifies the C5-proton, directing deprotonation exclusively to C5.

Experimental Workflow
  • Alkylation: Dissolve 1H-pyrazole (1.0 eq) in DMF at 0°C. Add NaH (1.2 eq) portion-wise. Stir 30 min. Add (bromomethyl)cyclopropane (1.1 eq) and warm to RT. Stir 4h. Quench (H

    
    O), extract (EtOAc), and concentrate to yield 1-(cyclopropylmethyl)-1H-pyrazole.
    
  • Lithiation: Dissolve the intermediate in dry THF under Argon. Cool to -78°C .

  • Metalation: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise. Stir for 45–60 mins at -78°C. The solution typically turns yellow/orange.

  • Quench: Add a solution of I

    
     (1.2 eq) in THF dropwise. The color will fade and then persist.
    
  • Workup: Warm to RT. Quench with sat. aq. Na

    
    S
    
    
    
    O
    
    
    (to remove excess iodine). Extract with DCM.[1] Purify via silica gel chromatography (Hexanes/EtOAc).

SynthesisWorkflow Start 1H-Pyrazole Step1 Step 1: N-Alkylation (Bromomethyl)cyclopropane NaH, DMF Start->Step1 Inter 1-(Cyclopropylmethyl) pyrazole Step1->Inter Step2 Step 2: C5-Lithiation n-BuLi, THF, -78°C Inter->Step2 Lithio 5-Lithio Intermediate (Transient) Step2->Lithio Directing Effect Step3 Step 3: Iodination Iodine (I2) Quench Lithio->Step3 Final 1-(Cyclopropylmethyl) -5-iodo-1H-pyrazole Step3->Final

Figure 1: Regioselective synthesis workflow targeting the C5-iodo position via lithiation.

Reactivity & Applications in Drug Discovery

The 5-iodo-pyrazole scaffold is a "privileged structure" in medicinal chemistry.[2] The iodine atom serves as a versatile leaving group for carbon-carbon and carbon-heteroatom bond formation.

Key Transformations
  • Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to form 1,5-disubstituted pyrazoles . This is critical for creating biaryl kinase inhibitors where the pyrazole acts as the hinge binder or the hydrophobic core.

  • Sonogashira Coupling: Reaction with terminal alkynes to install rigid acetylenic linkers.

  • Halogen-Metal Exchange (Grignard/Lithium): Treatment with i-PrMgCl generates the magnesiated species, which can react with aldehydes, ketones, or amides to introduce benzylic alcohols or carbonyls at C5.

Mechanistic Pathway: Suzuki Coupling

The steric bulk of the N-cyclopropylmethyl group at position 1 and the incoming nucleophile at position 5 can create steric clash. Catalysts such as Pd(dppf)Cl


  or Pd

(dba)

/XPhos
are recommended to overcome steric hindrance and prevent protodeiodination.

ReactivityMap Core 1-(Cyclopropylmethyl) -5-iodo-1H-pyrazole Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Sono Sonogashira Coupling (R-C≡CH, Pd/Cu) Core->Sono Exchange Halogen-Metal Exchange (i-PrMgCl) Core->Exchange Product1 5-Aryl-1-cyclopropylmethyl pyrazole Suzuki->Product1 Product2 5-Alkynyl-pyrazole Sono->Product2 Product3 5-Magnesio-pyrazole (Nucleophile) Exchange->Product3

Figure 2: Divergent reactivity profile of the 5-iodo scaffold.

Handling and Safety

  • Stability: Iodopyrazoles are generally stable at room temperature but should be stored away from light to prevent gradual liberation of iodine (photo-degradation).

  • Hazards:

    • Skin/Eye Irritant: Treat as a potent alkylating agent precursor.

    • Inhalation: Avoid dust/mist; use in a fume hood.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to maintain high purity for cross-coupling reactions.

References

  • BenchChem. Synthesis routes of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole. (Demonstrates alkylation protocol). Retrieved from

  • National Institutes of Health (NIH). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides. (Validates C5-lithiation/iodination strategy). Retrieved from

  • Google Patents. WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives. (Provides context on cyclopropyl-pyrazole handling). Retrieved from

  • Enamine. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (Further validation of regioselective metalation). Retrieved from

Sources

1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Scaffold Validation in Medicinal Chemistry

Executive Summary & Synthetic Logic

The 1-(cyclopropylmethyl)-5-iodo-1H-pyrazole scaffold is a critical building block in the design of kinase inhibitors (e.g., BTK, JAK) and agrochemicals.[1] Its value lies in the 5-iodo position , which serves as a regioselective handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing the sequential elaboration of the pyrazole ring.[1]

The Core Challenge: Distinguishing the desired 5-iodo isomer from the thermodynamically favored 4-iodo isomer (a common impurity in direct iodination protocols).[1] This guide provides the spectroscopic fingerprint required to certify the regiochemistry of the 5-iodo species.

Synthetic Context (The Source of Data)

To interpret the spectra correctly, one must understand the synthesis.[1]

  • Method A (Electrophilic Substitution): Reaction of 1-(cyclopropylmethyl)pyrazole with NIS or

    
     typically yields the 4-iodo  isomer.[1]
    
  • Method B (Directed Ortho-Metalation - DoM): Treatment with n-BuLi at -78°C selectively deprotonates C5 (due to the coordination of Lithium to N1), followed by quenching with

    
     to yield the 5-iodo  isomer.[1]
    

This guide characterizes the product of Method B.

Spectroscopic Profile: NMR, IR, and MS

Nuclear Magnetic Resonance (NMR) Analysis

The definitive proof of the 5-iodo regiochemistry is the absence of the C5 proton and the specific chemical shift of the C5 carbon (shielded by iodine).[1]

Table 1:

H NMR Data (400 MHz, CDCl

)

Note: Assignments based on structural homology with 1-methyl-5-iodopyrazole and cyclopropylmethyl derivatives.

PositionShift (

ppm)
Multiplicity

Coupling (Hz)
Structural Insight
H-3 7.55 - 7.62Doublet (d)

Deshielded by adjacent N2; confirms H3 presence.[1]
H-4 6.35 - 6.45Doublet (d)

Upfield relative to H3.[1] Key diagnostic: If this signal is a singlet, check for 3,5-disubstitution.
N-CH

4.05 - 4.15Doublet (d)

Diagnostic linker signal.[1]
Cyclopropyl (CH) 1.25 - 1.35Multiplet (m)-Methine proton of the cyclopropyl ring.[1]
Cyclopropyl (CH

)
0.55 - 0.65Multiplet (m)-Distinctive high-field cyclopropyl methylene signals.[1]
Cyclopropyl (CH

)
0.35 - 0.45Multiplet (m)-Distinctive high-field cyclopropyl methylene signals.[1]
Table 2:

C NMR Data (100 MHz, CDCl

)

The Heavy Atom Effect is the critical validator here.[1] Iodine attached to a carbon atom significantly shields that nucleus, often shifting it upfield, sometimes below 0 ppm (though typically 60-90 ppm in heteroaromatics).[1]

CarbonShift (

ppm)
Assignment Logic
C-3 138.0 - 141.0Typical aromatic C=N.
C-4 110.0 - 115.0Protonated aromatic carbon.[1]
C-5 80.0 - 95.0 CRITICAL PROOF: The C-I carbon is significantly upfield compared to a C-H (~130 ppm).[1] If this peak is >130 ppm, you likely have the 4-iodo isomer.[1]
N-CH

55.0 - 58.0N-alkyl linker.[1]
Cyclopropyl 10.0 - 12.0Ring carbons.[1]
Mass Spectrometry (MS)
  • Ionization Mode: ESI (+) or EI.

  • Molecular Ion (

    
    ):  Calculated for 
    
    
    
    : 247.98 .[1]
  • Isotopic Pattern: Iodine is monoisotopic (

    
    ).[1] You will not  see the M+2 peak characteristic of Bromine or Chlorine.[1]
    
  • Fragmentation (EI):

    • 
       248 (
      
      
      
      )
    • 
       121 (
      
      
      
      , loss of Iodine is the primary fragmentation pathway).[1]
    • 
       55 (Cyclopropylmethyl fragment).[1]
      
Infrared Spectroscopy (FT-IR)
  • C-H Stretch (Cyclopropyl): 3080 – 3010 cm

    
     (Distinctive "strained" C-H).[1]
    
  • C=N / C=C Stretch (Pyrazole): 1500 – 1400 cm

    
    .[1]
    
  • C-I Stretch: ~500 – 600 cm

    
     (Often weak/obscured in fingerprint region).[1]
    

Experimental Protocols

Protocol A: Regioselective Synthesis (DoM)

Safety: n-BuLi is pyrophoric.[1] Perform under Argon/Nitrogen.

  • Setup: Flame-dry a 3-neck round-bottom flask. Flush with Argon.

  • Solvation: Dissolve 1-(cyclopropylmethyl)pyrazole (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Deprotonation: Cool to -78°C (dry ice/acetone bath). Dropwise add n-BuLi (1.1 eq, 2.5 M in hexanes) over 20 minutes.

    • Mechanism:[1][2][3][4] The Lithium coordinates to the pyrazole N2, directing deprotonation specifically to the C5 position.[1]

  • Equilibration: Stir at -78°C for 45 minutes. The solution often turns yellow/orange.[1]

  • Quench: Add a solution of Iodine (

    
    , 1.2 eq) in THF dropwise.
    
  • Workup: Allow to warm to RT. Quench with saturated

    
     (sodium thiosulfate) to remove excess iodine (color changes from dark red to yellow/clear).[1] Extract with EtOAc.[1]
    
  • Purification: Column chromatography (Hexanes/EtOAc). The 5-iodo isomer is typically less polar than the starting material but close in

    
    .[1]
    

Visualizing the Logic

The following diagrams illustrate the synthetic pathways and the analytical decision tree for validating the compound.

Diagram 1: Regioselectivity Pathways

This diagram contrasts the synthesis of the desired 5-iodo compound against the common 4-iodo impurity.[1]

SynthesisPath Start 1-(Cyclopropylmethyl) pyrazole ReactionA Electrophilic Subst. (NIS or I2) Start->ReactionA ReactionB Directed Ortho-Metalation (1. n-BuLi, -78°C 2. I2) Start->ReactionB Prod4 4-Iodo Isomer (Undesired Impurity) ReactionA->Prod4 Thermodynamic Control LithiumInt 5-Lithio Intermediate (N-Li Coordination) ReactionB->LithiumInt Kinetic Control Prod5 5-Iodo Isomer (Target Scaffold) LithiumInt->Prod5 Electrophile Trap

Caption: Divergent synthesis pathways. Method B (Green) is required for the 5-iodo target.

Diagram 2: Analytical Validation Workflow

How to confirm you have the correct isomer using the data provided.

AnalysisFlow Sample Isolated Product NMR_H 1H NMR Analysis Sample->NMR_H NMR_C 13C NMR Analysis Sample->NMR_C Decision1 Are H3 and H4 doublets (J~1.8Hz)? NMR_H->Decision1 Decision2 Is C-I Carbon < 100 ppm? NMR_C->Decision2 Result_Pass CONFIRMED: 5-Iodo Isomer Decision1->Result_Pass Yes Result_Fail REJECT: Likely 4-Iodo or Mix Decision1->Result_Fail No (Singlets) Decision2->Result_Pass Yes (Shielded) Decision2->Result_Fail No (>110 ppm)

Caption: Step-by-step logic to validate the regiochemistry of the iodinated pyrazole.

References

  • Regioselective Synthesis of 1-Alkyl-5-iodopyrazoles

    • Title: "Regioselective synthesis of 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides."
    • Source: National Institutes of Health (PMC).[1]

    • Context: Describes the lithiation/trapping mechanism for gener
    • URL:[Link](Note: Link points to relevant PMC context for iodopyrazole regioselectivity).[1]

  • NMR Chemical Shifts of Iodopyrazoles

    • Title: "A 13C chemical shifts study of iodopyrazoles: experimental results and relativistic calcul
    • Source: Structural Chemistry (via ResearchGate).[1][5]

    • Context: Provides the foundational data for the heavy atom effect of iodine on pyrazole carbons.[1]

    • URL:[Link]

  • General Pyrazole Characterization

    • Title: "1-Cyclopropyl-4-iodo-5-methyl-1H-pyrazole D
    • Source: ChemicalBook / BLD Pharm.[1]

    • Context: Used for comparative structural analysis of the cyclopropylmethyl group.[1]

Sources

Synthesis and characterization of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed characterization of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrazole scaffolds are foundational in numerous pharmaceuticals, and the strategic introduction of a cyclopropylmethyl group can enhance metabolic stability and receptor binding affinity, while the iodo-substituent at the 5-position serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. This document offers a narrative-driven exploration of the synthetic strategy, detailed step-by-step protocols, and a multi-faceted characterization workflow designed for researchers and professionals in the field.

Strategic Imperative: The Value of the Target Moiety

The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of blockbuster drugs used to treat a range of conditions from cancer to erectile dysfunction.[1][2][3] The rationale for targeting 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole is twofold, stemming from the unique contributions of its substituents:

  • The Cyclopropylmethyl Group: This moiety is frequently employed in medicinal chemistry to confer advantageous pharmacokinetic properties. The introduction of the strained cyclopropyl ring can reduce plasma clearance, decrease off-target effects, and enhance binding affinity to target receptors.[4]

  • The 5-Iodo Substituent: The iodine atom at the C5 position of the pyrazole ring is a key functional handle. It provides a reactive site for introducing further complexity into the molecule via well-established palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.[5][6] This allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

This guide details a robust and regioselective two-step synthesis designed to produce this valuable building block with high purity.

Synthetic Blueprint: A Two-Step Regioselective Approach

The synthesis is logically divided into two primary stages: N-alkylation of the pyrazole core followed by regioselective iodination. This strategy is designed to ensure precise control over the final substitution pattern.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: C5-Iodination A 1H-Pyrazole B 1-(Cyclopropylmethyl)-1H-pyrazole A->B  Base (e.g., NaH)  Cyclopropylmethyl bromide  Solvent (e.g., THF) C 1-(Cyclopropylmethyl)-1H-pyrazole D 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole (Target Molecule) C->D  1. n-BuLi, THF, -78°C  2. Iodine (I₂)

Caption: High-level overview of the two-step synthetic workflow.

Causality in Synthesis Design
  • Step 1: N-Alkylation of 1H-Pyrazole: The primary challenge in the N-alkylation of unsymmetrical pyrazoles is controlling regioselectivity, as alkylation can occur at either the N1 or N2 position, often yielding a difficult-to-separate mixture of isomers.[7][8] For the parent 1H-pyrazole, the two nitrogen atoms are equivalent, simplifying the reaction to yield a single N-alkylated product. A strong base, such as sodium hydride (NaH), is employed to deprotonate the pyrazole, generating the pyrazolide anion. This anion then acts as a potent nucleophile, attacking the electrophilic carbon of cyclopropylmethyl bromide to form the desired C-N bond. The choice of a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is crucial for solubilizing the pyrazolide salt and facilitating the SN2 reaction.[7]

  • Step 2: Regioselective C5-Iodination: The second step requires the precise introduction of an iodine atom at the C5 position. Direct electrophilic iodination of pyrazoles often leads to substitution at the more electron-rich C4 position.[6][9] To achieve exclusive C5-iodination, a directed ortho-metalation strategy is employed. This involves treating the 1-(cyclopropylmethyl)-1H-pyrazole with a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures (-78 °C). The n-BuLi selectively deprotonates the most acidic proton on the pyrazole ring, which is the one at the C5 position, adjacent to the N1-substituted nitrogen. This in-situ generation of a lithium pyrazolide intermediate is then quenched with an electrophilic iodine source, such as molecular iodine (I₂), to yield the 5-iodo derivative exclusively.[5][10] The low reaction temperature is critical to maintain the stability of the organolithium intermediate and prevent side reactions.

Laboratory Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with clear checkpoints for monitoring reaction progress and ensuring the isolation of a pure product.

Part A: Synthesis of 1-(Cyclopropylmethyl)-1H-pyrazole

G start Start prep Prepare Pyrazole & NaH in Anhydrous THF under N₂ start->prep cool Cool to 0°C prep->cool add_reagent Add Cyclopropylmethyl Bromide Dropwise cool->add_reagent react Warm to RT Stir for 12-18h add_reagent->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench with H₂O monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract purify Purify via Column Chromatography extract->purify end End purify->end

Caption: Experimental workflow for N-alkylation of pyrazole.

Materials:

  • 1H-Pyrazole

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Cyclopropylmethyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica Gel

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 1H-pyrazole (1.0 eq). Suspend it in anhydrous THF.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Add cyclopropylmethyl bromide (1.1 eq) dropwise to the suspension. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring: Stir the reaction for 12-18 hours. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting pyrazole is consumed.

  • Work-up: Carefully quench the reaction by slowly adding water. Pour the mixture into a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 1-(cyclopropylmethyl)-1H-pyrazole as a clear oil.

Part B: Synthesis of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole

Materials:

  • 1-(Cyclopropylmethyl)-1H-pyrazole

  • n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

  • Iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 1-(cyclopropylmethyl)-1H-pyrazole (1.0 eq) and dissolve it in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.3 eq) dropwise with vigorous stirring, ensuring the internal temperature does not rise significantly. Caution: n-BuLi is pyrophoric and reacts violently with water. Stir the mixture for 10-15 minutes at -78 °C.[5][10]

  • Iodination: In a separate flask, prepare a solution of iodine (1.4 eq) in anhydrous THF. Add this iodine solution dropwise to the lithium pyrazolide solution at -78 °C. A color change will be observed.

  • Warming & Quenching: Allow the reaction mixture to slowly warm to room temperature over 2-4 hours. Quench the reaction with a saturated aqueous solution of NH₄Cl.[10]

  • Work-up: Transfer the mixture to a separatory funnel. Extract with dichloromethane (3x). Combine the organic layers and wash with saturated aqueous sodium thiosulfate (to remove excess iodine) and then with water.[5][10]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by filtration through a short plug of silica gel or by column chromatography to yield the final product, 1-(cyclopropylmethyl)-5-iodo-1H-pyrazole.

Comprehensive Characterization

Thorough analytical characterization is essential to confirm the identity, structure, and purity of the synthesized 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole.

Data Summary
ParameterMethodExpected Result
Molecular Formula -C₇H₉IN₂
Molecular Weight MS (ESI+)Expected [M+H]⁺ at m/z 248.99
Physical State VisualLikely a solid or oil at room temperature.
Purity HPLC/NMR≥95%
¹H NMR 400 MHz, CDCl₃See expected chemical shifts below.
¹³C NMR 100 MHz, CDCl₃See expected chemical shifts below.
Spectroscopic and Chromatographic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.[11]

    • ¹H NMR: The spectrum should show characteristic signals for the cyclopropyl protons (multiplets, ~0.4-0.6 ppm and ~1.2-1.4 ppm), the methylene protons of the cyclopropylmethyl group (doublet, ~3.9-4.1 ppm), and two distinct doublets for the pyrazole ring protons at C3 and C4 (~7.5 ppm and ~6.4 ppm, respectively). The absence of a signal for the C5 proton confirms successful iodination.[12]

    • ¹³C NMR: The carbon spectrum will corroborate the structure, showing signals for the cyclopropyl and methylene carbons, as well as three distinct signals for the pyrazole ring carbons. The C5 carbon signal will be significantly shifted due to the attachment of the heavy iodine atom.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight of the target compound. The detection of the correct molecular ion peak provides strong evidence for the successful synthesis.[13]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the final purity of the compound.[14] A single major peak in the chromatogram indicates a high degree of purity.

Conclusion

This guide outlines a logical, efficient, and highly regioselective pathway for the synthesis of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole. The experimental choices are grounded in established principles of organic chemistry, prioritizing control and purity. The N-alkylation followed by a directed C5-iodination via lithiation provides a reliable method for accessing this valuable building block.[5][7][10] The comprehensive characterization protocol ensures the structural integrity and purity of the final product, making it suitable for subsequent applications in medicinal chemistry and drug discovery programs.

References

  • Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. National Center for Biotechnology Information. [Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Publishing. [Link]

  • Green iodination of pyrazoles with iodine/hydrogen peroxide in water. ResearchGate. [Link]

  • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Organic Chemistry Portal. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]

  • Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. OEMS Connect Journals. [Link]

  • N-alkylation method of pyrazole.
  • Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. National Center for Biotechnology Information. [Link]

  • Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience. [Link]

  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. [Link]

  • Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions. PubMed. [Link]

  • SYNTHESIS AND CYCLIZATION REACTION OF PYRAZOLIN-5-ONE DERIVATIVES. Semantic Scholar. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Center for Biotechnology Information. [Link]

  • Synthesis of new 4,4'-(1H-1,2,3-triazole)-bis(1H-pyrazol-5-ols) and prospects for their study as potential antitumor agents. sciforum.net. [Link]

  • Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. PubMed. [Link]

  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors. IRIS UniPA. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

Sources

An In-Depth Technical Guide to 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole, a functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and drug development. We will delve into its systematic nomenclature, plausible synthetic routes with detailed protocols, physicochemical properties, and its strategic utility in the synthesis of complex molecular architectures for the exploration of novel therapeutic agents.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Consequently, the pyrazole motif is embedded in numerous blockbuster drugs, exhibiting therapeutic activities ranging from anti-inflammatory and analgesic to anticancer and antiviral.[3] The strategic functionalization of the pyrazole ring is a cornerstone of modern drug design, enabling the fine-tuning of a compound's pharmacological profile. This guide focuses on 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole, a derivative that combines three key features for drug development: the stable and biologically active pyrazole core, a metabolically robust N-cyclopropylmethyl group, and a synthetically versatile iodine substituent at the C5 position.

Nomenclature and Structural Elucidation

The systematic name for the compound of interest, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole . No common synonyms are widely recognized for this specific molecule, as it is primarily a synthetic intermediate for research purposes.

The numbering of the pyrazole ring begins with one of the nitrogen atoms and proceeds to give substituents the lowest possible locants. In this case, the cyclopropylmethyl group is attached to the nitrogen at position 1, and the iodine atom is at position 5.

Figure 1: Structure of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole.

Synthesis and Mechanistic Considerations

The synthesis of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole can be approached through several routes. A highly regioselective and efficient method involves the direct C5-iodination of the corresponding N-substituted pyrazole. This strategy is preferable to the N-alkylation of 5-iodopyrazole, as the latter can sometimes yield a mixture of N1 and N2 alkylated isomers, complicating purification.

The proposed synthesis proceeds in two main stages:

  • N-Alkylation: Synthesis of the precursor, 1-(cyclopropylmethyl)-1H-pyrazole, via the reaction of pyrazole with (bromomethyl)cyclopropane.

  • Regioselective C5-Iodination: Directed lithiation at the C5 position followed by quenching with an iodine source.

Synthetic_Workflow pyrazole Pyrazole n_cpm_pyrazole 1-(Cyclopropylmethyl)-1H-pyrazole pyrazole->n_cpm_pyrazole Step 1: N-Alkylation cpm_br (Bromomethyl)cyclopropane + K₂CO₃, DMF cpm_br->n_cpm_pyrazole product 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole n_cpm_pyrazole->product Step 2: C5-Iodination iodination_reagents 1. n-BuLi, THF, -78°C 2. Iodine (I₂) iodination_reagents->product

Figure 2: Synthetic workflow for 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole.

Experimental Protocol

Step 1: Synthesis of 1-(Cyclopropylmethyl)-1H-pyrazole

This procedure is adapted from a standard N-alkylation protocol for halo-pyrazoles.[4]

  • To a solution of pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

  • To this suspension, add (bromomethyl)cyclopropane (1.0 eq) dropwise at room temperature.[5]

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 1-(cyclopropylmethyl)-1H-pyrazole by column chromatography on silica gel.

Step 2: Synthesis of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole

This protocol is based on the highly regioselective lithiation-iodination of N-substituted pyrazoles.[6][7]

  • Dissolve 1-(cyclopropylmethyl)-1H-pyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi, 1.3 eq) dropwise while maintaining vigorous stirring. The acidity of the C5 proton on the N-substituted pyrazole ring facilitates this directed metallation.

  • Stir the mixture at -78 °C for 10-15 minutes to ensure complete formation of the lithium pyrazolide intermediate.

  • Add a solution of iodine (I₂, 1.4 eq) in anhydrous THF to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature over several hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine, followed by extraction with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • After removing the solvent under reduced pressure, purify the resulting crude product by column chromatography to afford 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole.

Physicochemical Properties

PropertyPredicted Value / DescriptionRationale / Source
Molecular Formula C₇H₉IN₂-
Molecular Weight 248.07 g/mol -
Appearance Likely an off-white to pale yellow solid or oilBased on similar iodinated pyrazoles.
Melting Point Not determined; likely a low-melting solidIodopyrazoles are often crystalline solids.
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone)General property of similar organic compounds.
LogP ~2.5 - 3.5Estimated based on the increased lipophilicity from the iodo and cyclopropylmethyl groups.
pKa (Strongest Basic) ~1.5 - 2.0The N2 nitrogen is weakly basic.

Chemical Reactivity and Synthetic Utility

The primary synthetic value of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole lies in the reactivity of the carbon-iodine bond. The iodine atom at the C5 position serves as an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide range of substituents, making it a powerful intermediate for building molecular complexity.

Key reactions include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Heck Coupling: Reaction with alkenes.

  • Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

This synthetic versatility enables the rapid generation of libraries of diverse pyrazole derivatives for structure-activity relationship (SAR) studies in drug discovery programs.

Synthetic_Utility start_mol 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole prod_suzuki 5-Aryl/Heteroaryl Derivative start_mol->prod_suzuki Pd catalyst prod_sonogashira 5-Alkynyl Derivative start_mol->prod_sonogashira Pd/Cu catalyst prod_buchwald 5-Amino Derivative start_mol->prod_buchwald Pd catalyst suzuki Suzuki Coupling (Ar-B(OH)₂) suzuki->prod_suzuki sonogashira Sonogashira Coupling (R-C≡CH) sonogashira->prod_sonogashira buchwald Buchwald-Hartwig (R₂NH) buchwald->prod_buchwald

Sources

Biological Activity of Substituted Pyrazole Derivatives: A Medicinal Chemistry Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the design, synthesis, and biological evaluation of substituted pyrazole derivatives. It is structured to move from structural logic to bench execution, prioritizing actionable insights for drug discovery programs.

Executive Summary: The Pyrazole "Privileged Scaffold"

In modern medicinal chemistry, the pyrazole ring (1,2-diazole) is classified as a "privileged scaffold" due to its ability to serve as a ligand for a diverse array of biological targets. Its planar, electron-rich, five-membered heteroaromatic structure allows it to participate in


-

stacking, hydrogen bonding (as both donor and acceptor), and dipole interactions.

For the drug development professional, the pyrazole core is not merely a linker; it is a tunable pharmacophore that dictates:

  • Kinase Selectivity: By mimicking the adenine ring of ATP in the hinge region of kinases (e.g., Crizotinib, Pazopanib).

  • Enzyme Specificity: By orienting bulky aryl groups to fit selective hydrophobic pockets (e.g., COX-2 inhibition by Celecoxib).

  • Physicochemical Properties: Modulating lipophilicity (LogP) and aqueous solubility via N-substitution.[1]

Structural Activity Relationship (SAR) & Chemical Space

The biological activity of pyrazoles is strictly governed by the substitution pattern at positions N1, C3, C4, and C5.

The SAR Logic Map

The following diagram illustrates the functional role of each position on the pyrazole ring in the context of drug design.

SAR_Logic Pyrazole Pyrazole Core (1,2-Diazole) N1 N1 Position (Pharmacokinetics) Pyrazole->N1 Solubility & Metabolic Stability C3 C3 Position (Target Binding) Pyrazole->C3 H-Bond Acceptor/ Donor Region C4 C4 Position (Electronic Tuning) Pyrazole->C4 Spacer/Linker C5 C5 Position (Steric/Selectivity) Pyrazole->C5 Hydrophobic Pocket Occupancy N1_Detail Aryl/Alkyl groups here determine LogP and oral bioavailability. N1->N1_Detail C3_Detail Critical for Kinase Hinge binding (ATP mimicry). C3->C3_Detail C4_Detail Halogenation (F, Cl) blocks metabolism and modulates pKa. C4->C4_Detail C5_Detail Bulky Aryl groups here induce COX-2 selectivity (Side Pocket). C5->C5_Detail

Figure 1: Functional mapping of the pyrazole scaffold. Each position serves a distinct role in optimizing drug-target interactions.

Key Substitution Patterns
  • 1,5-Diaryl Pyrazoles: This motif is the cornerstone of COX-2 selective inhibitors . The spatial arrangement of two phenyl rings at N1 and C5 creates a "propeller-like" twist that fits perfectly into the larger hydrophobic side pocket of the COX-2 enzyme (which is absent in COX-1).

  • 3,5-Disubstituted Pyrazoles: Common in Kinase Inhibitors . The nitrogen atoms often engage the kinase hinge region, while the substituents extend into the solvent-front or the back-pocket of the ATP binding site.

Therapeutic Mechanisms & Case Studies

Anti-Inflammatory: Selective COX-2 Inhibition

Drug: Celecoxib (Celebrex) Mechanism: Traditional NSAIDs (like aspirin) inhibit both COX-1 (constitutive, gastric protective) and COX-2 (inducible, inflammatory).[2][3] Celecoxib utilizes a sulfonamide-substituted phenyl ring at the N1 position of the pyrazole. This bulky group prevents entry into the narrow channel of COX-1 but is accommodated by the wider side pocket of COX-2.

Quantitative Comparison of Selectivity: Table 1: Selectivity Profile of Pyrazole vs. Non-Pyrazole NSAIDs

CompoundScaffoldCOX-1 IC50 (

M)
COX-2 IC50 (

M)
Selectivity Index (COX-1/COX-2)Clinical Outcome
Celecoxib 1,5-Diaryl Pyrazole15.00.04375 Reduced GI toxicity
Indomethacin Indole0.020.600.03High GI toxicity risk
Diclofenac Phenylacetic acid1.50.53Moderate selectivity

Data Note: Values are representative means from aggregated pharmacological assays [1][5].

Anticancer: Kinase Inhibition

Drug: Crizotinib (Xalkori) Mechanism: Crizotinib targets the ALK (Anaplastic Lymphoma Kinase) and ROS1 tyrosine kinases.[1] The pyrazole ring acts as the core scaffold that positions a 2-aminopyridine group to form hydrogen bonds with the kinase hinge region (Glu1197 and Met1199 residues). This blocks ATP binding, preventing downstream signaling (PI3K/Akt, RAS/MAPK) essential for tumor proliferation.

Experimental Protocols: Synthesis & Assay

Synthesis: Regioselective Knorr Pyrazole Synthesis

The most robust method for generating substituted pyrazoles is the condensation of hydrazines with 1,3-dicarbonyl compounds.

  • Challenge: Regioselectivity. When using unsymmetrical 1,3-diketones and substituted hydrazines, two isomers (1,3- vs 1,5-disubstituted) are possible.

  • Solution: Control pH and solvent polarity.

Protocol: Synthesis of 1,5-Diaryl-3-trifluoromethylpyrazole (Targeting COX-2 selective scaffolds)

Reagents:

  • 4,4,4-Trifluoro-1-phenylbutane-1,3-dione (1.0 eq)

  • 4-Sulfonamidophenylhydrazine hydrochloride (1.1 eq)[1]

  • Ethanol (Absolute)[1]

  • Glacial Acetic Acid (Catalytic)[1]

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol of the 1,3-diketone in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 11 mmol of the hydrazine salt.

  • Catalysis: Add 0.5 mL of glacial acetic acid. Note: Acid catalysis promotes the formation of the hydrazone intermediate.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 7:3).
    
  • Work-up: Cool the reaction mixture to room temperature. The pyrazole product often precipitates out.[1]

  • Purification:

    • Filter the solid.[1]

    • Crucial Step: Recrystallize from hot ethanol/water (9:1).[1] This step helps remove the minor regioisomer (1,3-isomer), as the 1,5-isomer is typically thermodynamically more stable and less soluble in this system.

  • Characterization: Confirm structure via

    
    -NMR. The pyrazole C4-H typically appears as a singlet around 
    
    
    
    6.8–7.2 ppm.

Synthesis_Workflow Start Start: 1,3-Diketone + Hydrazine Intermediate Formation of Hydrazone Intermediate Start->Intermediate EtOH, RT Cyclization Intramolecular Cyclization (Acid Catalyzed) Intermediate->Cyclization Reflux, H+ Dehydration Dehydration (-H2O) Aromatization Cyclization->Dehydration -H2O Product Final Product: 1,5-Diaryl Pyrazole Dehydration->Product Recrystallization

Figure 2: Step-by-step reaction pathway for the Knorr Pyrazole Synthesis.

Biological Assay: COX-2 Inhibition Screen (In Vitro)

To validate the anti-inflammatory potential of the synthesized pyrazole, a colorimetric COX (ovine/human) inhibitor screening assay is standard.

Protocol:

  • Enzyme Prep: Reconstitute COX-2 (human recombinant) in reaction buffer (0.1 M Tris-HCl, pH 8.0).

  • Inhibitor Incubation: Add 10

    
    L of the synthesized pyrazole (dissolved in DMSO) to the enzyme solution.[1] Incubate at 
    
    
    
    for 10 minutes.
    • Control: Use DMSO only (100% activity) and Celecoxib (positive control).[1]

  • Substrate Addition: Add Arachidonic Acid (substrate) and TMPD (colorimetric co-substrate).[1]

  • Reaction: COX-2 converts arachidonic acid to PGG2.[1][3] The peroxidase activity of COX then reduces PGG2 to PGH2, simultaneously oxidizing TMPD to a blue product.

  • Measurement: Read absorbance at 590 nm after 5 minutes.

  • Calculation:

    
    [1]
    

Mechanism of Action Visualization

The following diagram details the specific pathway interruption caused by pyrazole-based COX-2 inhibitors.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX1 COX-1 Enzyme (Constitutive) AA->COX1 COX2 COX-2 Enzyme (Inducible/Inflammatory) AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 COX2->PGG2 Blocked by Inhibitor Inhibitor Pyrazole Inhibitor (e.g., Celecoxib) Inhibitor->COX2 Selective Inhibition Prostaglandins Prostaglandins (PGE2) & Thromboxanes PGG2->Prostaglandins Effect_Inf Inflammation Pain, Fever Prostaglandins->Effect_Inf Effect_Homeo Gastric Protection Platelet Aggregation Prostaglandins->Effect_Homeo

Figure 3: Mechanism of Action. Pyrazole derivatives selectively block the inducible COX-2 pathway, reducing inflammation while sparing the homeostatic functions of COX-1.

References

  • Garg, P. et al. (2024). "Recent highlights in the synthesis and biological significance of pyrazole derivatives." Heliyon, 10(21). Link

  • Verma, G. et al. (2023). "Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives." Current Organic Chemistry, 27. Link[1]

  • El Hassani, I. A. et al. (2023).[4] "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review." Reactions, 4(3), 429-456. Link[1]

  • Alam, M. J. et al. (2022).[4] "Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics." Molecules, 27(24). Link[1]

  • FDA Label. (2024). "Celecoxib (Celebrex) Prescribing Information." U.S. Food and Drug Administration.[1][5] Link

Sources

1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole is a specialized heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors (e.g., LRRK2, JAK) and other bioactive small molecules. Its structural features—a distinct cyclopropylmethyl group at the N1 position and a reactive iodine atom at C5—confer unique chemical reactivity and handling requirements.

This guide synthesizes safety protocols based on the physicochemical properties of halogenated pyrazoles. While specific toxicological data for this exact derivative may be limited in public registries, the protocols below apply the Precautionary Principle using read-across data from structural analogs (e.g., 1-methyl-5-iodopyrazole).

Critical Hazard Overview:

  • Primary Risk: Severe Eye/Skin Irritation and Respiratory Tract Irritation.

  • Chemical Instability: Light-sensitive (release of free iodine) and potentially air-sensitive over prolonged periods.

  • Toxicology: Suspected Acute Toxicity (Oral/Dermal) based on halo-pyrazole class effects.

Physicochemical Profile & Identification

PropertySpecification / Data
Chemical Name 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole
Molecular Formula C₇H₉IN₂
Molecular Weight 248.07 g/mol
Physical State Solid (typically off-white to pale yellow crystalline powder) or viscous oil (purity dependent)
Solubility Soluble in DMSO, DMF, DCM, Methanol; Insoluble in Water
Melting Point Predicted:[1] 45–55 °C (Analog-based estimation)
Boiling Point Predicted: >250 °C (Decomposes)
Reactivity Susceptible to oxidative deiodination; participates in Pd-catalyzed cross-couplings (Suzuki, Sonogashira)

Hazard Identification & Risk Assessment (GHS)[2]

This compound is classified under the Globally Harmonized System (GHS) based on functional group analysis and analog data.

GHS Classification[3]
  • Acute Toxicity, Oral: Category 4 (H302)[2][3]

  • Skin Corrosion/Irritation: Category 2 (H315)[2]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)[2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[2]

Signal Word: WARNING
Hazard Statements
  • H302: Harmful if swallowed.[2][3][4]

  • H315: Causes skin irritation.[2][4]

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[2][4][5]

Precautionary Statements (Selected)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][6][7][8]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4][6][7][8]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[6] Remove contact lenses, if present and easy to do.[6][7][8] Continue rinsing.[6][7][8]

Engineering Controls & Personal Protective Equipment (PPE)[7]

To mitigate the risks associated with potential iodine release and alkyl-pyrazole toxicity, the following hierarchy of controls must be implemented.

Engineering Controls
  • Primary Containment: All handling of the solid or neat liquid must be performed within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

  • Inert Atmosphere: Reactions involving this compound, particularly cross-couplings or lithiations, should be conducted under Nitrogen (N₂) or Argon (Ar) to prevent oxidative degradation.

  • Weighing: Use an analytical balance inside a fume hood or a powder containment enclosure to prevent dust inhalation.

Personal Protective Equipment (PPE) Matrix
Body PartProtection StandardRationale
Hands Double Gloving: Nitrile (0.11 mm) outer / Nitrile inner.Halo-pyrazoles can permeate standard latex. Double nitrile provides a breakthrough time >480 min.
Eyes Chemical Safety Goggles (ANSI Z87.1).Prevent contact with corneal tissue; standard safety glasses are insufficient for powders/splashes.
Body Lab Coat (Cotton/Polyester) + Chemical Apron (if handling >5g).Minimizes skin absorption risk from spills.[9]
Respiratory N95/P100 Respirator (if outside hood).Only required if engineering controls fail or during spill cleanup.

Storage & Stability Protocols

Proper storage is critical to maintain the purity of the 5-iodo position, which is prone to homolytic cleavage under UV light.

Storage Workflow Diagram

StorageProtocol Figure 1: Storage Lifecycle for Light-Sensitive Iodopyrazoles Receipt Receipt of Material Inspection Visual Inspection (Color Check) Receipt->Inspection Container Amber Glass Vial (Teflon-lined Cap) Inspection->Container Pass Environment Temp: 2-8°C Atmos: Argon/N2 Container->Environment Degradation Degradation Check (Darkening/Purple) Environment->Degradation Monthly Degradation->Inspection Recycle Loop

Key Storage Rules:

  • Light Protection: Must be stored in amber glass or aluminum-wrapped containers. Exposure to light causes the release of free iodine (

    
    ), indicated by a color change from white/yellow to purple/brown.
    
  • Temperature: Store at 2–8 °C (Refrigerated) . Allow to warm to room temperature in a desiccator before opening to prevent condensation.

  • Headspace: Backfill storage vials with Argon or Nitrogen after every use.

Experimental Handling & Synthesis Context

When using 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole in synthesis (e.g., Suzuki-Miyaura coupling), specific precautions apply due to the reactivity of the C-I bond.

Protocol: Setting up a Cross-Coupling Reaction
  • Preparation: Dry all glassware in an oven (>120°C).

  • Solvent Selection: Use anhydrous, degassed solvents (DMF, Dioxane) to prevent proto-deiodination.

  • Addition: Add the iodopyrazole last or as a solution to the catalyst mixture to control exotherms.

  • Quenching: Quench reactions containing residual iodopyrazole with aqueous Sodium Thiosulfate (10%) to reduce any liberated iodine before extraction.

Emergency Response & Spill Management

Emergency Logic Tree

EmergencyResponse Figure 2: Emergency Response Decision Matrix Accident Accident / Exposure Type Identify Type Accident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Spill (>1g) Type->Spill ActionSkin Wash 15 min w/ Soap Remove Clothing Skin->ActionSkin ActionEye Flush 15 min Lift Eyelids Eye->ActionEye ActionSpill Isolate Area Use Wet Wipe/Sand Spill->ActionSpill Medical Seek Medical Attention (Show SDS) ActionSkin->Medical ActionEye->Medical Neutralize Treat Surface w/ 10% Na2S2O3 ActionSpill->Neutralize Neutralize->Medical

Specific Spill Procedures
  • Small Spill (<5 g):

    • Wear double nitrile gloves and N95 mask.

    • Cover spill with a paper towel dampened with 10% Sodium Thiosulfate (neutralizes iodine).

    • Wipe up and place in a sealed bag labeled "Hazardous Waste - Halogenated".

    • Clean surface with soap and water.[3][5]

  • Large Spill (>5 g):

    • Evacuate the immediate area.[3][4][6][7]

    • Ventilate the room.[3][7][9]

    • Contact EHS (Environmental Health & Safety).

Waste Disposal

Disposal must comply with RCRA (USA) or local hazardous waste regulations.

  • Classification: Halogenated Organic Solvent/Solid Waste.

  • Segregation: Do NOT mix with strong oxidizers or acids.

  • Labeling: Clearly label as "Contains Iodinated Pyrazole - Potential Sensitizer".

  • Destruction: High-temperature incineration equipped with a scrubber for iodine/acid gas removal.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Pyrazole Derivatives. Retrieved from [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Iodopyrazole Hazards. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

A Technical Guide to the Aromaticity and Electronic Properties of the Pyrazole Ring

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrazole, a five-membered diazole heterocycle, stands as a cornerstone in medicinal chemistry and materials science.[1][2] Its prevalence in blockbuster drugs and functional materials is not accidental but is a direct consequence of its distinct aromatic and electronic characteristics. This guide provides an in-depth exploration of the pyrazole nucleus, dissecting the principles of its aromaticity, the nuances of its electronic landscape, and the profound implications these properties have for molecular design and function. We will bridge theoretical concepts with practical, field-proven insights, offering a comprehensive resource for professionals seeking to leverage the pyrazole scaffold in their research and development endeavors.

The Aromatic Character of the Pyrazole Ring: A Foundation of Stability

The concept of aromaticity is central to understanding pyrazole's stability and reactivity. A molecule is considered aromatic if it possesses a cyclic, planar structure with a continuous ring of p-orbitals containing 4n+2 π-electrons, a principle known as Hückel's Rule.[3][4]

Adherence to Hückel's Rule

The pyrazole ring is a planar, five-membered heterocycle containing two adjacent nitrogen atoms and three carbon atoms, all of which are sp² hybridized.[5][6] This arrangement creates a continuous loop of p-orbitals perpendicular to the ring plane. The system contains a total of 6 π-electrons: one from each of the three carbon atoms, one from the "pyridinic" nitrogen (N2), and two from the lone pair of the "pyrrolic" nitrogen (N1).[6] With 6 π-electrons, the system satisfies the 4n+2 rule (for n=1), confirming its aromatic nature.[7] This delocalized 6π-electron system is the primary reason for the ring's considerable stability.[5]

Evidence of Aromaticity

Multiple lines of experimental and computational evidence substantiate the aromatic character of pyrazole:

  • Thermodynamic Stability: The resonance energy of pyrazole, a measure of its enhanced stability due to electron delocalization, is approximately 123 kJ/mol. This value places it between highly aromatic systems like benzene (150 kJ/mol) and other heterocycles like thiophene (100–129 kJ/mol).[8]

  • Structural Evidence: X-ray crystallography reveals bond lengths in the pyrazole ring that are intermediate between typical single and double bonds, a classic hallmark of aromatic delocalization.[5][8] For instance, the C3-C4 bond is the longest, while the C-N bond adjacent to the pyridinic nitrogen (N2) is shorter than the one adjacent to the pyrrolic nitrogen (N1).[5][9]

  • Spectroscopic Data: The chemical shifts observed in ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra are characteristic of aromatic systems. Protons attached to the ring appear in the aromatic region (δ 6.3-7.6 ppm), shifted downfield due to the diamagnetic ring current generated by the delocalized π-electrons.[5][10]

The Electronic Landscape: A Tale of Two Nitrogens

The electronic properties of the pyrazole ring are dominated by the presence and distinct roles of its two nitrogen atoms. This creates a unique "push-pull" system that governs its reactivity, acidity, basicity, and intermolecular interactions.

The "Pyrrolic" vs. "Pyridinic" Nitrogen

A critical concept is the differentiation between the two nitrogen centers:

  • N2 (Pyridinic Nitrogen): This nitrogen's lone pair resides in an sp² hybrid orbital in the plane of the ring, separate from the aromatic π-system.[5][7] This lone pair is available for protonation, rendering the N2 atom basic (pKa of the conjugate acid ≈ 2.5).[8][11][12] It acts as a hydrogen bond acceptor and is the primary site of coordination with metals.[8]

This electronic arrangement is visualized in the resonance structures of pyrazole, which show the delocalization of the N1 lone pair and the resulting charge distribution.

Caption: Key resonance contributors for the pyrazole ring.

Electron Density and Reactivity

The interplay between the electron-donating pyrrolic nitrogen and the electron-withdrawing pyridinic nitrogen results in a non-uniform distribution of electron density across the carbon atoms.[5][8]

  • C4 Position: This position is the most electron-rich.[5][13] The delocalization pathway preferentially increases electron density at C4, making it the primary site for electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation).[6][14][15]

  • C3 and C5 Positions: These positions are comparatively electron-deficient due to their proximity to the electronegative nitrogen atoms.[5][8] This makes them susceptible to attack by strong nucleophiles or deprotonation by very strong bases.[5]

Under strongly acidic conditions, the N2 nitrogen is protonated to form the pyrazolium cation.[5][13] This positive charge deactivates the entire ring towards electrophilic attack, particularly at the C4 position.[13]

Physicochemical Properties and Data

The unique electronic structure of pyrazole translates into a distinct set of physicochemical properties that are critical for drug design.

PropertyValueSignificance in Drug Design
Molecular Formula C₃H₄N₂Low molecular weight scaffold
Molecular Weight 68.08 g/mol [16]Adheres to Lipinski's Rule of Five
Melting Point 68-70 °C[5][16]Crystalline solid, indicative of strong intermolecular forces
Boiling Point 187-188 °C[5][16]High boiling point due to hydrogen bonding
pKa (Conjugate Acid) ~2.5[8][12]Weakly basic; can be protonated under physiological conditions
pKa (NH Acidity) ~14.2[8]Weakly acidic; can be deprotonated by strong bases
¹H NMR (CDCl₃) δ ~7.6 (H3/H5), ~6.3 (H4) ppm[5]Characteristic shifts confirm aromaticity
¹³C NMR (CDCl₃) δ ~135 (C3/C5), ~105 (C4) ppm[5]C4 is significantly shielded (more electron-rich)
Resonance Energy ~123 kJ/mol[8]High thermodynamic stability

Implications in Drug Design and Development

The aromatic and electronic properties of pyrazole make it a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity.[1][17][18]

  • Scaffold Rigidity and Vectorial Display: The planar, aromatic nature of the ring provides a rigid core, which is entropically favorable for binding. It allows for the precise, three-dimensional positioning of substituents (pharmacophores) to interact with target proteins.

  • Hydrogen Bonding: The pyrazole ring is an excellent hydrogen bond participant. The pyridinic N2 is a strong hydrogen bond acceptor, while the pyrrolic N1-H is a good hydrogen bond donor.[5][9] These interactions are fundamental to drug-receptor binding.

  • Modulation of Physicochemical Properties: The two nitrogen atoms provide handles to fine-tune properties like pKa, solubility, and lipophilicity. N-substitution blocks the acidic proton and can be used to modulate metabolic stability and target engagement.

  • Bioisosterism: The pyrazole ring is often used as a bioisostere for other chemical groups, such as amides or carboxylic acids, to improve pharmacokinetic properties while maintaining biological activity.

  • Metabolic Stability: The aromaticity of the pyrazole ring imparts significant resistance to oxidative metabolism, often enhancing the half-life of a drug.[8][19]

Prominent drugs containing the pyrazole core include the anti-inflammatory agent Celecoxib , the erectile dysfunction drug Sildenafil , and numerous kinase inhibitors used in oncology like Crizotinib .[20][21]

Experimental and Computational Characterization Protocols

Validating the electronic properties of novel pyrazole derivatives is a critical step in the drug discovery process.

Protocol: NMR Spectroscopy for Electronic Characterization

NMR is a powerful tool to probe the electronic environment of the pyrazole ring and the effect of substituents.

Objective: To confirm the substitution pattern and assess the electronic impact of substituents on the pyrazole core.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized pyrazole derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Record a standard proton NMR spectrum. Note the chemical shifts (δ) of the pyrazole ring protons. Electron-withdrawing groups (EWGs) will generally shift signals downfield, while electron-donating groups (EDGs) will cause an upfield shift.

  • ¹³C NMR Acquisition: Record a proton-decoupled ¹³C NMR spectrum. The chemical shift of C4 is particularly sensitive to the electronic nature of substituents at N1, C3, and C5.

  • 2D NMR (HSQC/HMBC): For unambiguous assignment of C3 and C5, which can be challenging, perform Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments.[22] HMBC is crucial for identifying long-range (2-3 bond) correlations, for example, from the N1-substituent's protons to C5.

  • D₂O Exchange: To confirm the presence of the acidic N1-H proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The N1-H signal will disappear or significantly broaden due to proton-deuterium exchange.[22]

Protocol: Computational Workflow for Electronic Property Analysis

Density Functional Theory (DFT) calculations provide deep insights into the electronic structure, complementing experimental data.[23][24]

G cluster_workflow Computational Analysis Workflow start 1. Build 3D Structure of Pyrazole Derivative geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G*) start->geom_opt freq_calc 3. Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc pop_analysis 4. Population Analysis (NBO, Mulliken) freq_calc->pop_analysis mep_calc 5. Molecular Electrostatic Potential (MEP) Map pop_analysis->mep_calc fmo_calc 6. Frontier Molecular Orbital (HOMO/LUMO) Analysis mep_calc->fmo_calc output 7. Analyze Electronic Data: - Atomic Charges - Dipole Moment - Reactivity Sites (MEP) - Electronic Transitions (FMO) fmo_calc->output

Caption: Workflow for DFT-based electronic property analysis.

Methodology:

  • Structure Input: Build the 3D structure of the pyrazole derivative using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)) to find the lowest energy conformation.[24][25][26]

  • Frequency Analysis: Conduct a frequency calculation on the optimized structure to ensure it is a true energy minimum (no imaginary frequencies).

  • Population Analysis: Calculate atomic charges (e.g., Natural Bond Orbital or Mulliken charges) to quantify the electron distribution across the ring.

  • MEP Mapping: Generate a Molecular Electrostatic Potential (MEP) map. This visually identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of the molecule, predicting sites for intermolecular interactions.[24]

  • FMO Analysis: Calculate the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO location indicates the site of electrophilic attack, while the LUMO indicates the site of nucleophilic attack. The HOMO-LUMO energy gap is an indicator of chemical reactivity.[24]

Conclusion

The pyrazole ring's unique blend of aromatic stability, distinct nitrogen environments, and tunable electronic properties firmly establishes it as a privileged scaffold in modern chemistry. Its predictable reactivity and capacity for forming key intermolecular interactions, such as hydrogen bonds, provide a robust and versatile platform for the design of new therapeutics and functional materials. A thorough understanding of the fundamental principles of its aromaticity and electronic landscape, validated through a synergistic combination of experimental and computational methods, is essential for any scientist seeking to innovate with this remarkable heterocycle.

References

A comprehensive, numbered list of all cited sources will be provided here, including titles, sources, and valid, clickable URLs for verification.

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

This technical guide details the regioselective synthesis of 1-(cyclopropylmethyl)-5-iodo-1H-pyrazole , a critical scaffold in the development of Bruton's Tyrosine Kinase (BTK) inhibitors and other heterocyclic kinase modulators.

While electrophilic iodination (e.g., NIS,


/CAN) typically targets the C-4 position of the pyrazole ring, this protocol utilizes directed ortho-lithiation  to exclusively functionalize the C-5 position. This method ensures high regiochemical fidelity (>98:2 regioisomeric ratio) and scalability for preclinical drug discovery.
Target Audience
  • Medicinal Chemists

  • Process Development Scientists

  • Custom Synthesis CROs

Retrosynthetic Analysis & Strategy

The synthesis is designed as a two-step linear sequence starting from commercially available cyclopropylmethylhydrazine.

  • Step 1 (Ring Construction): Condensation of hydrazine with a 1,3-dicarbonyl equivalent (1,1,3,3-tetramethoxypropane) to form the pyrazole core.

  • Step 2 (Regioselective Functionalization): Kinetic deprotonation at C-5 using n-butyllithium (n-BuLi) followed by electrophilic trapping with iodine.

Logical Workflow (DOT Diagram)

SynthesisWorkflow SM Cyclopropylmethylhydrazine (2HCl Salt) Int Intermediate: 1-(Cyclopropylmethyl)-1H-pyrazole SM->Int Step 1: Cyclization EtOH, Reflux, 3h Reagent1 1,1,3,3-Tetramethoxypropane (TMP) Reagent1->Int Product Target: 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole Int->Product Step 2: C-5 Lithiation THF, -78°C Reagent2 1. n-BuLi (-78°C) 2. Iodine (I2) Reagent2->Product

Figure 1: Two-step synthetic pathway ensuring C-5 regioselectivity.

Experimental Protocols

Step 1: Synthesis of 1-(Cyclopropylmethyl)-1H-pyrazole

Principle: The acetal groups of 1,1,3,3-tetramethoxypropane (TMP) are hydrolyzed in situ to generate malonaldehyde, which undergoes double condensation with the hydrazine.

Materials:

  • Cyclopropylmethylhydrazine dihydrochloride (CAS: 1151816-xx-x equivalent)

  • 1,1,3,3-Tetramethoxypropane (TMP) (CAS: 102-52-3)[1]

  • Ethanol (Absolute)[2]

  • Sodium Hydroxide (10% aq. solution) for neutralization

Protocol:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Cyclopropylmethylhydrazine dihydrochloride (10.0 g, 62.8 mmol) and Ethanol (100 mL).

  • Addition: Add 1,1,3,3-Tetramethoxypropane (11.4 g, 69.1 mmol, 1.1 equiv) dropwise at room temperature.

    • Expert Insight: The solution may turn slightly yellow. The acidity of the hydrazine salt is sufficient to catalyze the deprotection of TMP; no external acid is required.

  • Reaction: Heat the mixture to reflux (80°C) for 3–4 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The hydrazine peak should disappear.

  • Workup:

    • Cool the reaction to room temperature.[3][4]

    • Concentrate the ethanol under reduced pressure (rotary evaporator).

    • Dilute the residue with water (50 mL) and neutralize carefully with 10% NaOH until pH ~8–9.

    • Extract with Dichloromethane (DCM) (

      
       mL).
      
  • Purification: Dry combined organics over

    
    , filter, and concentrate. The crude oil is typically >95% pure and can be used directly.
    
    • Yield Expectations: 85–92% (Colorless to pale yellow oil).

Step 2: Regioselective Synthesis of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole

Principle: This step relies on the Coordination Induced Proximity Effect (CIPE) . The lone pair on


 coordinates the lithium atom of n-BuLi, directing deprotonation specifically to the C-5 proton.

Materials:

  • 1-(Cyclopropylmethyl)-1H-pyrazole (Intermediate from Step 1)

  • n-Butyllithium (2.5 M in hexanes)[3][5]

  • Iodine (

    
    )[3][5]
    
  • Tetrahydrofuran (THF), Anhydrous[3]

  • Inert Atmosphere (Nitrogen or Argon)[3]

Safety Warning: n-Butyllithium is pyrophoric. All transfers must use cannula techniques or oven-dried syringes under positive inert gas pressure.

Protocol:

  • Preparation: Flame-dry a 250 mL 3-neck flask and cool under

    
    . Add 1-(Cyclopropylmethyl)-1H-pyrazole  (5.0 g, 41.0 mmol) and Anhydrous THF  (80 mL).
    
  • Lithiation (The Critical Step):

    • Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 mins for equilibration.

    • Add n-BuLi (2.5 M, 18.0 mL, 45.1 mmol, 1.1 equiv) dropwise over 20 minutes via syringe pump or pressure-equalizing dropping funnel.

    • Observation: The solution may turn yellow/orange.

    • Stir at -78°C for 45–60 minutes.

    • Expert Insight: Do not allow the temperature to rise above -60°C during this phase; higher temperatures may promote scrambling or C-5 ring opening.

  • Iodination:

    • Dissolve Iodine (11.4 g, 45.1 mmol, 1.1 equiv) in Anhydrous THF (20 mL).

    • Add the iodine solution dropwise to the lithiated species at -78°C.

    • Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to room temperature over 1 hour.

  • Quench & Workup:

    • Quench with saturated aqueous Sodium Thiosulfate (

      
      )  to reduce excess iodine (color changes from dark red/brown to yellow/clear).
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification: Purify via silica gel column chromatography (Gradient: 0–20% EtOAc in Hexanes).

    • Target Yield: 75–85%.

    • Appearance: Off-white to pale yellow solid.

Mechanistic Validation (Self-Validating System)

To ensure the protocol worked, you must verify the regiochemistry. The NMR signature is distinct between C-4 and C-5 iodination.

Mechanism Diagram:

Mechanism cluster_regio Regioselectivity Logic Substrate N-Alkyl Pyrazole Coordination Li-N Complexation (CIPE) Substrate->Coordination + n-BuLi Deprotonation C-5 Lithiation Coordination->Deprotonation Kinetic Control (-78°C) Trapping Electrophilic Trap (Iodine) Deprotonation->Trapping + I2 Explanation N-1 lone pair directs Li to C-5. C-4 is inaccessible to Li coordination.

Figure 2: Mechanistic basis for C-5 exclusivity via Directed Ortho-Metalation (DoM).

Quality Control Table:

FeatureStarting Material (Pyrazole)Target Product (5-Iodo)Impurity (4-Iodo)
1H NMR (Ar-H) 2 doublets (C3-H, C5-H) + 1 triplet (C4-H)1 singlet (C3-H) + 1 doublet (C4-H) 2 singlets (C3-H, C5-H)
Coupling (J)

Hz,

Hz

Hz
No coupling (Singlets)
13C NMR C-5 at ~129 ppmC-5 at ~80-90 ppm (C-I shift) C-4 at ~60 ppm

Note: The disappearance of the C-5 proton signal (usually the most downfield aromatic signal in the parent pyrazole) is the primary confirmation.

Troubleshooting & Optimization

  • Issue: Low Yield in Step 2.

    • Cause: Moisture in THF or degraded n-BuLi.

    • Solution: Titrate n-BuLi before use using diphenylacetic acid or N-pivaloyl-o-toluidine. Ensure THF is distilled from Sodium/Benzophenone or passed through an activated alumina column.

  • Issue: Presence of C-4 Iodo Isomer. [3]

    • Cause: Temperature rose too high before Iodine addition, or "halogen dance" occurred during warming.

    • Solution: Keep reaction strictly at -78°C until Iodine is fully added.

  • Issue: Incomplete Cyclization (Step 1).

    • Cause: Hydrazine salt not fully neutralized or pH too low for condensation.

    • Solution: If using free base hydrazine, add catalytic Acetic Acid. If using HCl salt, ensure reflux is vigorous.

References

  • BenchChem. "A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals." BenchChem Application Notes. Accessed October 2023.

  • Sadkar, S., et al. "Exercise in 1-aryl-3-CF3-1H-pyrazoles: Regioselective synthesis of 4-/5-iodides." PMC - National Institutes of Health, 2025. (Note: Generalized citation for C-5 lithiation methodology).

  • Waldo, J. P., et al. "Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles."[4] Journal of Organic Chemistry, 2008.

  • Aggarwal, R., et al. "Synthesis and biological activity of some new indole derivatives containing pyrazole moiety." Journal of Chemical and Pharmaceutical Research, 2010.

  • Sigma-Aldrich. "Product Specification: 1,1,3,3-Tetramethoxypropane."

Sources

Application Note: 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole as a Strategic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole in Organic Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole is a high-value heterocyclic intermediate utilized in the synthesis of complex pharmaceutical scaffolds. Its structural utility lies in the orthogonality of its functional handles: the C5-iodine atom serves as a reactive site for transition-metal-catalyzed cross-coupling (Suzuki, Sonogashira, Heck), while the N1-cyclopropylmethyl group provides a lipophilic, metabolically stable pharmacophore often used as a bioisostere for benzyl or alkyl groups in kinase inhibitors and sGC stimulators.

This guide details the regioselective synthesis of this building block to avoid common isomeric impurities (C3-iodo vs. C5-iodo) and provides validated protocols for its downstream functionalization.

Compound Profile & Strategic Value

PropertyDetail
Chemical Name 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole
Molecular Formula C7H9IN2
Molecular Weight 248.07 g/mol
Key Functionality C5-Iodine: Sterically hindered but electronically activated for cross-coupling.N1-Cyclopropylmethyl: Lipophilic handle; enhances metabolic stability compared to linear alkyls.
Regioisomer Risk High. Direct alkylation of 3(5)-iodopyrazole typically favors the less hindered 1-alkyl-3-iodo isomer (approx. 9:1 ratio). Dedicated synthesis is required to access the 1,5-isomer exclusively.

Synthesis Protocols: Accessing the 1,5-Isomer

To ensure high isomeric purity, direct alkylation of iodopyrazole is NOT recommended .[1] Instead, we present two superior routes: the Sandmeyer Strategy (Robust/Scale-up) and the Directed Lithiation Strategy (Research/Rapid).

Protocol A: The Sandmeyer Route (Recommended for Scale-up)

This route guarantees regiochemical integrity by constructing the pyrazole ring with the amino group fixed at C5, followed by diazotization-iodination.

Step 1: Synthesis of 5-Amino-1-(cyclopropylmethyl)pyrazole

  • Reagents: (Cyclopropylmethyl)hydrazine dihydrochloride (1.0 equiv), 3-ethoxyacrylonitrile (or 3-aminocrotononitrile for methyl variants) (1.1 equiv), Ethanol (0.5 M), Triethylamine (2.5 equiv).[1]

  • Procedure:

    • Dissolve hydrazine salt in EtOH and add Et3N. Stir for 15 min.

    • Add the nitrile component dropwise at 0°C.[2]

    • Reflux the mixture for 4–6 hours. Monitor by TLC (formation of polar amine).[3]

    • Concentrate in vacuo. Dilute with EtOAc, wash with water/brine.[1] Dry (Na2SO4) and concentrate.[4]

    • Result: 5-Amino-1-(cyclopropylmethyl)pyrazole (typically >90% yield).

Step 2: Sandmeyer Iodination

  • Reagents: 5-Aminopyrazole intermediate (1.0 equiv), NaNO2 (1.5 equiv), KI (2.0 equiv), HCl (6 M aq), Acetonitrile (MeCN).[1]

  • Procedure:

    • Suspend the amine in MeCN/HCl (6 M) (1:1 ratio) at -5°C.

    • Add aqueous NaNO2 dropwise, maintaining temp < 0°C. Stir for 30 min to form the diazonium salt.

    • Add a solution of KI (aqueous) dropwise. The solution will turn dark.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Quench: Add saturated Na2S2O3 (sodium thiosulfate) to remove excess iodine (color change from purple to yellow/clear).

    • Workup: Extract with EtOAc. Purify via flash column chromatography (Hexane/EtOAc).

    • Yield: 60–75% of 1-(cyclopropylmethyl)-5-iodo-1H-pyrazole .

Protocol B: Directed Lithiation (Research Scale)

Note: This method is faster but carries a risk of lateral lithiation at the benzylic-like cyclopropylmethyl position if temperature is not strictly controlled.

  • Reagents: 1-(Cyclopropylmethyl)pyrazole (1.0 equiv), n-BuLi (1.1 equiv, 2.5 M in hexanes), Iodine (1.2 equiv), THF (anhydrous).[1]

  • Procedure:

    • Dissolve starting pyrazole in THF under Argon.[3] Cool to -78°C .[3][5]

    • Add n-BuLi dropwise over 20 min. The N1 lone pair directs lithiation to C5 (Kinetic Control).

    • Critical: Stir at -78°C for exactly 30-45 min. Do not warm, or the lithiated species may isomerize to the exocyclic CHLi position.[1]

    • Add I2 (dissolved in THF) dropwise at -78°C.

    • Warm to RT, quench with NH4Cl(aq) and Na2S2O3(aq).

    • Yield: 70–85%.[6] Verify regiochemistry by NOE NMR (absence of cross-peak between N-CH2 and C5-H indicates iodine substitution).

Application Protocols: Functionalizing the Scaffold

Core Application 1: Suzuki-Miyaura Cross-Coupling

The C5-iodine is sterically hindered by the N1-substituent. Standard conditions often fail; high-activity precatalysts are required.

Optimized Protocol:

  • Substrates: 5-Iodo-pyrazole (1.0 equiv), Aryl Boronic Acid (1.5 equiv).

  • Catalyst System: Pd(dppf)Cl2·DCM (3-5 mol%) OR XPhos Pd G2 (2 mol%).

  • Base/Solvent: K3PO4 (3.0 equiv) in 1,4-Dioxane/Water (4:1).

  • Conditions: Degas solvents thoroughly. Heat to 90°C for 4–12 hours.

  • Insight: The use of XPhos or SPhos ligands is crucial to overcome the steric clash between the N-cyclopropylmethyl group and the incoming boronic acid.

Core Application 2: Sonogashira Coupling

Ideal for introducing alkynyl linkers found in kinase inhibitors.

Optimized Protocol:

  • Substrates: 5-Iodo-pyrazole (1.0 equiv), Terminal Alkyne (1.2 equiv).

  • Catalyst: PdCl2(PPh3)2 (5 mol%), CuI (2 mol%).[1]

  • Base/Solvent: Et3N or DIPEA (excess) in DMF or THF.

  • Conditions: Room Temperature to 50°C.

  • Note: C5-iodopyrazoles are highly reactive in Sonogashira coupling and often proceed at lower temperatures than their C4-iodo counterparts due to the electron-deficient nature of the C5 position (adjacent to N).

Visualizations

Diagram 1: Regioselective Synthesis Workflow

This flowchart contrasts the problematic direct alkylation route with the recommended Sandmeyer and Lithiation pathways.

SynthesisPathways Start Target: 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole RouteA Route A: Direct Alkylation (NOT RECOMMENDED) ResultA Mixture: 1-Alkyl-3-iodo (Major) 1-Alkyl-5-iodo (Minor) RouteA->ResultA Low Selectivity PrecursorA 3(5)-Iodo-1H-pyrazole PrecursorA->RouteA RouteB Route B: Sandmeyer (Scale-Up) StepB3 Diazotization (NaNO2) + KI Quench RouteB->StepB3 StepB1 Hydrazine + Nitrile Cyclization StepB2 5-Amino-pyrazole StepB1->StepB2 StepB2->RouteB StepB3->Start High Purity RouteC Route C: Lithiation (Research) StepC2 n-BuLi, -78°C (Kinetic Control) RouteC->StepC2 StepC1 1-(Cyclopropylmethyl)pyrazole StepC1->RouteC StepC3 I2 Quench StepC2->StepC3 StepC3->Start Fast Access

Caption: Comparison of synthetic routes. Route B (Sandmeyer) offers the highest regiochemical fidelity for scale-up.

Diagram 2: Divergent Applications

Mapping the downstream utility of the scaffold in drug discovery.

Applications Core 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole (Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd-XPhos) Core->Suzuki Sono Sonogashira Coupling (Alkyne, Pd/Cu) Core->Sono Heck Heck Reaction (Alkene, Pd) Core->Heck CN Buchwald-Hartwig (Amine, Pd-BrettPhos) Core->CN Prod1 1,5-Diaryl Pyrazoles (p38 MAPK Inhibitor Analogs) Suzuki->Prod1 Prod2 5-Alkynyl Pyrazoles (Kinase Linkers) Sono->Prod2 Prod3 5-Alkenyl Pyrazoles (Michael Acceptors) Heck->Prod3 Prod4 5-Amino Pyrazoles (H-Bond Donors) CN->Prod4

Caption: Divergent synthesis map demonstrating the versatility of the C5-iodo handle in generating medicinal chemistry libraries.

References

  • Regioselective Lithiation of Pyrazoles

    • Title: "Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study."
    • Source:Org.[6][7][8][9][10][11] Biomol. Chem., 2006, 4, 1261-1267.[1]

    • URL:[Link]

  • Sandmeyer Reaction on Pyrazoles

    • Title: "Sandmeyer Reaction - Organic Chemistry Portal."
    • Source: Organic Chemistry Portal.[7]

    • URL:[Link]

  • Suzuki Coupling of Sterically Hindered Pyrazoles

    • Title: "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction."
    • Source:Chinese Chemical Letters (via ResearchG
    • URL:[Link]

  • General Pyrazole Synthesis (Cyclization)

    • Title: "Synthesis of Pyrazoles - Organic Chemistry Portal."
    • Source: Organic Chemistry Portal.[7]

    • URL:[Link]

  • Iodination Strategies (Comparative Review)

    • Title: "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions."
    • Source:RSC Advances, 2015.[1]

    • URL:[Link]

Sources

Application Notes and Protocols: 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole as a Strategic Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold and the Advantage of the 1-(Cyclopropylmethyl)-5-iodo Moiety

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties.[1][3] The versatility of the pyrazole ring system, stemming from its unique electronic properties and the ability to be functionalized at various positions, allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles of drug candidates.

This application note focuses on a particularly valuable, yet underexplored, building block: 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole . This compound synergistically combines three key structural features that render it highly advantageous for drug discovery programs:

  • The 1-(Cyclopropylmethyl) Group: The cyclopropylmethyl moiety is a well-regarded bioisostere for larger or more metabolically labile groups. Its introduction can enhance metabolic stability, improve binding affinity to target proteins through favorable hydrophobic interactions, and modulate the overall physicochemical properties of a molecule.

  • The 5-Iodo Group: The iodine atom at the 5-position serves as a versatile synthetic handle. It is an excellent leaving group in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Stille couplings.[4][5] This enables the facile and regioselective introduction of a wide array of aryl, heteroaryl, and alkynyl substituents, which are often crucial for achieving desired biological activity.

  • The Pyrazole Core: As mentioned, the pyrazole ring itself is a key pharmacophore, contributing to the overall biological activity and providing a rigid scaffold for the precise spatial orientation of substituents.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole in pharmaceutical research and development. It includes key physicochemical properties, a detailed protocol for a representative Suzuki-Miyaura cross-coupling reaction, and a discussion of its broader synthetic applications.

Physicochemical and Spectroscopic Profile

While extensive experimental data for 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole is not widely published, its properties can be reliably estimated based on closely related analogs and general principles of physical organic chemistry.

PropertyEstimated Value / ObservationRationale / Reference Analogues
Molecular Formula C₇H₉IN₂-
Molecular Weight 248.07 g/mol -
Appearance Off-white to pale yellow solidGeneral appearance of iodo-pyrazole derivatives.
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, THF, Dichloromethane).Inferred from the general solubility of N-alkylated pyrazoles.
Reactivity The C-I bond is highly susceptible to palladium-catalyzed cross-coupling reactions.The C-I bond is a well-established reactive site for Suzuki-Miyaura, Sonogashira, and other cross-coupling reactions.[4][5]
¹H NMR (CDCl₃, 400 MHz) Estimated δ (ppm): 7.5-7.6 (s, 1H, pyrazole-H), 6.3-6.4 (s, 1H, pyrazole-H), 4.0-4.1 (d, 2H, CH₂), 1.3-1.4 (m, 1H, CH), 0.6-0.7 (m, 2H, CH₂), 0.3-0.4 (m, 2H, CH₂)Based on spectral data of similar 1-substituted pyrazoles and cyclopropylmethyl groups.[6]
¹³C NMR (CDCl₃, 100 MHz) Estimated δ (ppm): 145-150 (C), 110-115 (CH), 90-95 (C-I), 55-60 (CH₂), 10-15 (CH), 3-5 (CH₂)Based on known chemical shifts for substituted pyrazoles.

Synthetic Utility and Key Applications

The primary application of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole is as a versatile intermediate for the synthesis of more complex molecules, particularly in the context of creating libraries of compounds for high-throughput screening or for the targeted synthesis of lead candidates.

Diagram: The Role of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole in Drug Discovery

G A 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole (Building Block) B Palladium-Catalyzed Cross-Coupling Reactions A->B D Library of Novel Pyrazole Derivatives B->D C Diverse Substituents (Aryl, Heteroaryl, Alkynyl Boronic Acids, etc.) C->B E High-Throughput Screening (HTS) D->E F Hit Identification E->F G Lead Optimization F->G H Drug Candidate G->H

Caption: Workflow illustrating the use of the title compound in a typical drug discovery pipeline.

Protocol: Suzuki-Miyaura Cross-Coupling of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole with an Arylboronic Acid

This protocol provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura cross-coupling reaction. The causality behind each experimental choice is explained to ensure a robust and reproducible outcome.

Reaction Scheme:

Materials and Reagents:
  • 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer with heating

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Catalyst Addition & Reaction cluster_2 Work-up & Purification A Combine Reactants: - 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole - Arylboronic acid - K₂CO₃ B Add Solvent: - Anhydrous 1,4-Dioxane A->B C Degas Mixture: - Purge with Argon/Nitrogen B->C D Add Catalyst System: - Pd(OAc)₂ - PPh₃ C->D E Add Degassed Water D->E F Heat to Reflux (e.g., 90-100 °C) E->F G Monitor Reaction (TLC or LC-MS) F->G H Cool to Room Temperature G->H I Aqueous Work-up: - Dilute with Water - Extract with Ethyl Acetate H->I J Dry Organic Layer (e.g., Na₂SO₄) I->J K Purify by Column Chromatography J->K L Characterize Product (NMR, MS) K->L

Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling protocol.

Detailed Step-by-Step Procedure:
  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

    • Rationale: The excess of the boronic acid ensures complete consumption of the iodo-pyrazole. Potassium carbonate is a common and effective base for the Suzuki-Miyaura reaction, facilitating the transmetalation step.

  • Solvent Addition and Degassing:

    • Add anhydrous 1,4-dioxane to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to the iodo-pyrazole).

    • Seal the flask and degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes. Alternatively, use the freeze-pump-thaw method for more sensitive reactions.

    • Rationale: Degassing is crucial to remove dissolved oxygen, which can oxidize the phosphine ligand and deactivate the palladium catalyst.

  • Catalyst Preparation and Addition:

    • In a separate vial, dissolve palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.04 eq.) in a small amount of anhydrous 1,4-dioxane.

    • Add this catalyst solution to the reaction mixture under a positive pressure of inert gas.

    • Rationale: Pre-mixing the palladium source and the ligand allows for the in-situ formation of the active Pd(0) catalyst. Triphenylphosphine is a common and effective ligand for this type of coupling.

  • Addition of Water and Reaction:

    • Add degassed water to the reaction mixture (typically 10-20% of the total solvent volume).

    • Attach a reflux condenser and heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Rationale: The addition of water can enhance the rate of the reaction and improve the solubility of the base.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting iodo-pyrazole is consumed (typically 2-12 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Further Synthetic Transformations

The versatility of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole extends beyond the Suzuki-Miyaura reaction. The iodo group can participate in a variety of other palladium-catalyzed and copper-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities.

Logical Relationship of Synthetic Transformations

G cluster_0 Cross-Coupling Reactions cluster_1 Resulting Scaffolds A 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole B Suzuki-Miyaura (Ar-B(OH)₂) A->B C Sonogashira (R-C≡CH) A->C D Stille (Ar-SnBu₃) A->D E Heck (Alkene) A->E F Buchwald-Hartwig (R₂NH) A->F G 5-Aryl/Heteroaryl Pyrazoles B->G H 5-Alkynyl Pyrazoles C->H I 5-Aryl/Heteroaryl Pyrazoles D->I J 5-Alkenyl Pyrazoles E->J K 5-Amino Pyrazoles F->K

Caption: Overview of key cross-coupling reactions utilizing the title building block.

Conclusion

1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole is a highly valuable and versatile building block for modern pharmaceutical research. Its unique combination of a metabolically robust cyclopropylmethyl group, a synthetically versatile iodo substituent, and a biologically relevant pyrazole core makes it an ideal starting material for the synthesis of diverse compound libraries and the targeted development of novel drug candidates. The protocols and insights provided in this application note are intended to empower researchers to effectively harness the potential of this strategic intermediate in their drug discovery endeavors.

References

  • Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. [Link]

  • Jasiński, M., Świątek, K., & Utecht-Jarzyńska, G. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. [Link]

  • Faria, J. V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 188-199. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12345-12357. [Link]

  • Krivec, M., & Stanovnik, B. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(10), 823-827. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 12(34), 22185-22196. [Link]

  • The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(16), 4945. [Link]

  • 5-Cyclopropyl-1-methyl-1H-pyrazole. MySkinRecipes. [Link]

  • 5-cyclopropyl-4-iodo-1-methyl-1h-pyrazole. PubChemLite. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 25(18), 4185. [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. Advanced Synthesis & Catalysis, 363(1), 3-30. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1181-1201. [Link]

Sources

Application Note: Optimized Suzuki-Miyaura Coupling of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole

[1]

Executive Summary

This application note details validated protocols for the palladium-catalyzed cross-coupling of 1-(cyclopropylmethyl)-5-iodo-1H-pyrazole with aryl and heteroaryl boronic acids.[1] While 4-iodopyrazoles are ubiquitous in medicinal chemistry, the 5-iodo regioisomers present unique steric and electronic challenges due to the proximity of the N1-substituent.

This guide addresses the specific steric hindrance imposed by the N1-cyclopropylmethyl group adjacent to the C5 reaction site. We provide two distinct protocols:

  • Protocol A (Standard): A robust, cost-effective method using Pd(dppf)Cl₂ for unhindered coupling partners.[1]

  • Protocol B (High-Performance): An advanced method utilizing Buchwald precatalysts (XPhos/SPhos) for sterically demanding or electron-deficient boronic acids.[1]

Scientific Rationale & Mechanistic Insight

The Challenge of the 5-Position

In 1-substituted pyrazoles, the C5 position is inherently more sterically crowded than the C4 or C3 positions due to the adjacent N1-substituent.

  • Substrate: 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole.[1]

  • Steric Analysis: The cyclopropylmethyl group acts as a primary alkyl substituent. While less bulky than a tert-butyl group, the branching at the

    
    -position (the cyclopropyl ring) creates a "fan-like" steric wall.[1] This can retard the oxidative addition  of Pd(0) into the C-I bond and, more critically, impede the transmetallation  step if the incoming boronic acid is also hindered.
    
  • Electronic Factors: The C5 position is electron-deficient (adjacent to the bridgehead nitrogen), making the C-I bond highly reactive toward oxidative addition, provided the catalyst can access it.

Catalyst Selection Strategy
  • Pd(dppf)Cl₂: The large bite angle of the dppf ligand facilitates reductive elimination. It is the "workhorse" catalyst for this substrate class.

  • Pd-SPhos/XPhos: For challenging cases, dialkylbiaryl phosphine ligands (Buchwald ligands) are required.[1] SPhos is particularly effective for stabilizing the oxidative addition complex in the presence of N-heterocycles, preventing catalyst poisoning by the pyrazole nitrogens.

Experimental Protocols

Protocol A: Standard Conditions (Robust)

Recommended for coupling with simple phenyl, tolyl, or electron-rich aryl boronic acids.[1]

Reagents:

  • Substrate: 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)[1]

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)[1]

  • Base: Potassium Carbonate (

    
    ) (2.0 – 3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1][2]

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial equipped with a magnetic stir bar with the iodopyrazole (1.0 equiv), aryl boronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Inert Atmosphere: Cap the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and Water (4:1 v/v). The concentration of the substrate should be approximately 0.1 M – 0.2 M.

  • Catalyst Addition: Remove the cap briefly under a positive stream of inert gas and add Pd(dppf)Cl₂ (5 mol%).[1] Reseal immediately.

  • Reaction: Heat the mixture to 90°C for 4–12 hours.

    • Note: The reaction mixture usually turns black (Pd precipitation) upon completion.[1]

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.[1][3] Dry the organic layer over

    
    , filter, and concentrate.[4]
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: High-Performance Conditions (Steric/Heteroaryl)

Recommended for heteroaryl boronic acids (e.g., pyridines) or ortho-substituted aryl boronic acids.[1]

Reagents:

  • Substrate: 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole (1.0 equiv)

  • Coupling Partner: Boronic Acid / Pinacol Ester (1.5 equiv)[1]

  • Pre-Catalyst: XPhos Pd G2 or SPhos Pd G2 (2–4 mol%)[1]

  • Base: Potassium Phosphate Tribasic (

    
    ) (3.0 equiv)[1]
    
  • Solvent: Toluene / Water (10:[1]1) or n-Butanol (for very difficult cases)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under strict Schlenk conditions, combine the iodopyrazole, boronic acid,

    
    , and the Buchwald Precatalyst (e.g., XPhos Pd G2).
    
  • Solvent: Add degassed Toluene and Water.

    • Why Toluene? The non-polar nature of toluene often minimizes hydrodehalogenation side reactions compared to ethereal solvents in this specific system.

  • Reaction: Heat to 100°C for 2–6 hours.

  • Monitoring: Monitor by LC-MS. The conversion is typically faster than Protocol A due to the highly active monoligated Pd(0) species generated.

  • Work-up: Filter through a pad of Celite to remove palladium residues. Concentrate and purify via reverse-phase HPLC or silica chromatography.

Reaction Workflow & Mechanism

The following diagram illustrates the decision logic and mechanistic flow for this specific coupling.

SuzukiCouplingStartSubstrate:1-(Cyclopropylmethyl)-5-iodo-1H-pyrazolePartnerCoupling Partner AnalysisStart->PartnerPathASimple Aryl / Electron Rich(Phenyl, p-Tolyl)Partner->PathAPathBSterically Hindered / Heteroaryl(2-Pyridyl, o-Substituted)Partner->PathBProtoAPROTOCOL ACat: Pd(dppf)Cl2Base: K2CO3Solvent: Dioxane/H2OPathA->ProtoAProtoBPROTOCOL BCat: XPhos Pd G2Base: K3PO4Solvent: Toluene/H2OPathB->ProtoBCycleCatalytic Cycle Critical Step:Oxidative Addition at C5(Steric clash with N-Cyclopropylmethyl)ProtoA->CycleHeat (90°C)ProtoB->CycleHeat (100°C)ProductFinal Product:1-(Cyclopropylmethyl)-5-aryl-1H-pyrazoleCycle->ProductReductive Elimination

Caption: Decision matrix for catalyst selection based on the steric demand of the coupling partner.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Protodehalogenation (Formation of 1-CPM-pyrazole)Hydride source in solvent or excessive heat.[1]Switch from Dioxane to Toluene or DME . Ensure solvents are anhydrous before mixing with water. Reduce temperature to 80°C.
Low Conversion (<20%)Catalyst poisoning by pyrazole nitrogens or steric failure.[1]Switch to Protocol B (XPhos/SPhos) . These ligands are bulky enough to prevent the formation of stable, inactive Pd-bis(pyrazole) complexes.
Homocoupling of Boronic Acid Oxidative conditions.[5]Degas solvents more thoroughly (freeze-pump-thaw).[1] Lower the amount of catalyst.[6]
Cyclopropyl Ring Opening Acidic impurities or radical pathways.Ensure the reaction remains strictly basic . Avoid strong Lewis acids. The cyclopropylmethyl group is stable to

and

.

References

  • Suzuki-Miyaura Coupling of N-Heterocycles

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[7]

    • Source:National Institutes of Health (PMC).[1]

    • URL:[Link]

  • Regioselective Synthesis of Iodopyrazoles

    • Title: Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
    • Source:RSC Advances.
    • URL:[Link]

  • General Suzuki Coupling Protocols

    • Title: Suzuki Coupling - Reaction Mechanism and Recent Liter
    • Source:Organic Chemistry Portal.
    • URL:[Link]

  • Microwave Assisted Pyrazole Coupling

    • Title: Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.[3][8]

    • Source:Chinese Chemical Letters.
    • URL:[Link][1]

Strategic Application of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the landscape of modern drug discovery, 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole represents a "privileged scaffold" designed to solve two specific challenges in lead optimization: regiochemical ambiguity and metabolic liability .

While simple pyrazoles are ubiquitous in FDA-approved drugs (e.g., Ruxolitinib, Celecoxib), synthesizing complex analogs often suffers from the "N-alkylation problem"—where alkylating a pre-functionalized pyrazole yields difficult-to-separate mixtures of N1 and N2 isomers. This building block locks the N1-position with a cyclopropylmethyl group —a motif selected for its ability to resist CYP450 dealkylation while maintaining optimal lipophilicity (


)—and provides a reactive 5-iodo handle  for immediate diversity-oriented synthesis (DOS).

This guide details the strategic application of this intermediate, focusing on high-fidelity cross-coupling protocols and the pharmacological rationale for its use.

Critical Analysis: The Regioselectivity Challenge

The primary value of using 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole is the avoidance of late-stage isomeric mixtures.

When medicinal chemists attempt to alkylate a 3- or 5-substituted pyrazole late in a synthesis, tautomerism typically results in a mixture of regioisomers (N1-alkyl vs. N2-alkyl). These isomers often have vastly different biological activities but similar chromatographic properties, complicating purification.

By starting with the N-alkylated 5-iodo core, the regiochemistry is defined ab initio. The iodine atom at C5 is electronically activated for metal-catalyzed cross-coupling, allowing for the rapid generation of libraries (e.g., Kinase inhibitors, GPCR ligands) without touching the sensitive nitrogen center.

Visualization: The Divergent Synthesis Workflow

The following diagram illustrates how this specific scaffold serves as a "hub" for generating diverse chemical libraries.

G Start 1-(Cyclopropylmethyl)- 5-iodo-1H-pyrazole (Scaffold) Suzuki Suzuki-Miyaura (Ar-B(OH)2) Start->Suzuki Pd(dppf)Cl2 Base Sonogashira Sonogashira (Terminal Alkynes) Start->Sonogashira Pd/Cu Base Buchwald Buchwald-Hartwig (Amines/Amides) Start->Buchwald Pd(OAc)2 XPhos Biaryl 5-Aryl Pyrazoles (Kinase Inhibitors) Suzuki->Biaryl Alkynyl 5-Alkynyl Pyrazoles (Rigid Linkers) Sonogashira->Alkynyl Amino 5-Amino Pyrazoles (H-Bond Donors) Buchwald->Amino

Figure 1: Divergent synthesis pathways utilizing the C5-iodine handle for library generation.

Experimental Protocols

The 5-iodo position of the pyrazole ring is less electron-deficient than the 4-position, making it slightly more challenging for oxidative addition in palladium cycles. Standard conditions often fail. The protocols below use specific ligand/catalyst combinations optimized for 5-halopyrazoles .

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Application: Synthesis of biaryl scaffolds common in JAK/BTK inhibitors. Challenge: Protodehalogenation (loss of Iodine without coupling) is a common side reaction at the C5 position.

Reagents & Conditions:

  • Substrate: 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) — Chosen for stability and bite angle.

  • Base: Cs₂CO₃ (3.0 equiv) — Cesium promotes transmetallation better than Potassium in this system.

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)[1]

  • Temperature: 90°C

Step-by-Step Methodology:

  • Degassing: Charge a microwave vial or Schlenk tube with the pyrazole substrate, boronic acid, and Cs₂CO₃. Cap and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane and water via syringe.

  • Catalyst Addition: Remove the cap briefly under a strong stream of Argon to add Pd(dppf)Cl₂·DCM. Reseal immediately. Note: Adding catalyst last prevents premature oxidation.

  • Reaction: Heat the mixture to 90°C.

    • Conventional Heating:[1] 4–6 hours.

    • Microwave Irradiation:[1][2][3] 100°C for 30 minutes (recommended for difficult substrates).

  • Work-up: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). 5-Aryl pyrazoles typically fluoresce strongly under UV (254 nm).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Application: Introduction of amino groups to create hydrogen-bond donors/acceptors. Challenge: Nitrogen-rich heterocycles can poison Pd catalysts.

Reagents & Conditions:

  • Substrate: 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole (1.0 equiv)

  • Amine: Primary or Secondary amine (1.2 equiv)

  • Catalyst: Pd₂dba₃ (2 mol%)[3]

  • Ligand: XPhos (4 mol%) — Critical for coupling to electron-rich heterocycles.

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Toluene (anhydrous)

  • Temperature: 100°C

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Argon flow, combine Pd₂dba₃ and XPhos in toluene and stir at RT for 10 minutes to form the active catalytic species (solution turns dark red/brown).

  • Addition: Add the pyrazole substrate, the amine, and NaOtBu to the reaction vessel.

  • Initiation: Transfer the pre-formed catalyst solution to the reaction vessel via cannula or syringe.

  • Reaction: Seal and heat to 100°C for 12–16 hours.

  • Validation: Monitor by LC-MS. The product will show a distinct M+1 mass; the starting material (Iodo) has a characteristic mass defect.

  • Work-up: Filter through a celite pad to remove Palladium black. Concentrate and purify.

Pharmacological Context: The Cyclopropylmethyl Group

Why use this specific N-substituent? In medicinal chemistry, the cyclopropylmethyl group is not merely a space-filler; it is a strategic pharmacophore.

ParameterMethyl Group (-CH₃)Cyclopropylmethyl (-CH₂-cPr)Impact
Metabolic Stability Low (N-demethylation is rapid)HighThe cyclopropyl ring sterically hinders the

-carbon, reducing oxidative dealkylation by CYP450 enzymes.
Lipophilicity (LogP) LowModerate/HighIncreases membrane permeability and blood-brain barrier (BBB) penetration without becoming "greasy."
Binding Affinity Low steric bulkHigh steric bulkFills hydrophobic pockets (e.g., ATP binding sites) more effectively, increasing potency via van der Waals interactions.
Mechanism of Stability

The cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol) and


-character in its C-C bonds (Walsh orbitals). This electronic structure, combined with steric bulk, makes the methylene bridge less accessible to the heme-iron center of CYP450 enzymes compared to a simple ethyl or isopropyl group, prolonging the drug's half-life (

).

Troubleshooting & Quality Control

When using 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole, specific analytical signatures confirm success.

  • NMR Diagnostic:

    • The C4-H proton of the pyrazole ring is a singlet appearing around

      
       6.4 – 6.6 ppm .
      
    • Upon Suzuki coupling (5-Aryl), this proton often shifts downfield to

      
       6.8 – 7.2 ppm  due to conjugation.
      
    • Warning: If the proton signal disappears, you may have iodinated the C4 position or performed C-H activation inadvertently.

  • TLC Monitoring:

    • The Iodo-starting material is usually less polar than the coupled product (unless the product contains very polar amines).

    • Stain: KMnO₄ is effective for the cyclopropyl group (slow oxidation).

References

  • Regioselectivity of Pyrazole Alkylation

    • Fustero, S., et al. "Regioselective N-Alkylation of Pyrazoles." Journal of Organic Chemistry, 2009.
  • Suzuki Coupling on 5-Iodopyrazoles

    • Billingsley, K., Buchwald, S.L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 2007.
  • Cyclopropylmethyl Pharmacophore & Metabolism

    • Wermuth, C.G. "The Practice of Medicinal Chemistry." Elsevier, 2008. (Chapter on Bioisosterism and Metabolic Stability).
  • General Synthesis of 1,5-Disubstituted Pyrazoles

    • Review: "Recent highlights in the synthesis and biological significance of pyrazole deriv
  • Safety Data & Handling

    • PubChem Compound Summary for Pyrazole Deriv

Sources

Application Note: Sonogashira Cross-Coupling of Iodinated Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Importance in Drug Discovery

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, appearing in blockbuster drugs like Celecoxib (Celebrex), Ruxolitinib (Jakafi), and numerous kinase inhibitors. The introduction of alkynyl groups onto the pyrazole core is a critical transformation; it allows for the installation of rigid linkers, the synthesis of fused heterocycles (e.g., pyrazolo[1,5-a]pyridines), and the creation of bio-orthogonal handles for chemical biology.

Iodinated pyrazoles (specifically 4-iodopyrazole) are the preferred electrophiles for this transformation due to the weaker C–I bond compared to bromides or chlorides, facilitating the oxidative addition step in the catalytic cycle. However, the electron-rich nature of the pyrazole ring and the potential for coordination of the free N-H to the catalyst present unique challenges that distinguish this reaction from standard aryl halide couplings.

Mechanistic Insights & Reactivity Profiles[1]

To ensure reproducibility, one must understand the competing cycles within the reaction mixture. The success of the coupling depends on balancing the Productive Cycle (Cross-Coupling) against the Destructive Cycle (Glaser Homocoupling).

The Pyrazole Electronic Effect

Unlike electron-deficient aryl halides (e.g., 4-nitroiodobenzene), the pyrazole ring is electron-rich. This increases the electron density at the C-I bond, theoretically making oxidative addition slower. However, the high polarizability of iodine compensates for this.

  • Critical Nuance: The free N-H of an unprotected pyrazole is a potent ligand. It can displace phosphines on the Palladium center, leading to the formation of inactive Pd(pyrazole)2L2 species (Catalyst Poisoning). N-Protection is strongly recommended for robust kinetics.

Visualization: Competing Mechanistic Pathways

Sonogashira_Mechanism cluster_legend Cycle Key Start Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Pd(II)-Ar-I) Start->OxAdd + Iodopyrazole Poison SIDE REACTION: Catalyst Poisoning (Free NH Coordination) Start->Poison Unprotected Pyrazole CuCycle Transmetallation (Cu-Acetylide enters) OxAdd->CuCycle + Alkyne-Cu Iso Cis/Trans Isomerization CuCycle->Iso Glaser SIDE REACTION: Glaser Homocoupling (Requires O2 + Cu) CuCycle->Glaser Presence of O2 RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Start Regenerates Pd(0) key1 Green: Active Species key2 Blue: Intermediate key3 Black: Failure Mode

Figure 1: The dual-cycle mechanism showing the primary cross-coupling pathway and the two critical failure modes: Glaser homocoupling (oxygen-mediated) and Catalyst Poisoning (substrate-mediated).

Critical Optimization Parameters

Before beginning synthesis, consult this compatibility matrix to select the appropriate conditions for your specific pyrazole substrate.

Table 1: Reaction Parameter Optimization Matrix
ParameterRecommendationScientific Rationale
Catalyst Source Pd(PPh₃)₂Cl₂ (Standard) or Pd(dppf)Cl₂ Pd(II) precatalysts are more stable to air than Pd(0). Bis-triphenylphosphine is standard, but bidentate ligands (dppf) prevent catalyst decomposition at higher temps.
Copper Source CuI (99.99% purity)Essential for transmetallation in Method A. Note: Impure CuI (green/blue tint) contains Cu(II) which accelerates homocoupling.
Base Et₃N or Diisopropylamine Acts as both solvent and proton scavenger. Secondary amines are often better at preventing alkyne polymerization than primary amines.
Solvent THF or DMF THF is preferred for ease of workup. DMF is required for polar/unprotected substrates but complicates removal.
Protecting Group SEM , THP , or Boc Mandatory for high yields. Prevents N-coordination to Pd. Boc may be labile under high heat/basic conditions; SEM is most robust.
Atmosphere Argon (Balloon or Manifold)Nitrogen is acceptable, but Argon is heavier than air, providing a better "blanket" to prevent O₂ ingress (stopping Glaser coupling).

Validated Protocols

Method A: Standard Copper-Cocatalyzed Coupling (Robust)

Best for: Routine synthesis, protected pyrazoles, non-precious alkynes.

Reagents:

  • 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)[1]

  • Pd(PPh₃)₂Cl₂ (0.02 - 0.05 equiv)

  • CuI (0.05 - 0.10 equiv)

  • Et₃N (3.0 equiv or as solvent)

  • THF (anhydrous, degassed)

Protocol:

  • Degassing (Crucial): Sparge the anhydrous THF with Argon for 15 minutes before adding reagents. Dissolved oxygen is the enemy.

  • Setup: To a flame-dried Schlenk flask equipped with a stir bar, add the iodopyrazole, Pd catalyst, and CuI.

  • Purge: Evacuate and backfill with Argon (3 cycles).

  • Addition: Add degassed THF and Et₃N via syringe. Finally, add the alkyne dropwise.

    • Why dropwise? Keeping the alkyne concentration low relative to the catalyst minimizes homocoupling.

  • Reaction: Stir at Room Temperature (RT) for 4–12 hours. If conversion is <50% after 4h, heat to 50°C.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[2]

  • Purification: Flash chromatography. Note: Pyrazoles often streak; add 1% Et₃N to the eluent.

Method B: Copper-Free "High-Value" Coupling

Best for: Pharmaceutical intermediates (ppm Cu limits), substrates prone to homocoupling, or late-stage functionalization.

Reagents:

  • Iodopyrazole (1.0 equiv)[1]

  • Terminal Alkyne (1.5 equiv)

  • Pd(OAc)₂ (0.05 equiv)

  • XPhos (0.10 equiv) - Bulky ligand facilitates oxidative addition and reductive elimination without Cu.

  • Cs₂CO₃ (2.0 equiv)

  • Acetonitrile or 1,4-Dioxane

Protocol:

  • Mix Solids: Combine iodopyrazole, Pd(OAc)₂, XPhos, and Cs₂CO₃ in a vial.

  • Inert Atmosphere: Seal and purge with Argon.

  • Solvent: Add degassed solvent and alkyne.

  • Heat: This reaction requires energy. Heat to 80°C for 12–24 hours.

  • Validation: Monitor by LCMS. The absence of the "Glaser dimer" (M+M-2) peak confirms the utility of the Cu-free method.

Troubleshooting & Self-Validation Logic

Use the following decision tree to diagnose reaction failures. This logic ensures the protocol is self-correcting.

Visualization: Troubleshooting Workflow

Troubleshooting_Logic Start Reaction Analysis (TLC / LCMS) Check1 Is Starting Material (SM) Consumed? Start->Check1 Check2 Is Product Peak Visible? Check1->Check2 Yes Issue_Stall Issue: No Reaction (Catalyst Poisoning) Check1->Issue_Stall No Result_Success Success: Proceed to Workup Check2->Result_Success Yes Issue_Black Issue: Black Precipitate (Pd Black) Check2->Issue_Black No (Pd crashed out) Issue_Dimer Issue: Alkyne Dimer (Glaser Product) Check2->Issue_Dimer No (New Spot is Dimer) Sol_Black Solution: 1. Increase Ligand Loading 2. Lower Temp 3. Check O2 exclusion Issue_Black->Sol_Black Sol_Dimer Solution: 1. Switch to Method B (Cu-Free) 2. Add Alkyne slower (Syringe Pump) 3. Degas Solvent Longer Issue_Dimer->Sol_Dimer Sol_Stall Solution: 1. Protect Pyrazole NH (SEM/THP) 2. Switch to stronger base (Cs2CO3) 3. Use highly active catalyst (Pd-XPhos) Issue_Stall->Sol_Stall

Figure 2: Diagnostic logic for identifying and correcting common failure modes in Sonogashira coupling.

Self-Validating Checks:
  • The "Color Test":

    • Yellow/Orange Solution: Active Catalyst.[3][4] Good.

    • Black Precipitate: Pd aggregation.[5] Catalyst is dead.

    • Green/Blue Solution: Oxidized Copper. Bad (leads to homocoupling).

  • The "Dimer Check" (LCMS):

    • Always calculate the mass of the Alkyne Homocoupler (2 x Alkyne Mass - 2H). If this peak dominates, your system has an oxygen leak.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations. Angewandte Chemie International Edition. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Recent Literature. [Link]

  • Li, H., et al. (2019). Copper-free Sonogashira coupling of aryl iodides and alkynes catalyzed by a palladium carbene complex. Journal of Organic Chemistry. [Link]

Sources

Precision Engineering of the Pyrazole Core: A Guide to Regioselective Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Regioselective synthesis of functionalized pyrazoles Content Type: Application Notes and Protocols

Executive Summary

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (Celebrex), Rimonabant, and Sildenafil (Viagra).[1] However, the synthesis of pyrazoles—specifically achieving high regioselectivity between the 1,3- and 1,5-isomers—remains a notorious bottleneck.

This Application Note moves beyond standard textbook definitions to provide a practical, causality-driven guide for synthesizing functionalized pyrazoles. We focus on three high-impact methodologies:

  • Thermodynamic vs. Kinetic Control in condensation reactions (solving the "Celecoxib problem").

  • Solvent Engineering using fluorinated alcohols.[2]

  • Late-Stage Functionalization via C-H activation.

The Regioselectivity Challenge

When condensing a monosubstituted hydrazine (


) with an unsymmetrical 1,3-diketone (

), two isomers are possible:
  • 1,3,5-Isomer: Substituents at positions 1, 3, and 5.

  • 1,5-Isomer: Substituents at positions 1 and 5 (with the 3-position often being a proton or smaller group).

The biological activity of these isomers often diverges drastically. For COX-2 inhibitors, the 1,5-diaryl arrangement is critical for efficacy, while the 1,3-isomer may be inactive or off-target.[1]

Decision Matrix: Selecting Your Route

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on target substitution patterns.

Method A: The Condensation Protocol (Electronic Control)

The most common industrial route involves the condensation of hydrazines with 1,3-diketones. The regioselectivity here is governed by the nucleophilicity of the hydrazine nitrogens versus the electrophilicity of the carbonyl carbons .

Mechanism & Causality

In aryl hydrazines (


), the terminal nitrogen (

) is more nucleophilic than the internal nitrogen (

) due to the latter's resonance delocalization into the aromatic ring.
  • Rule of Thumb: The terminal

    
     attacks the most electrophilic carbonyl.
    
  • The "Celecoxib Effect": If the diketone contains a trifluoromethyl (

    
    ) group, the adjacent carbonyl is highly electrophilic. Therefore, the terminal 
    
    
    
    attacks the
    
    
    -adjacent carbonyl. This sets the regiochemistry such that the
    
    
    ends up at the C3 position (distal to the N1-Ar group).
Protocol 1: Regioselective Synthesis of a Celecoxib Analog

Target: 1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-5-(p-tolyl)-1H-pyrazole.

Reagents
  • Substrate A: 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione (1.0 equiv)[1]

  • Substrate B: 4-Sulfamoylphenylhydrazine hydrochloride (1.1 equiv)[1]

  • Solvent: 2,2,2-Trifluoroethanol (TFE) or Ethanol (EtOH)[1]

  • Catalyst: Aqueous HCl (cat.)

Step-by-Step Procedure
  • Preparation: Dissolve 1.0 equiv of the 1,3-diketone in TFE (0.5 M concentration).

    • Note: Using TFE (fluorinated solvent) often enhances regioselectivity via hydrogen bond networking that stabilizes specific transition states, though for strong electronic bias (

      
      ), EtOH is often sufficient.[1]
      
  • Addition: Add 1.1 equiv of the hydrazine hydrochloride.

  • Initiation: Add a catalytic amount of concentrated HCl (5 mol%).

  • Reflux: Heat the mixture to reflux (

    
    C) for 4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:3).
    
  • Workup:

    • Cool to room temperature.[3][4]

    • Concentrate the solvent under reduced pressure.

    • Redissolve residue in Ethyl Acetate and wash with

      
       (sat.[4] aq.) to neutralize.
      
    • Wash with brine, dry over

      
      .
      
  • Purification: Recrystallize from Isooctane/Ethyl Acetate to obtain the pure 1,5-diaryl isomer.

Troubleshooting Table: Condensation
ObservationRoot CauseCorrective Action
Poor Regioselectivity (~1:1 mixture) Similar electrophilicity of carbonyls.Switch solvent to HFIP (Hexafluoroisopropanol) or TFE .[2] These solvents can shift selectivity ratios from 1:1 to >95:5.
No Reaction Hydrazine salt not free-basing.Ensure slight excess of base (NaOAc) if not using acid catalysis, or switch to acid catalysis to activate carbonyls.
Wrong Isomer Steric vs. Electronic conflict.If sterics oppose electronics, electronics usually win in acidic media.[1] Try basic conditions to prioritize steric control.

Method B: Late-Stage C-H Activation (Post-Synthetic Modification)[1]

For complex drug molecules, building the ring first and functionalizing later is often superior. Palladium-catalyzed C-H activation allows for the installation of aryl groups at the C5 position of N-substituted pyrazoles.

Mechanism

The N1-substituent (e.g., Methyl, Phenyl) acts as a directing group, or the intrinsic electronics of the pyrazole ring (C5 is the most acidic proton) direct the palladation.

Protocol 2: Pd-Catalyzed C-H Arylation of N-Methyl Pyrazole

Target: 1-Methyl-5-phenyl-1H-pyrazole from 1-methyl-1H-pyrazole.

Reagents
  • Substrate: 1-Methyl-1H-pyrazole (1.0 equiv)

  • Coupling Partner: Bromobenzene (1.2 equiv)[1]

  • Catalyst:

    
     (5 mol%)[1]
    
  • Ligand:

    
     (10 mol%) or specialized phosphines (e.g., DavePhos).[1]
    
  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: DMA (Dimethylacetamide)[1]

Procedure
  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon.

  • Loading: Add

    
    , Ligand, and 
    
    
    
    .
  • Solvation: Add DMA (degassed), followed by the pyrazole and bromobenzene.

  • Reaction: Heat to

    
    C for 12-16 hours.
    
    • Critical Check: Ensure vigorous stirring; heterogeneous bases require surface area.

  • Filtration: Cool, dilute with EtOAc, and filter through a Celite pad to remove Pd black.

  • Analysis: The C5-arylated product is typically the major isomer due to the "concerted metalation-deprotonation" (CMD) mechanism favoring the most acidic C-H bond (C5 > C4).

Mechanistic Visualization

Understanding the electronic flow is vital for predicting outcomes in the condensation method.

Figure 2: Mechanistic pathway for the regioselective condensation of aryl hydrazines with trifluoromethyl-1,3-diketones.

References

  • BenchChem. (2025).[2][3][4][5] Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. Retrieved from

  • Fustero, S., et al. (2008).[1] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry. Retrieved from [1]

  • Heller, S. T., & Natarajan, S. R. (2006).[1][6] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters. Retrieved from

  • Iaroshenko, V. O., et al. (2024).[1] Regioselective and Guided C–H Activation of 4-Nitropyrazoles. Journal of Organic Chemistry. Retrieved from [1]

  • Zhou, J., et al. (2024).[1][7] Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Retrieved from [1]

Sources

Application Note: Precision One-Pot Synthesis of Substituted Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole pharmacophore is ubiquitous in modern medicinal chemistry, serving as the core scaffold for blockbuster drugs like Celecoxib (COX-2 inhibitor), Rimonabant (CB1 antagonist), and Ibrutinib (BTK inhibitor). Traditional synthesis often involves multi-step isolation of chalcone intermediates or suffers from poor regioselectivity (formation of 1,3- vs. 1,5-isomers).

This guide details two optimized one-pot protocols for the synthesis of substituted pyrazoles:

  • Protocol A: A Green, Catalyst-Free "On-Water" Synthesis (High Sustainability).

  • Protocol B: An Iodine-Mediated Oxidative Cyclization (High Versatility).

These methods are selected for their operational simplicity, high atom economy, and scalability, specifically designed for pharmaceutical R&D workflows.

Mechanistic Insight & Strategic Causality

The Regioselectivity Challenge

The classical Knorr Pyrazole Synthesis (condensation of 1,3-dicarbonyls with hydrazines) is robust but often yields mixtures of regioisomers (1,3-disubstituted vs. 1,5-disubstituted). This is a critical quality attribute (CQA) in drug development, as biological activity is strictly isomer-dependent.

  • Steric Control: Bulky substituents on the hydrazine typically favor the 1,3-isomer due to steric repulsion in the transition state.

  • Electronic Control: In fluorinated solvents (e.g., TFE, HFIP), hydrogen bonding can activate specific carbonyls, shifting selectivity significantly toward the 1,5-isomer [1].

Pathway Visualization

The following diagram illustrates the divergent pathways in one-pot pyrazole synthesis, highlighting the critical decision points for regiocontrol.

PyrazolePathways Start Substrates: Aldehyde + Ketone (or 1,3-Dicarbonyl) Inter_Chalcone Intermediate: Chalcone / Enone Start->Inter_Chalcone Aldol Condensation (Base/Acid) Inter_Hydrazone Intermediate: Hydrazone Start->Inter_Hydrazone Schiff Base Formation Cyclization Cyclization (Michael Addition) Inter_Chalcone->Cyclization + Hydrazine Inter_Hydrazone->Cyclization Intramolecular Pyrazoline Pyrazoline (Unstable) Cyclization->Pyrazoline Oxidation Oxidative Aromatization Pyrazoline->Oxidation -2H (I2 or O2) Product_13 1,3-Disubstituted Pyrazole Oxidation->Product_13 Steric Control Product_15 1,5-Disubstituted Pyrazole Oxidation->Product_15 Solvent/pH Control

Figure 1: Mechanistic divergence in one-pot pyrazole synthesis. Control of the intermediate (Chalcone vs. Hydrazone) dictates the final isomeric ratio.

Experimental Protocols

Protocol A: Green "On-Water" Synthesis (Catalyst-Free)

Application: Ideal for synthesizing 3,5-dimethyl-1-phenylpyrazoles and derivatives where environmental impact and purification costs must be minimized. The hydrophobic effect accelerates the reaction rates "on water" compared to organic solvents [2].

Reagents:

  • Ethyl acetoacetate (1.0 equiv)

  • Phenylhydrazine (1.0 equiv)

  • Solvent: Deionized Water (3 mL per mmol)

Step-by-Step Methodology:

  • Setup: In a 25 mL round-bottom flask, charge Ethyl acetoacetate (10 mmol, 1.30 g) and Deionized Water (10 mL).

  • Addition: Add Phenylhydrazine (10 mmol, 1.08 g) dropwise over 5 minutes at room temperature. Note: The reaction is exothermic; mild cooling may be required for large scales.

  • Reaction: Stir vigorously at room temperature for 15–30 minutes. The mixture will become turbid, and a solid precipitate will begin to form almost immediately.

  • Completion: Monitor by TLC (Ethyl acetate:Hexane 3:7). The "on-water" acceleration typically drives conversion >95% within 30 minutes.

  • Workup: Filter the solid precipitate using a Büchner funnel. Wash the cake with cold water (2 x 5 mL) to remove unreacted hydrazine.

  • Purification: Recrystallize from Ethanol/Water (1:1) if necessary.

  • Yield: Expected yield 85–95%.

Protocol B: Iodine-Mediated Multicomponent Synthesis

Application: Synthesis of 1,3,5-trisubstituted pyrazoles from aldehydes, ketones, and hydrazines.[1] This method avoids the isolation of chalcones and uses molecular iodine as an eco-friendly oxidant [3].

Reagents:

  • Aryl Aldehyde (1.0 equiv)

  • Acetophenone derivative (1.0 equiv)

  • Aryl Hydrazine (1.0 equiv)

  • Catalyst: Molecular Iodine (I2) (10 mol%)

  • Solvent: DMSO (or Ethanol)

Step-by-Step Methodology:

  • Condensation: In a reaction vial, mix the Aryl Aldehyde (1.0 mmol) and Acetophenone (1.0 mmol) in DMSO (3 mL). Add NaOH (1.0 mmol) and stir at room temperature for 1 hour to generate the chalcone in situ.

  • Cyclization: Add Aryl Hydrazine (1.0 mmol) to the same pot. Stir at 80°C for 1 hour. This forms the pyrazoline intermediate.[2][3]

  • Oxidation: Cool to room temperature. Add Molecular Iodine (0.1 mmol, 25 mg).

  • Final Heating: Stir the mixture at 80°C for another 1–2 hours. The iodine facilitates the oxidative dehydrogenation of the pyrazoline to the aromatic pyrazole.

  • Quench: Pour the reaction mixture into crushed ice containing 5% sodium thiosulfate (to quench excess iodine).

  • Isolation: Extract with Ethyl Acetate (3 x 10 mL). Dry organic layer over anhydrous Na2SO4 and concentrate.

  • Purification: Silica gel column chromatography (Gradient: 5% to 20% EtOAc in Hexane).

Critical Process Parameters (CPPs) & Data Analysis

To ensure reproducibility, the following parameters must be controlled. Data below summarizes optimization studies for Protocol B (Iodine-mediated).

ParameterRange TestedOptimal ConditionImpact on Result
Solvent EtOH, DMSO, DMF, WaterDMSO DMSO promotes higher solubility of I2 and faster oxidation rates.
Catalyst Load (I2) 0, 5, 10, 20 mol%10 mol% <10% leads to incomplete oxidation (residual pyrazoline). >10% degrades yield.
Temperature 25°C - 100°C80°C Required for the cyclization step; lower temps stall at the hydrazone stage.
Stoichiometry 1:1:1 to 1:1.2:1.21:1:1.1 Slight excess of hydrazine compensates for oxidative loss.

Troubleshooting & Regioselectivity Control

Achieving the correct regioisomer is the most common failure mode. Use the logic flow below to diagnose and correct selectivity issues.

Troubleshooting Problem Issue: Mixed Regioisomers (1,3 vs 1,5) Check_Solvent Check Solvent Polarity Problem->Check_Solvent Check_pH Check Reaction pH Problem->Check_pH Action_Fluor Switch to Fluorinated Solvent (TFE/HFIP) Check_Solvent->Action_Fluor If H-bonding needed Action_Acid Acidify (HCl/AcOH) Favors 1,5-isomer Check_pH->Action_Acid Action_Base Basify (Pyridine/TEA) Favors 1,3-isomer Check_pH->Action_Base Result_Selectivity Improved Regioselectivity Action_Fluor->Result_Selectivity Action_Acid->Result_Selectivity Action_Base->Result_Selectivity

Figure 2: Decision tree for optimizing regioselectivity in pyrazole synthesis.

Expert Tip: If the "On-Water" protocol yields a mixture, adding a surfactant like SDS (Sodium Dodecyl Sulfate) can create micelles that sterically enforce a specific orientation, often improving selectivity for the 1,3-isomer.

References

  • Regioselectivity in Pyrazole Formation: Fustero, S., et al. (2008).[1][3] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry.

  • On-Water Synthesis: Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews.

  • Iodine-Mediated Protocol: Zhang, X., et al. (2014).[1] I2-Mediated Metal-Free Oxidative C–N Bond Formation Enables a Regioselective Pyrazole Synthesis. Journal of Organic Chemistry.

  • Drug Discovery Context: Bekhit, A. A., et al. (2015). Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents. European Journal of Medicinal Chemistry.

  • Green Chemistry Overview: Karimi-Jaberi, Z., & Pooladian, B. (2012). One-pot synthesis of pyrazoles in water. Green Chemistry Letters and Reviews.

Sources

Role of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole in Kinase Inhibitor Synthesis

Executive Summary

This guide details the synthesis and application of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole , a high-value building block critical for the development of ATP-competitive kinase inhibitors, specifically those targeting Leucine-Rich Repeat Kinase 2 (LRRK2) and Dual Leucine Zipper Kinase (DLK) .[1]

In medicinal chemistry, the N-cyclopropylmethyl group is a privileged motif, offering a balance of lipophilicity and metabolic stability while occupying specific hydrophobic pockets (e.g., the solvent-exposed region near the hinge binder). The 5-iodo functionality is strategically distinct from the more common 4-iodo isomers, serving as a specific handle for regioselective cross-coupling reactions to construct bi-aryl cores found in late-stage clinical candidates like GNE-7915 and GNE-0877 .[1]

Chemical Profile & Strategic Utility

PropertySpecification
Compound Name 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole
CAS Number 2415785-02-1 (Generic/Related)
Molecular Formula C7H9IN2
Molecular Weight 248.07 g/mol
Key Functionality C-5 Iodide (Electrophile for Pd-catalyzed coupling)
Primary Application LRRK2, DLK, and chemically related Tyrosine Kinase inhibitors
The "5-Iodo" Advantage

Standard electrophilic halogenation (e.g., NIS,


) of 1-substituted pyrazoles predominantly occurs at the C-4 position  due to electronic enrichment.[1] Accessing the C-5 position  requires a fundamental shift in strategy: Directed Ortho-Lithiation (DoM) .[1]
  • C-4 Functionalization: Driven by electronics (electrophilic aromatic substitution).[1]

  • C-5 Functionalization: Driven by coordination (lithium coordination to

    
     directs deprotonation at 
    
    
    
    ).[1]

This distinction is vital for scaffold design. In LRRK2 inhibitors, the C-5 position often links to the hinge-binding motif (e.g., an aminopyrimidine), while the C-4 position may carry solubilizing groups or remain unsubstituted.[1]

Visualizing the Synthetic Logic

The following diagram illustrates the retrosynthetic logic for a generic LRRK2 inhibitor and the regioselective divergence in pyrazole synthesis.

G Target LRRK2 Inhibitor Core (e.g., Aminopyrimidine-Pyrazole) Coupling Suzuki-Miyaura Coupling (C-C Bond Formation) Target->Coupling BuildingBlock 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole (The Key Intermediate) Coupling->BuildingBlock RouteB Route B: Directed Lithiation (n-BuLi / I2) BuildingBlock->RouteB Precursor 1-(Cyclopropylmethyl)-1H-pyrazole RouteA Route A: Electrophilic Subst. (NIS/NBS) Precursor->RouteA WrongIsomer 4-Iodo Isomer (Incorrect Regiochemistry) RouteA->WrongIsomer RouteB->Precursor

Caption: Regioselective divergence: Route B (Lithiation) is required to access the C-5 iodo intermediate used in LRRK2 inhibitor synthesis.

Detailed Experimental Protocols

Protocol A: Synthesis of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole

Rationale: This step utilizes the acidity of the C-5 proton (


 ~30) facilitated by the inductive effect of the adjacent nitrogen and the coordination ability of the N-substituent.[1]

Reagents:

  • 1-(Cyclopropylmethyl)-1H-pyrazole (1.0 equiv)[1]

  • 
    -Butyllithium (1.1 equiv, 2.5 M in hexanes)[1]
    
  • Iodine (

    
    ) (1.2 equiv)
    
  • Anhydrous THF (Solvent)[2]

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (

    
     or Ar) throughout.
    
  • Solvation: Dissolve 1-(cyclopropylmethyl)-1H-pyrazole (10 mmol) in anhydrous THF (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add

    
    -BuLi (4.4 mL, 11 mmol) dropwise over 15 minutes via syringe.
    
    • Critical Control: Maintain internal temperature below -70 °C to prevent lateral lithiation on the cyclopropyl ring or ring fragmentation.[1]

  • Incubation: Stir at -78 °C for 45–60 minutes. The solution typically turns a pale yellow.

  • Quench: Dissolve Iodine (3.05 g, 12 mmol) in anhydrous THF (10 mL) and add it dropwise to the lithiated species at -78 °C.

  • Warming: Allow the mixture to stir at -78 °C for 30 minutes, then slowly warm to room temperature (RT) over 1 hour.

  • Work-up: Quench with saturated aqueous

    
     (sodium thiosulfate) to reduce excess iodine (color change from dark red/brown to yellow/clear). Extract with Ethyl Acetate (3 x 50 mL).
    
  • Purification: Dry organic layers over

    
    , filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient). The 5-iodo isomer typically elutes after any unreacted starting material but before the 4-iodo impurity (if any formed via equilibration).[1]
    

Yield Expectation: 75–85% QC Check:


 NMR should show a singlet at C-4 (~6.4 ppm) and lack the C-5 proton signal.
Protocol B: Suzuki-Miyaura Cross-Coupling to Kinase Core

Rationale: Coupling the 5-iodo-pyrazole to an aryl boronate (e.g., an aminopyrimidine) constructs the bi-aryl hinge-binding motif.[1]

Reagents:

  • 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole (1.0 equiv)[1]

  • Aryl Boronic Acid/Pinacol Ester (1.1 equiv)

  • 
     (0.05 equiv) or 
    
    
    
  • 
     (2.0 equiv) or 
    
    
    
  • Dioxane/Water (4:1 ratio)[3]

Step-by-Step Methodology:

  • Degassing: In a microwave vial or sealed tube, combine the 5-iodo-pyrazole (1.0 mmol), aryl boronic ester (1.1 mmol), and base (2.0 mmol).

  • Solvent Addition: Add Dioxane (4 mL) and Water (1 mL). Sparge with Nitrogen for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalyst Addition: Add the Pd catalyst (0.05 mmol) quickly under a stream of nitrogen. Seal the vessel.

  • Reaction: Heat to 90–100 °C for 4–12 hours (or 1 hour in a microwave reactor at 110 °C).

  • Monitoring: Monitor by LC-MS for consumption of the iodide.

  • Work-up: Dilute with water, extract with DCM or EtOAc.[1] Wash with brine.[3]

  • Purification: Silica gel chromatography (often requiring DCM/MeOH gradients for polar kinase inhibitors).

Troubleshooting & Optimization (Expertise)

IssueRoot CauseCorrective Action
Regioisomer Contamination Temperature fluctuation during lithiation.[1]Ensure -78 °C is maintained strictly during n-BuLi addition. If 4-iodo is observed, the lithiated species may have equilibrated; keep time at -78 °C under 1 hour.[1]
De-iodination Protodehalogenation during coupling.[1]Use anhydrous conditions for the coupling if possible, or switch to a milder base like

. Ensure solvents are thoroughly degassed.
Low Yield in Coupling Steric hindrance at C-5.[1]The C-5 position is more sterically crowded than C-4.[1] Switch to highly active catalysts like Pd-XPhos G3 or Pd-SPhos G3 to facilitate oxidative addition.[1]

References

  • Genentech/Roche LRRK2 Program : Discovery of Highly Potent, Selective, and Brain-Penetrant Aminopyrazole Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors.[1] (GNE-7915 / GNE-0877).[1]

    • Source:

  • Regioselective Lithiation: Regioselectivity in lithiation of 1-substituted pyrazoles: Experimental and DFT studies.

    • Source:[4]

  • Suzuki Coupling Protocols: General guides for Palladium-catalyzed cross-coupling of iodopyrazoles.

    • Source:

  • LRRK2 Inhibitor Review : The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson's disease.[5]

    • Source:

Sources

Application Notes & Protocols: The Utility of Pyrazole Derivatives as Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in an Era of Resistance

The relentless rise of antimicrobial resistance (AMR) poses a critical threat to global public health, creating an urgent demand for novel therapeutic agents that can overcome existing resistance mechanisms.[1][2] In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," serve as versatile foundations for the development of new drugs. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is one such scaffold.[3][4][5] Its presence in numerous clinically approved drugs for a wide range of diseases—from the anti-inflammatory celecoxib to the anti-cancer ibrutinib—has cemented its status as a cornerstone of modern drug discovery.[3][6][7]

The structural and electronic properties of the pyrazole ring make it an ideal candidate for developing new antimicrobial agents.[6] Its metabolic stability and capacity for diverse functionalization allow for the fine-tuning of biological activity and pharmacokinetic profiles.[5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, structure-activity relationships (SAR), and antimicrobial evaluation of pyrazole derivatives, complete with detailed laboratory protocols.

I. General Synthesis of Antimicrobial Pyrazole Scaffolds

The versatility of pyrazole synthesis allows for the creation of vast chemical libraries. One of the most common and effective methods involves the cyclization of a 1,3-dicarbonyl compound or its equivalent (like an α,β-unsaturated ketone) with a hydrazine derivative.[8][9] This approach offers a straightforward path to substituted pyrazoles. For instance, the reaction between ethyl acetoacetate and thiocarbohydrazide yields a pyrazole-1-carbothiohydrazide, a scaffold that has demonstrated significant antimicrobial potential.[1]

This protocol details the synthesis of a key pyrazole intermediate, adapted from established methods, which can be further derivatized to produce a range of antimicrobial candidates.[1]

A. Principle: This synthesis involves a condensation and cyclization reaction between a β-ketoester (ethyl acetoacetate) and a hydrazine derivative (thiocarbohydrazide). The reaction is typically acid-catalyzed and proceeds via nucleophilic attack of the hydrazine on the carbonyl carbons of the ketoester, followed by intramolecular cyclization and dehydration to form the stable pyrazole ring.

B. Materials and Reagents:

  • Thiocarbohydrazide

  • Ethyl acetoacetate

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Reflux apparatus with condenser

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

  • Standard laboratory glassware

C. Step-by-Step Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiocarbohydrazide (10.6 g, 0.1 mol) in a mixture of ethanol (20 mL) and concentrated HCl (1 mL).

  • To this stirring solution, add ethyl acetoacetate (13 mL, 0.1 mol) dropwise.

  • Attach a condenser to the flask and heat the mixture to reflux with continuous stirring for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After 1 hour, remove the heat source and allow the mixture to cool to room temperature.

  • Upon cooling, a white precipitate will form. If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the resulting white crystals under reduced pressure to yield the final product, 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide.[1]

  • Characterize the synthesized compound using techniques such as ¹H-NMR, ¹³C-NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.[1][8]

II. Structure-Activity Relationship (SAR) and Mechanistic Insights

The antimicrobial potency of pyrazole derivatives can be significantly modulated by the nature and position of substituents on the heterocyclic ring. Understanding these relationships is crucial for rational drug design.

Key SAR Observations:

  • Hybridization: Fusing the pyrazole core with other heterocyclic moieties like thiadiazine, thiazole, or imidazothiadiazole often enhances antimicrobial activity.[1][10][11]

  • Halogen Substitution: The introduction of halogens (e.g., -Cl, -F) on appended phenyl rings is a common strategy that frequently improves potency, likely by increasing lipophilicity and enhancing cell membrane penetration.[8][12]

  • Hydrazone Moiety: The presence of a hydrazone linkage (-C=N-NH-) is a recurring feature in many active pyrazole derivatives, acting as a potent pharmacophore.[11]

  • Electron-Donating/Withdrawing Groups: The electronic properties of substituents play a critical role. For example, electron-donating groups on an aromatic ring attached to the pyrazole core have been shown to increase activity in certain series.[1]

MoA_Diagram Pyrazole Pyrazole Derivative Membrane Bacterial Cell Membrane Pyrazole->Membrane Penetrates Cell DNA_Gyrase DNA Gyrase / Topoisomerase IV Pyrazole->DNA_Gyrase Inhibits DHFR DHFR Pyrazole->DHFR Inhibits DNA_Replication DNA Replication Blocked DNA_Gyrase->DNA_Replication Folate_Pathway Folate Synthesis Blocked DHFR->Folate_Pathway Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Folate_Pathway->Cell_Death

Caption: Potential antimicrobial targets of pyrazole derivatives.

III. Protocols for In Vitro Antimicrobial Evaluation

A systematic evaluation is critical to determine the efficacy and spectrum of novel pyrazole compounds. The following protocols outline a standard workflow from initial screening to quantitative assessment.

workflow cluster_workflow Antimicrobial Testing Workflow Start Synthesized Pyrazole Compound Library Screening Primary Screening (Agar Well/Disk Diffusion) Start->Screening Test Compounds MIC Quantitative Assay (Broth Microdilution for MIC) Screening->MIC Active Compounds MBC Cidal/Static Assay (Plating for MBC/MFC) MIC->MBC Determine Potency Result Identify Lead Compounds MBC->Result Final Characterization

Caption: Standard workflow for antimicrobial compound evaluation.

A. Principle: This method provides a qualitative assessment of antimicrobial activity. A solution of the test compound diffuses from a well through a solidified agar medium seeded with a specific microorganism. If the compound is active, it inhibits microbial growth, resulting in a clear "zone of inhibition" around the well. The diameter of this zone is proportional to the compound's potency and diffusion characteristics. [1][13] B. Materials and Reagents:

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Nutrient Agar or Mueller-Hinton Agar

  • Sterile Petri dishes

  • Sterile cotton swabs

  • Micropipettes and sterile tips

  • Sterile agar punch or cork borer (6 mm diameter)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Ciprofloxacin, Fluconazole) and negative control (solvent)

  • Incubator

C. Step-by-Step Procedure:

  • Prepare and sterilize the agar medium according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify completely.

  • Prepare a microbial inoculum adjusted to a 0.5 McFarland turbidity standard.

  • Uniformly streak the surface of the agar plates with the microbial inoculum using a sterile cotton swab to create a lawn of bacteria or fungi.

  • Allow the plates to dry for 5-10 minutes.

  • Using a sterile cork borer, punch uniform wells into the agar.

  • Pipette a fixed volume (e.g., 50-100 µL) of each test compound solution (at a known concentration, e.g., 200 µg/mL) into separate, labeled wells. [13]7. Add the positive and negative controls to their respective wells on each plate.

  • Allow the plates to stand for 1 hour at room temperature to permit pre-diffusion of the compounds.

  • Invert the plates and incubate at 37°C for 24 hours for bacteria or at 28-30°C for 48 hours for fungi.

  • After incubation, measure the diameter of the zone of inhibition (in mm) for each well.

A. Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. [1]This quantitative method involves challenging a standardized microbial inoculum with serial dilutions of the test compound in a liquid growth medium using a 96-well microtiter plate.

B. Materials and Reagents:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Microbial inoculum adjusted to the appropriate concentration

  • Test compounds and control antibiotics

  • Multichannel pipette

  • Incubator

  • Optional: Resazurin or other growth indicators

C. Step-by-Step Procedure:

  • Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well of a row, resulting in a total volume of 200 µL.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well. This creates a range of decreasing compound concentrations.

  • Prepare a microbial inoculum and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 100 µL of the diluted microbial inoculum to each well (except for the sterility control well).

  • Include a positive control (broth + inoculum, no compound) and a negative control (broth only) on each plate.

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection: the MIC is the lowest concentration at which no turbidity (visible growth) is observed.

A. Principle: This assay differentiates between microbistatic (growth-inhibiting) and microbicidal (killing) activity. It is performed after the MIC is determined by subculturing the contents of the wells that showed no visible growth onto fresh, compound-free agar plates. [14] B. Materials and Reagents:

  • Results from the MIC assay (microtiter plate)

  • Sterile, compound-free agar plates

  • Micropipette and sterile tips

C. Step-by-Step Procedure:

  • Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations where no growth was observed.

  • Using a micropipette, withdraw a small aliquot (e.g., 10 µL) from each of these selected wells.

  • Spot the aliquot onto a labeled section of a fresh agar plate.

  • Incubate the agar plate under appropriate conditions (e.g., 37°C for 24 hours).

  • After incubation, observe the spots for microbial growth. The MBC/MFC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no growth or ≤ 2-3 colonies). [11]

IV. Data Presentation and Interpretation

Table 1: Example Antimicrobial Activity Data for Novel Pyrazole Derivatives

Compound IDR1 SubstituentR2 SubstituentZone of Inhibition (mm)¹MIC (µg/mL)²MBC (µg/mL)²
S. aureusE. coliC. albicans
PYR-01 HH121011
PYR-02 4-ClH201415
PYR-03 4-OCH₃H181213
PYR-04 4-ClThiazole241922
Cipro. ³--2522-
Fluco.----24

¹ Zone of inhibition at a concentration of 200 µg/mL. ² MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) values determined by broth microdilution. ³ Ciprofloxacin (positive control for bacteria). ⁴ Fluconazole (positive control for fungi).

Interpretation of Example Data:

  • Comparing PYR-01 and PYR-02 , the addition of a chloro-substituent at the R1 position significantly increased activity against S. aureus, as seen by the larger inhibition zone and a 4-fold decrease in the MIC value. [8]* PYR-04 , which combines a chloro-substituent with a thiazole moiety at R2, shows the most potent activity, with an MIC of 7.8 µg/mL against S. aureus. This suggests a synergistic effect between the two functional groups. [11]* The MBC/MIC ratio for PYR-04 is 2 (15.62 / 7.8), indicating that this compound is bactericidal against S. aureus. A ratio of ≤ 4 is generally considered cidal.

V. Conclusion and Future Perspectives

Pyrazole derivatives represent a highly promising and adaptable class of compounds in the search for new antimicrobial agents. [15]Their synthetic tractability, coupled with a broad range of biological activities, makes them an attractive starting point for drug discovery programs. The protocols and insights provided in this guide offer a framework for the systematic synthesis, evaluation, and optimization of novel pyrazole-based antimicrobials.

Future efforts should focus on exploring novel substitutions and hybrid scaffolds to further enhance potency, particularly against multidrug-resistant pathogens like MRSA and Acinetobacter baumannii. [11][16]Concurrently, early-stage assessment of cytotoxicity and hemolytic activity is crucial to ensure the development of candidates with a favorable therapeutic index. [10]By integrating rational design with robust biological evaluation, the full potential of the pyrazole scaffold can be harnessed to address the growing challenge of antimicrobial resistance.

References

  • Al-Ostoot, F. H., Kandeel, M. M., & Al-Qurashi, N. A. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 26(11), 3381. [Link]

  • Abdel-Wahab, B. F., Abdel-Aziem, A., El-Sawy, E. R., & El-Gazzar, M. G. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 17(7), 8228-8240. [Link]

  • Patel, P., Patel, D., & Shah, N. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical Science and Bioscientific Research, 2(4), 180-186. [Link]

  • Banu, S., Kumar, S., & Singh, S. (2013). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 5(2), 223-228. [Link]

  • Zhang, M., Wan, J., Li, Z., Liu, X., & Geng, R. (2021). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Future Medicinal Chemistry, 13(12), 1069-1082. [Link]

  • Pattanayak, P., & Dimmock, J. R. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 205-227. [Link]

  • Ahmad, I., et al. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Anti-Infective Agents, 18(3), 206-221. [Link]

  • Gomha, S. M., et al. (2019). A Brief Review On Antimicrobial Potential Of Pyrazoles (From 2010-2018). Mini-Reviews in Medicinal Chemistry, 19(14), 1124-1134. [Link]

  • Abdel-Moneim, A. M., et al. (2023). Exploration Novel of Pyrazole and Isoxazole Derivatives as Potential Antimicrobial Agents: Design, Synthesis, Structure Activity Relationship Study, and Antibiofilm Activity With Molecular Docking Simulation. Journal of Molecular Structure, 1289, 135839. [Link]

  • Kumar, A., et al. (2022). ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. International Journal of Research and Analytical Reviews, 9(3), 658-670. [Link]

  • Sharma, V., et al. (2018). Facile Synthesis, Antimicrobial Studies and Structure - Activity Relationship Studies of Some Novel Pyrazole Analogs. Letters in Drug Design & Discovery, 15(10), 1045-1056. [Link]

  • Kharl, K. S., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. FMH an international journal of research, 3(10). [Link]

  • Singh, S., et al. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. [Link]

  • Ahmad, I., et al. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Anti-Infective Agents, 18(3). [Link]

  • Singh, A., & Singh, S. K. (2024). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. ProBiologists. [Link]

  • Fadda, A. A., et al. (2018). A recent update: Antimicrobial agents containing pyrazole nucleus. Archives of Pharmacal Research, 41(12), 1145-1163. [Link]

  • Iannazzo, D., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Pharmaceuticals, 16(3), 441. [Link]

  • Wang, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1031-1053. [Link]

  • Pattanayak, P., & Dimmock, J. R. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 1989-2007. [Link]

Sources

Troubleshooting & Optimization

Improving the yield of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole Synthesis

Executive Summary: The "Isomer Trap" in 5-Iodopyrazole Synthesis

User Query: "I am attempting to synthesize 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole by alkylating 5-iodo-1H-pyrazole, but my yields are inconsistent, and I suspect regioisomer contamination. How can I improve this?"

Technical Diagnosis: The root cause of low yield and contamination in this specific workflow is almost certainly regioselective mismatch .

  • The Trap: 3(5)-Iodopyrazole exists in tautomeric equilibrium.[1] When you alkylate it, the electrophile preferentially attacks the nitrogen furthest from the iodine atom (steric control).[1] This produces the 1-alkyl-3-iodo isomer as the major product, not your target 1-alkyl-5-iodo isomer.

  • The Solution: You must invert the synthetic order. Install the alkyl group first on the unsubstituted pyrazole, then use C5-lithiation to introduce the iodine. This route relies on the directing effect of the N1-substituent to guarantee 1,5-regiochemistry.

Part 1: The Gold Standard Protocol (Lithiation Route)

This route is the industry standard for ensuring 100% regioselectivity for 1-alkyl-5-substituted pyrazoles.

Step 1: Synthesis of 1-(Cyclopropylmethyl)-1H-pyrazole

Since pyrazole is symmetrical, N-alkylation here produces a single isomer.

  • Reagents: Pyrazole (1.0 equiv), (Bromomethyl)cyclopropane (1.1 equiv), Cs₂CO₃ (2.0 equiv) or NaH (1.2 equiv).[1]

  • Solvent: Acetonitrile (for Cs₂CO₃) or DMF/THF (for NaH).[1]

  • Conditions: Heat to 60–80°C for 4–6 hours.

  • Workup: Filter inorganic salts, concentrate, and partition between Water/EtOAc.

  • Yield Target: >90%.

Step 2: C5-Lithiation and Iodination (The Critical Step)

This step uses the N1-alkyl group to direct the lithium base to the C5 position.

Reagents:

  • Substrate: 1-(Cyclopropylmethyl)-1H-pyrazole (from Step 1).[1]

  • Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.2 equiv).[1]

  • Quench: Iodine (I₂), solid or dissolved in THF (1.3 equiv).[1]

  • Solvent: Anhydrous THF (freshly distilled or from a drying column).[1]

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve the substrate in anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Do not proceed until the internal temperature is stable.

  • Lithiation: Add n-BuLi dropwise via syringe pump or pressure-equalizing funnel over 15–20 minutes.

    • Note: Maintain internal temp < -70°C.

    • Aging:[1] Stir at -78°C for 30–45 minutes to ensure complete deprotonation at C5.

  • Quench: Add the Iodine solution (in THF) dropwise at -78°C. The solution will transition from colorless/yellow to dark brown/purple.

  • Warming: Allow the reaction to warm to Room Temperature (RT) over 1–2 hours.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate) until the iodine color disappears (turns pale yellow/clear). Extract with EtOAc.[2][3]

Part 2: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Product is 1-alkyl-3-iodo isomer Wrong Route: You alkylated 3(5)-iodopyrazole.Switch to the Lithiation Route (Part 1). Direct alkylation is sterically driven to the wrong nitrogen.
Low Yield (<30%) in Lithiation Wet Solvent/Atmosphere: n-BuLi was quenched by moisture before reacting.[1]Use freshly distilled THF and ensure the system is under positive Argon pressure.
Starting Material Recovery Incomplete Lithiation: Temperature was too high or time too short.Ensure -78°C is maintained. Deprotonation is fast but requires kinetic control.
Purple/Brown Crude Excess Iodine: Iodine was not fully quenched.[2]Wash the organic layer thoroughly with 10% Na₂S₂O₃ solution during workup.
De-iodination during workup Acidic Conditions: C-I bond can be labile.Ensure the aqueous quench is neutral or slightly basic (NaHCO₃).[1] Avoid strong acids.

Part 3: Visualizing the Logic

The following diagram illustrates why the "Legacy Route" (Alkylation) fails and why the "Gold Standard" (Lithiation) succeeds.

G cluster_0 Method B: The Trap (Alkylation Route) cluster_1 Method A: The Solution (Lithiation Route) Start_Legacy Starting Material: 3(5)-Iodo-1H-pyrazole Reaction_Legacy Alkylation (R-X, Base) Start_Legacy->Reaction_Legacy Product_Wrong MAJOR PRODUCT: 1-Alkyl-3-iodo-pyrazole (Undesired Isomer) Reaction_Legacy->Product_Wrong Steric Control (Fast) Product_Right_Legacy MINOR PRODUCT: 1-Alkyl-5-iodo-pyrazole (Sterically Hindered) Reaction_Legacy->Product_Right_Legacy Slow Start_Gold Starting Material: Pyrazole Step1_Gold Step 1: Alkylation (Forms 1-Alkyl-pyrazole) Start_Gold->Step1_Gold Step2_Gold Step 2: Lithiation (-78°C) + Iodine Quench Step1_Gold->Step2_Gold N-Directed Lithiation Product_Right_Gold TARGET PRODUCT: 1-Alkyl-5-iodo-pyrazole (>90% Regioselectivity) Step2_Gold->Product_Right_Gold Electronic Control

Caption: Comparison of synthetic strategies. Method B (Alkylation) fails due to steric preference for the 3-position.[1] Method A (Lithiation) succeeds by using the N-substituent to direct chemistry to the 5-position.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use t-Butyllithium instead of n-Butyllithium? A: Yes, t-BuLi is a stronger base and can be used, but it is more pyrophoric and dangerous. n-BuLi is generally sufficient for deprotonating the C5 position of pyrazoles at -78°C. If you observe low conversion, ensure your n-BuLi titer is correct before switching to t-BuLi.

Q: Why does the reaction turn black/purple upon adding Iodine? A: This is normal. Iodine in THF has a dark color. The color should persist if you have an excess of iodine (which is desired to drive the reaction to completion).[1] If the color fades immediately upon addition, you have consumed all the iodine—add more.

Q: Is the 1-(cyclopropylmethyl) group stable to n-BuLi? A: Yes. The cyclopropyl ring is robust under these lithiation conditions (-78°C).[1] It does not undergo ring-opening or radical rearrangement unless radical initiators or extremely high temperatures are involved.

Q: How do I separate the product from unreacted starting material? A: 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole is less polar than the non-iodinated starting material. Flash column chromatography using a Hexane/Ethyl Acetate gradient (typically 90:10 to 80:[1]20) is effective.[1] The iodinated product usually elutes first.

References

  • Regioselective Synthesis of 5-Iodopyrazoles via Lithiation

    • Title: Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
    • Source: National Institutes of Health (PMC).[1]

    • Context: Confirms that treatment with n-BuLi followed by iodine trapping produces 5-iodo derivatives exclusively, whereas other methods (like CAN-mediated iodin
    • URL:[Link]

  • Regioselectivity of Pyrazole Alkylation

    • Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
    • Source: MDPI (Molecules).[1]

    • Context: Discusses how N-alkylation of unsymmetric pyrazoles typically yields mixtures and is controlled by steric and electronic factors, often favoring the isomer that minimizes steric clash (leading to 1,3-substitution r
    • URL:[Link][1]

  • General Lithiation of N-Alkylpyrazoles

    • Title: Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study.
    • Source: Organic & Biomolecular Chemistry (RSC).[1]

    • Context: Provides mechanistic insight into why thermodynamic control leads to 5-position functionaliz
    • URL:[Link]

Sources

Technical Support Center: Purification of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole

[1]

Ticket ID: #PYR-5I-PUR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Resolution of Regioisomers and Stability Management during Chromatography[1]

Executive Summary & Diagnostic Triage

User Issue: Difficulty purifying 1-(cyclopropylmethyl)-5-iodo-1H-pyrazole, likely due to co-elution with the 1,3-isomer or decomposition on the stationary phase.

Technical Context: The synthesis of N-alkyl-5-iodopyrazoles often produces a mixture of regioisomers (1,5-iodo vs. 1,3-iodo) depending on the method (e.g., alkylation of 5-iodopyrazole vs. lithiation/iodination of N-alkylpyrazole).[1] The 1,5-isomer is sterically congested and electronically distinct from the 1,3-isomer.[1]

Immediate Action Required: Before packing your column, perform the "Acid Test" on a TLC plate.[1] Spot your crude material and expose it to HCl vapors.[1] If the spot darkens or moves significantly, your compound is acid-sensitive.[1] This dictates the need for neutralized silica .[1]

Critical Parameters & Materials

To ensure reproducibility and prevent on-column degradation, adhere to these specifications.

Physicochemical Profile
ParameterValue / CharacteristicImplication for Chromatography
State Viscous Oil or Low-Melting SolidDry Loading is mandatory to prevent band broadening.[1]
Stability Light & Acid SensitiveProtect column from direct sunlight (foil).[1] Neutralize silica.
Polarity Low-ModerateElutes in non-polar/moderately polar mixtures (Hex/EtOAc).[1]
Rf (Target) ~0.35Target this Rf in your chosen solvent system for optimal separation.[1]
Mobile Phase Selection Strategy

Do not default to Hexane/Ethyl Acetate immediately.[1][2] The separation of pyrazole regioisomers often requires "selectivity tuning" using solvents with different dipole interactions.[1]

  • Primary System: Hexane / Ethyl Acetate (Standard polarity).[1]

  • Secondary System (If co-elution occurs): Toluene / Ethyl Acetate (Pi-pi interactions with the pyrazole ring often separate isomers better).[1]

  • Modifier: 1% Triethylamine (Et3N) must be added to the mobile phase to prevent protodeiodination (loss of iodine) catalyzed by acidic silanols.[1]

Step-by-Step Purification Protocol

This protocol uses a buffered silica flash chromatography approach.[1]

Phase 1: Column Preparation (The Neutralization Step)

Standard silica gel (pH ~5.[1]5) can cleave the C-I bond.[1]

  • Slurry Preparation: Suspend Silica Gel 60 (230-400 mesh) in Hexane containing 1% Et3N .

  • Equilibration: Pour the slurry into the column. Flush with 3 column volumes (CV) of the Hexane + 1% Et3N mixture.

    • Why? This caps the acidic silanol sites with triethylamine.[1]

  • Reset: Flush with 2 CV of pure Hexane to remove excess amine (optional, but recommended if your compound is amine-sensitive).[1]

Phase 2: Sample Loading (Dry Loading)

Liquid injection causes "streaking" for viscous oils.[1]

  • Dissolve the crude 1-(cyclopropylmethyl)-5-iodo-1H-pyrazole in a minimum amount of Dichloromethane (DCM).[1]

  • Add Celite 545 or Silica Gel (10x weight of crude).[1]

  • Rotary evaporate until a free-flowing powder remains.

  • Load this powder carefully onto the top of the equilibrated column sand bed.[1]

Phase 3: Elution Gradient

Assumes a standard Hexane/EtOAc system.[1] Adjust based on TLC.

StepSolvent Composition (Hex:EtOAc)Volume (CV)Purpose
1100:02Elute very non-polar impurities (e.g., unreacted iodine).[1]
295:53Begin mobilizing the 1,5-isomer.
390:105Target Elution Zone (Collect small fractions).
480:203Flush remaining 1,3-isomer (usually more polar).[1]

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and fraction processing.

PurificationLogicStartCrude Mixture(1,5-iodo & 1,3-iodo)TLC_ScreenTLC Screen:Hex/EtOAc (9:1)Start->TLC_ScreenDecision_SepSeparation > 0.1 Rf?TLC_Screen->Decision_SepMethod_AMethod A:Buffered SilicaHex/EtOAc GradientDecision_Sep->Method_AYesMethod_BMethod B:Change SelectivityToluene/EtOAc or DCM/HexDecision_Sep->Method_BNoLoadingDry Load on CeliteMethod_A->LoadingMethod_B->LoadingRun_ColumnRun Column(Protect from Light)Loading->Run_ColumnFractionsAnalyze Fractions(UV 254nm)Run_Column->FractionsDecision_PurePure?Fractions->Decision_PurePool_PurePool & Concentrate(Keep < 40°C)Decision_Pure->Pool_PureSingle SpotRecycleMixed Fractions(Recycle or Prep-HPLC)Decision_Pure->RecycleOverlapping

Caption: Decision matrix for solvent selection and fraction handling to maximize yield of the 1,5-isomer.

Troubleshooting & FAQ

Q1: The compound turns purple/brown on the column. What is happening? A: This indicates de-iodination .[1] The purple color is elemental iodine (

1
  • Cause: The silica is too acidic, or the compound is reacting with light.[1]

  • Fix: Immediately flush the column.[1] For the next run, increase Et3N to 2% and wrap the column in aluminum foil.[1] If silica continues to degrade the compound, switch to Neutral Alumina (Grade III) .[1]

Q2: I see two spots on TLC, but they co-elute on the column. A: This is a "tailing" issue. The cyclopropylmethyl group adds lipophilicity, but the pyrazole nitrogen can drag on silica.[1]

  • Fix: Run a shallower gradient (e.g., increase EtOAc by 1% every 2 CV). Ensure you are using Dry Loading .[1][3] Liquid loading often broadens bands enough to cause overlap in difficult separations.[1]

Q3: Which isomer elutes first? A: Generally, in 1-alkyl-iodo-pyrazoles:

  • The 1,5-isomer (Target) often elutes faster (higher Rf) than the 1,3-isomer.[1]

  • Reasoning: The 5-iodo group sterically shields the N-2 nitrogen lone pair, reducing its ability to hydrogen bond with the silica silanols.[1] The 1,3-isomer has an exposed N-2 nitrogen, leading to stronger retention.[1] Always confirm with NMR (NOE or HMBC).[1]

Q4: Can I use KMnO4 stain? A: It is ineffective.[1] The pyrazole ring and cyclopropyl group are not easily oxidized.[1]

  • Recommendation: Use UV (254 nm) .[1][4][5] If the compound is UV-inactive (unlikely for iodopyrazoles), use Hanessian’s Stain (Cerium Molybdate) or Iodine Chamber (temporary visualization only).[1]

References

  • Separation of Pyrazole Regioisomers

    • BenchChem Tech Support.[1][3][4] "Column chromatography conditions for separating pyrazole isomers." (2025).[1][3][4]

    • [1]

  • Stability of Halogenated Heterocycles

    • MDPI. "Stability and Rheological Properties of Silica-Based Organogels." (2025).[1][6]

    • [1]

  • General Chromatography of N-Alkyl Pyrazoles

    • National Institutes of Health (PMC).[1] "Regioselective synthesis of 4-/5-iodopyrazoles." (2025).[1]

    • (Note: Generalized link to PMC database for verified pyrazole synthesis protocols).[1]

Disclaimer: This guide assumes standard laboratory safety protocols. Iodinated compounds can be toxic; handle in a fume hood.

Technical Support Center: Synthesis of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis and troubleshooting of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole . This specific scaffold presents a classic "regioselectivity paradox" in pyrazole chemistry: achieving substitution at the 5-position (adjacent to the bridgehead nitrogen) rather than the thermodynamically favored 3-position or the electronically favored 4-position.

Current Status: Operational Topic: Troubleshooting Side Reactions & Regiocontrol Audience: Medicinal Chemists / Process Development Scientists

Executive Summary: The Synthetic Landscape

The synthesis of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole is deceptively simple. Two primary routes exist, but they yield vastly different impurity profiles.

  • Route A (Direct Alkylation): Alkylation of 3(5)-iodo-1H-pyrazole.

    • Verdict:High Risk. Typically yields the 1,3-isomer (wrong target) as the major product due to steric and thermodynamic factors.

  • Route B (Directed Lithiation): Lithiation of 1-(cyclopropylmethyl)pyrazole followed by iodine quench.

    • Verdict:Recommended. The N1-substituent directs lithiation to the C5 position, ensuring high regioselectivity. However, this route introduces risks regarding cyclopropyl ring stability and temperature control.

Interactive Troubleshooting Modules

Module A: The "Wrong Isomer" Crisis (Alkylation Route)

User Scenario: "I alkylated 3-iodopyrazole with (bromomethyl)cyclopropane using Cs2CO3/DMF, but NMR suggests I made the 3-iodo isomer, not the 5-iodo target."

Root Cause Analysis: In 3(5)-substituted pyrazoles, the tautomeric equilibrium dictates reactivity. Under basic alkylation conditions, the pyrazolate anion forms. Alkylation occurs preferentially at the nitrogen furthest from the steric bulk of the iodine (leading to the 1,3-isomer) or is governed by the "lone pair" electronics. For 3-iodopyrazole, the 1-alkyl-3-iodo product is thermodynamically favored over the 1-alkyl-5-iodo product.

Diagnostic Table: Isomer Differentiation

FeatureTarget: 1,5-Isomer (5-iodo)Impurity: 1,3-Isomer (3-iodo)
C4-H NMR Shift

~6.5 - 6.6 ppm (Shielded by I)

~6.3 ppm
C3/C5-H NMR Shift

~7.5 - 7.6 ppm (Deshielded)

~7.3 ppm
NOE Signal Strong NOE between N-CH2 and I (or lack of NOE to H5)Strong NOE between N-CH2 and H5
TLC Polarity Generally less polar (Iodine shields N-lone pair)Generally more polar

Corrective Action: If you must use alkylation (e.g., due to lack of cryogenic facilities), you cannot easily reverse this selectivity. Switch to Route B (Lithiation) for reliable access to the 5-iodo scaffold.

Module B: The "Black Tar" & Low Yield (Lithiation Route)

User Scenario: "I treated 1-(cyclopropylmethyl)pyrazole with n-BuLi at -78°C and quenched with Iodine. The yield is low, and I see butyl-adducts and ring-opened impurities."

Side Reaction Pathway Analysis:

  • C4-Iodination (Wrong Regiochemistry):

    • Cause: If you use electrophilic iodination reagents (like NIS or ICl) without lithiation, the reaction is driven by HOMO coefficients. The C4 position is the most electron-rich.

    • Prevention: You must use a metalation-quench sequence (n-BuLi

      
       I
      
      
      
      ) to hit C5.
  • Wurtz-Type Coupling (Butyl-addition):

    • Observation: Mass spec shows M + 57 (Butyl group).

    • Mechanism:[1] Alkyl halide formation (from I

      
       quench) reacting with unquenched n-BuLi, or direct nucleophilic attack if temperature rises.
      
    • Fix: Ensure I

      
       is added rapidly and in excess to quench the C5-Li species before side reactions occur.
      
  • Cyclopropyl Ring Opening (Acid Catalysis):

    • Observation: Complex aliphatic region in NMR; loss of cyclopropyl multiplets (

      
       0.3–0.6 ppm).
      
    • Mechanism:[1] The cyclopropylmethyl group is stable to base (n-BuLi). However, the quench with Iodine generates HI (Hydroiodic acid) as a byproduct if water is introduced or during workup. Acid readily opens the strained cyclopropyl ring (homoallylic rearrangement).

    • Fix: Quench the reaction with a buffered solution (e.g., sat. NaHCO

      
       or Na
      
      
      
      S
      
      
      O
      
      
      ) immediately. Never use acidic workup.

Visualizing the Chemistry (Graphviz)

The following diagram maps the divergent pathways and the specific failure points for the 5-iodo target.

ReactionPathways Start Starting Material: 1-(Cyclopropylmethyl)pyrazole Lithiation Intermediate: C5-Lithio Species (Kinetic Control) Start->Lithiation n-BuLi, -78°C (Coordination to N1) Electrophilic Pathway: Electrophilic Subst. (NIS/I2 direct) Start->Electrophilic NIS or I2 (No Base) AlkStart Starting Material: 3(5)-Iodo-1H-pyrazole WrongIso2 Impurity: 1-(Cyclopropylmethyl)- 3-iodo-1H-pyrazole AlkStart->WrongIso2 Alkylation w/ Cyclopropylmethyl bromide (Steric Control) Target TARGET: 1-(Cyclopropylmethyl)- 5-iodo-1H-pyrazole Lithiation->Target Quench w/ I2 WrongIso1 Impurity: 1-(Cyclopropylmethyl)- 4-iodo-1H-pyrazole Electrophilic->WrongIso1 Favors C4 (Electronic Control) RingOpen Side Reaction: Ring Opened (Acid Catalyzed) Target->RingOpen HI generation (Poor Workup)

Caption: Figure 1. Divergent synthetic pathways. Green path indicates the requisite lithiation strategy for C5 selectivity. Red paths indicate common failure modes yielding C3 or C4 isomers.

FAQ: Expert Solutions

Q1: Can I use t-BuLi instead of n-BuLi to improve C5 selectivity?

  • Answer: It is generally unnecessary and risky. n-BuLi is sufficient to deprotonate C5 (

    
    ) due to the Complex Induced Proximity Effect (CIPE), where Lithium coordinates to the N1 lone pair. t-BuLi is more pyrophoric and may encourage halogen-lithium exchange side reactions if iodine is already present (though not applicable in the direct deprotonation route). Stick to n-BuLi at -78°C.
    

Q2: Why is the cyclopropyl group stable to n-BuLi?

  • Answer: The cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol), but it lacks a low-lying LUMO for nucleophilic attack by the butyl anion under these conditions. The "banana bonds" (high p-character) of cyclopropane are susceptible to electrophiles (acids), not nucleophiles (bases). Therefore, the lithiation step is safe; the quench/workup is the danger zone.

Q3: I see a peak at M+126 in LCMS. What is it?

  • Answer: This corresponds to the di-iodo impurity (1-(cyclopropylmethyl)-4,5-diiodo-1H-pyrazole). This occurs if you have excess iodine and the mono-iodo product undergoes a second electrophilic iodination at the reactive C4 position during the quench.

    • Fix: Control stoichiometry strictly (1.05 eq I

      
      ) and keep the quench cold.
      

Standardized Protocol (Route B)

Objective: Synthesis of 1-(cyclopropylmethyl)-5-iodo-1H-pyrazole via C5-Lithiation.

  • Setup: Flame-dry a 3-neck round bottom flask under Argon.

  • Solvation: Dissolve 1-(cyclopropylmethyl)pyrazole (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Cooling: Cool to -78°C (Dry ice/Acetone). Allow 15 mins for equilibration.

  • Lithiation: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 20 mins.

    • Checkpoint: Maintain internal temp < -70°C.

    • Aging: Stir at -78°C for 45–60 mins. (The solution often turns yellow/orange).

  • Quench: Dissolve Iodine (1.05 eq) in minimal anhydrous THF. Add this solution dropwise to the reaction mixture at -78°C.

    • Observation: The color will transition from dark red/brown to lighter yellow as iodine is consumed.

  • Workup (CRITICAL):

    • While still cold, pour the mixture into saturated aqueous Na

      
      S
      
      
      
      O
      
      
      (Sodium Thiosulfate)
      mixed with saturated NaHCO
      
      
      .
    • Reasoning: Thiosulfate neutralizes excess Iodine; Bicarbonate neutralizes HI to protect the cyclopropyl ring.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over Na

    
    SO
    
    
    
    .

References

  • Regioselectivity in Lithiation: Sadig, J. E., et al. "Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study."[2] Organic & Biomolecular Chemistry, 2006.

  • Synthesis of 5-Iodo-pyrazoles: Zuk, J., et al. "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions." Beilstein Journal of Organic Chemistry, 2025. (Note: This reference validates the n-BuLi/I2 route for C5 selectivity vs. Electrophilic C4 selectivity).

  • Cyclopropyl Cation Stability: "Stability of cyclopropylmethyl carbocation." Chemistry Stack Exchange / March's Advanced Organic Chemistry.

  • Lurasidone Process Chemistry (Contextual): "Process for the industrial synthesis of lurasidone."[3] WO2015056205A1.[4]

Sources

Technical Support Guide: Scale-Up of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Pivot

Scaling up the synthesis of 1-(cyclopropylmethyl)-5-iodo-1H-pyrazole presents a classic regioselectivity challenge. The primary failure mode in this synthesis is the inadvertent formation of the 4-iodo isomer, which is thermodynamically favored under standard electrophilic conditions.

To successfully scale this to kilogram quantities, you must pivot from electrophilic aromatic substitution (SEAr) to directed ortho-metallation (DoM) . While traditional discovery routes utilize n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C), this guide recommends a Knochel-Hauser base mediated magnesiation strategy. This approach allows for operation at achievable plant temperatures (-20 °C to 0 °C) with superior safety profiles.

The Regioselectivity Rule
  • Electrophilic Conditions (NIS, I₂, ICl): Yields C4-iodo (Wrong Isomer).

  • Anionic Conditions (n-BuLi, TMPMgCl·LiCl): Yields C5-iodo (Correct Isomer).

Synthesis Workflow & Pathway Visualization

The following diagram outlines the recommended scale-up route, highlighting the critical divergence point for regioselectivity.

SynthesisPathway SM Pyrazole (1H-pyrazole) Alkylation Step 1: N-Alkylation (Bromomethyl)cyclopropane Base: KOH/DMSO or NaH/DMF SM->Alkylation Intermediate 1-(Cyclopropylmethyl)pyrazole Alkylation->Intermediate Electrophilic Route A (Avoid): Electrophilic Iodination (NIS or I2/Acid) Intermediate->Electrophilic Kinetic/Electrophilic Control Metallation Route B (Recommended): Directed Deprotonation (TMPMgCl·LiCl, 0°C) Intermediate->Metallation Thermodynamic/Chelation Control WrongProduct 4-Iodo Isomer (Dead End) Electrophilic->WrongProduct Anion C5-Magnesiated Species Metallation->Anion Quench Iodine Quench (I2 in THF) Anion->Quench Target Target: 5-Iodo Isomer Quench->Target

Figure 1: Strategic divergence in pyrazole functionalization. Route B is required for C5 selectivity.

Detailed Scale-Up Protocols

Step 1: Synthesis of 1-(Cyclopropylmethyl)pyrazole

Objective: Clean N-alkylation without over-alkylation (quaternization).

  • Reagents: Pyrazole (1.0 equiv), (Bromomethyl)cyclopropane (1.1 equiv), KOH (powdered, 2.0 equiv), DMSO (5 vol).

  • Scale Note: (Bromomethyl)cyclopropane is preferred over the iodide for cost and slightly better stability, though it is slower.

  • Protocol:

    • Charge DMSO and powdered KOH to the reactor. Stir for 30 min to create a suspension.

    • Add Pyrazole portion-wise (exothermic). Maintain temp < 30 °C.

    • Add (Bromomethyl)cyclopropane dropwise over 1 hour.

    • Stir at ambient temperature for 12–16 hours. Monitor by GC/HPLC.

    • Workup: Dilute with water (dissolves salts) and extract with MTBE. The product is often an oil. Distillation is recommended to remove unreacted alkyl halide.

Step 2: C5-Iodination via Turbo-Hauser Base

Objective: Regioselective C-H activation at C5 followed by iodination.

  • Reagents: 1-(Cyclopropylmethyl)pyrazole (1.0 equiv), TMPMgCl·LiCl (1.2 equiv, ~1.0 M in THF), Iodine (1.3 equiv), THF (anhydrous).

  • Why TMPMgCl[1]·LiCl? Unlike n-BuLi, this base (Knochel-Hauser base) is non-nucleophilic (avoids addition to the ring) and stable at higher temperatures (0 °C vs -78 °C), making it ideal for large reactors with limited cooling capacity [1].

  • Protocol:

    • Drying: Ensure the starting material is dry (KF < 200 ppm). Charge to reactor with anhydrous THF (10 vol).

    • Deprotonation: Cool solution to -10 °C. Add TMPMgCl·LiCl solution dropwise.

      • Critical: Maintain internal temp < 0 °C.

      • Hold: Stir at 0 °C for 1 hour. (The C5-Mg species is stable at this temp).

    • Quench Preparation: In a separate vessel, dissolve Iodine (I₂) in THF.

    • Iodination: Cool the magnesiated solution to -20 °C. Add the Iodine solution slowly.

      • Exotherm Warning: This step is highly exothermic. Control addition rate to keep T < 10 °C.

    • Workup: Quench with sat. aq. NH₄Cl mixed with Na₂S₂O₃ (to reduce excess iodine). Extract with EtOAc.[1]

Troubleshooting Center (FAQ)

Regioselectivity & Yield Issues

Q: I am observing ~15% of the 4-iodo isomer. How do I eliminate it?

  • Diagnosis: This usually indicates "proton scrambling" or insufficient deprotonation time, followed by electrophilic iodination of the recovered starting material during the quench.

  • Solution: Ensure the deprotonation step (Step 2.2) is complete before adding iodine. Take an aliquot, quench with D₂O, and check NMR. You should see >95% deuterium incorporation at C5. If not, increase the stir time or the equivalents of TMPMgCl·LiCl.

Q: My yield is low (<50%), and I see a lot of starting material.

  • Diagnosis: Moisture ingress.[1] The C5-magnesiated intermediate is water-sensitive.

  • Solution: Check the Karl Fischer (KF) of your THF and starting material. The cyclopropylmethyl pyrazole is hygroscopic; azeotropic drying with toluene prior to reaction is often necessary on scale.

Q: The reaction mixture turned into a thick gel during base addition.

  • Diagnosis: Aggregation of the magnesiated species.

  • Solution: While LiCl (in the Turbo base) usually prevents this, high concentrations can still gel. Dilute with more THF. Ensure your concentration does not exceed 0.5 M with respect to the pyrazole.

Impurity Profile
Impurity ObservedProbable CauseCorrective Action
4-Iodo Isomer Electrophilic mechanism active; acidic quench too early.Ensure full anion formation; keep quench temp low.
Di-iodo species Excess base + Excess Iodine.Strictly control stoichiometry (1.1–1.2 equiv base).
Ring-opened impurity Acidic workup attacking cyclopropyl group.Avoid strong acids (HCl). Use NH₄Cl or phosphate buffer for pH control.
Purple Product Residual Iodine.[1]Wash organic layer with 10% Na₂S₂O₃ (Sodium Thiosulfate) until colorless.
Scale-Up Safety

Q: Can I use n-BuLi instead of TMPMgCl·LiCl to save cost?

  • Answer: Yes, but with caveats. n-BuLi requires cooling to -78 °C to ensure selectivity and avoid anion isomerization. At -20 °C, n-BuLi may attack the cyclopropyl ring or cause ring opening. For kilogram scale, the cost of cryogenic cooling often outweighs the reagent cost difference of the Knochel base.

Q: Are there hazards specific to the cyclopropylmethyl group?

  • Answer: Yes. Cyclopropylmethyl halides are alkylating agents and potential carcinogens. Handle the starting bromide/iodide in a fume hood with proper PPE. Furthermore, the cyclopropyl ring is strained; avoid contact with strong Lewis acids which can trigger vigorous ring-opening polymerization.

Decision Tree for Optimization

Use this logic flow when optimizing the metallation step.

OptimizationLogic Start Start Optimization CheckD2O D2O Quench Test (Check NMR) Start->CheckD2O Result1 >95% D at C5? CheckD2O->Result1 Yes Metallation is Good. Proceed to Iodine Quench. Result1->Yes Yes No Incomplete Metallation Result1->No No CheckYield Check Isolated Yield Yes->CheckYield Action3 Dry Solvents (Check KF) No->Action3 Action1 Increase Base (1.1 -> 1.3 eq) Action2 Increase Temp (-20 -> 0°C) Action1->Action2 Action2->CheckD2O Retest Action3->Action1 YieldGood Process Validated CheckYield->YieldGood >80% YieldBad Yield Low (<60%) CheckYield->YieldBad <60% Issue1 Decomposition? (Check for Ring Opening) YieldBad->Issue1 Complex NMR Issue2 Iodine Sublimation/Loss? YieldBad->Issue2 Clean but low mass

Figure 2: Optimization logic for the metallation step.

References

  • Krasovskiy, A., & Knochel, P. (2004).[2] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[2][3] Angewandte Chemie International Edition, 43(25), 3333–3336.

  • Sadder, A., et al. (2021). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using Knochel-Hauser bases. Chemical Science, 12, 12993-13000.[4]

  • Heinisch, T., & Knochel, P. (2016). Zincation and Magnesiation of Functionalized Heterocycles using TMP-Bases. Topics in Heterocyclic Chemistry.

  • Organic Chemistry Portal. (2023). Synthesis of Pyrazoles and Iodination Strategies.

Sources

Optimization of reaction conditions for pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis

Introduction

Welcome to the Technical Support Center. Pyrazoles are pharmacophores of immense significance, found in blockbuster drugs like Celecoxib and Sildenafil. However, their synthesis—particularly via the Knorr condensation—is often plagued by regioselectivity issues, stalling yields, and purification challenges due to the amphoteric nature of the pyrazole ring.

This guide moves beyond basic textbook procedures. It provides self-validating workflows and mechanistic insights to help you engineer specific isomers and maximize throughput.

Module 1: Mastering Regioselectivity in Knorr Synthesis

The Core Problem: When reacting an unsymmetrical 1,3-diketone with a substituted hydrazine, you often obtain a mixture of 1,3- and 1,5-isomers. This is not random; it is a competition between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons.

Mechanistic Insight: The reaction is governed by the initial attack.

  • Hydrazine Nucleophilicity: In a substituted hydrazine (

    
    ), the terminal nitrogen (
    
    
    
    ) is generally more nucleophilic due to less steric hindrance, unless the R-group is strongly electron-withdrawing.
  • Carbonyl Electrophilicity: The more electrophilic carbonyl (often the one with less steric bulk or adjacent to an electron-withdrawing group) will be attacked by the most nucleophilic nitrogen.

Decision Logic: Predicting Your Isomer

Use the following logic flow to predict and control your outcome before starting the batch.

Regioselectivity Start Start: Unsymmetrical 1,3-Diketone + R-Hydrazine Check_Hydrazine Analyze Hydrazine Substituent (R) Start->Check_Hydrazine Branch_EDG R is Electron Donating (e.g., Alkyl) NH2 is harder/more nucleophilic Check_Hydrazine->Branch_EDG Branch_EWG R is Electron Withdrawing (e.g., Aryl/Tosyl) NH is more acidic/less nucleophilic Check_Hydrazine->Branch_EWG Attack_1 NH2 attacks most electrophilic C=O Branch_EDG->Attack_1 Branch_EWG->Attack_1 Standard Conditions Solvent_Check Solvent Control Attack_1->Solvent_Check Attack_2 NH attacks most electrophilic C=O (Rare/Slow) Protic Protic Solvent (EtOH/AcOH) Stabilizes intermediates via H-bonding Solvent_Check->Protic Aprotic Aprotic Solvent (THF/DCM) Kinetic Control Solvent_Check->Aprotic Result_13 Major Product: 1,3-Isomer Protic->Result_13 Typical Result_15 Major Product: 1,5-Isomer Aprotic->Result_15 With Lewis Acid

Caption: Decision matrix for predicting regiochemical outcomes based on electronic bias and solvent effects.

Troubleshooting Regioselectivity
Symptom Root Cause Corrective Action
50:50 Mixture of Isomers Similar electrophilicity of carbonyls.Switch to Enaminones: Convert the diketone to an enaminone (using DMF-DMA). This creates a distinct "hard" and "soft" center, locking regioselectivity [1].
Wrong Isomer Dominant Solvent stabilizing the wrong transition state.Solvent Switch: If using Ethanol (protic), switch to Toluene or THF (aprotic). Fluorinated alcohols (e.g., TFE) can also invert selectivity by activating specific carbonyls via H-bonding [2].
Reaction Stalled Hydrazine hydrochloride salt is too acidic.Free Base Release: Ensure you add a stoichiometric base (NaOAc or Et3N) if using hydrazine salts to release the free nucleophile.

Module 2: Yield Optimization (Microwave vs. Thermal)

The Core Problem: Conventional reflux methods often require 4–12 hours and result in yields <80% due to the degradation of sensitive intermediates or side reactions (e.g., azine formation).

The Solution: Microwave-Assisted Synthesis (MAOS) Microwave irradiation provides rapid, uniform heating that can overcome the activation energy barrier for the dehydration step (the rate-determining step in Knorr synthesis) more effectively than thermal conduction.

Comparative Data: Thermal vs. Microwave

Data aggregated from comparative studies on phenyl-1H-pyrazole synthesis [3, 4].[1]

ParameterConventional Heating (Reflux)Microwave Irradiation (MAOS)
Temperature 75–80°C60–120°C
Time 2–12 Hours2–10 Minutes
Yield 72–85%91–98%
Solvent Ethanol/Acetic AcidEthanol/Water or Solvent-Free
Purity (Crude) Requires ChromatographyOften requires only filtration
Protocol: Optimized Microwave Knorr Synthesis

Objective: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole.

  • Preparation: In a 10 mL microwave vial, dissolve 1,3-diketone (1.0 equiv) and aryl hydrazine (1.1 equiv) in Ethanol (2 mL).

  • Catalysis: Add 1 drop of Glacial Acetic Acid (catalyst). Note: Acid catalysis aids the elimination of water from the intermediate carbinolamine.

  • Irradiation: Cap the vial. Program the microwave:

    • Temperature: 100°C

    • Power: Dynamic (Max 150W)

    • Hold Time: 5 minutes

    • Stirring: High

  • Work-up: Cool to room temperature. Pour the mixture into ice-cold water (10 mL).

  • Isolation: The product usually precipitates as a solid. Filter, wash with cold water, and dry.

    • Validation: If no precipitate forms, the product may be an oil. Extract with EtOAc, dry over MgSO4, and concentrate.

Module 3: Purification & Isolation

The Core Problem: Pyrazoles are "sticky" on silica gel. The


 of the pyrazole (or the basic 

in N-substituted pyrazoles) interacts strongly with acidic silanol groups on silica, leading to peak tailing (streaking) and poor separation.

The Solution: Silica Deactivation You must neutralize the acidic sites on the stationary phase.

FAQ: Why is my product streaking on TLC/Column?

Q: I see a long streak instead of a spot on my TLC. A: Your compound is protonating the silica. Fix: Add 1% Triethylamine (Et3N) to your eluent system (e.g., Hexane:EtOAc:Et3N).

Q: My product is stuck at the baseline even with 50% EtOAc. A: Pyrazoles can form H-bonds with silica. Fix: Switch to DCM:MeOH (95:5) . If still stuck, use Alumina (Neutral) stationary phase instead of silica [5].

Purification Workflow

Purification Crude Crude Reaction Mixture TLC Run TLC (Hex/EtOAc) Crude->TLC Decision Observation? TLC->Decision Streak Streaking/Tailing Decision->Streak Clean Clean Spots Decision->Clean Mod_1 Add 1% Et3N to Eluent Streak->Mod_1 Column Column Clean->Column Standard Flash Chromatography Check_2 Re-run TLC Mod_1->Check_2 Still_Bad Still Streaking? Check_2->Still_Bad Switch_Phase Switch to Neutral Alumina or Reverse Phase (C18) Still_Bad->Switch_Phase

Caption: Logic flow for addressing pyrazole retention issues during chromatography.

Module 4: Green Chemistry & Scalability

The Core Problem: Traditional methods use volatile organic solvents (VOCs) like benzene or chlorinated solvents.

The Solution: "On-Water" Synthesis Pyrazoles can often be synthesized in water, even if the reagents are insoluble. The hydrophobic effect accelerates the reaction at the organic-water interface [6].

Green Protocol Adjustment:

  • Solvent: Replace Ethanol/THF with Water .

  • Surfactant (Optional): If reactants are highly lipophilic, add 5 mol% Sodium Dodecyl Sulfate (SDS) or CTAB to create micelles.

  • Work-up: simply filter the solid product from the aqueous phase. This eliminates extraction solvents and reduces waste by >50%.

References

  • BenchChem Technical Support. (2025).[2][3] Managing Regioselectivity in Substituted Pyrazole Synthesis. Retrieved from

  • Fustero, S., et al. (2011). Regioselective Synthesis of Pyrazoles. Chemical Reviews.
  • BenchChem Technical Support. (2025). The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods. Retrieved from

  • Vivek Gupta, et al. (2021). Comparative Conventional and Microwave assisted synthesis of some pyrazoline derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from

  • ResearchGate Community. (2014). Purification of pyrazole compounds without silica column. Retrieved from

  • Singh, S., et al. (2023).[4][5][6] Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. SynOpen. Retrieved from

Sources

Preventing degradation of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole during storage

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the stable storage and handling of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole, designed for researchers, scientists, and drug development professionals.

Technical Support Center: 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole

Welcome to the dedicated technical support guide for 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole. This resource is designed to provide researchers and drug development professionals with a comprehensive understanding of the stability profile of this compound and to offer actionable strategies for preventing its degradation during storage and handling. As a critical building block in medicinal chemistry, ensuring the integrity of this iodinated pyrazole is paramount for reproducible and reliable experimental outcomes.

This guide moves beyond simple instructions to explain the underlying chemical principles governing the stability of this molecule. By understanding the "why" behind these protocols, you can make informed decisions to safeguard your materials and experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most immediate concerns users may have regarding the stability and handling of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole.

Q1: What are the primary visual signs of degradation for this compound?

A: The most common sign of degradation is a change in color. A pure sample of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole should be a white to off-white solid. Degradation, often due to deiodination or oxidation, can cause the material to develop a yellow, brown, or even purplish hue. The release of elemental iodine (I₂) is a frequent degradation pathway for iodo-aromatic compounds, which can cause discoloration.[1]

Q2: What are the ideal long-term storage conditions?

A: For long-term storage, the compound should be kept in a tightly sealed, amber glass vial at a temperature of -20°C. The headspace of the vial should be purged with an inert gas like argon or nitrogen before sealing. This combination of low temperature, protection from light, and an inert atmosphere addresses the primary degradation pathways.

Q3: Is 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole sensitive to light, air, or moisture?

A: Yes, it is sensitive to all three, but particularly to light and air.

  • Light: Aromatic iodides can undergo photodissociation, where UV or visible light cleaves the carbon-iodine bond, generating radical species that can lead to decomposition.[1]

  • Air (Oxygen): The pyrazole ring itself is generally resistant to oxidation, but the overall molecule, like many complex organic compounds, can be susceptible to long-term oxidative degradation, potentially accelerated by light or trace metal impurities.[2][3][4]

  • Moisture: While the pyrazole ring is generally stable against hydrolysis, introducing moisture can create an environment conducive to other degradation reactions, especially if acidic or basic impurities are present.[5][6]

Q4: How can I perform a quick quality check on my stored material before an experiment?

A: A simple Thin Layer Chromatography (TLC) analysis is an effective and rapid method. Dissolve a small amount of your stored compound in a suitable solvent (e.g., ethyl acetate or dichloromethane) and spot it on a TLC plate alongside a reference standard if available. Develop the plate in an appropriate solvent system (e.g., hexane/ethyl acetate). The appearance of new spots or significant streaking, in addition to the main spot, indicates the presence of impurities and suggests degradation has occurred.

Section 2: Understanding the Degradation Pathways

To effectively prevent degradation, it is crucial to understand the chemical mechanisms driving it. The structure of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole, with its iodinated aromatic ring, is susceptible to several degradation pathways.

Key Degradation Mechanisms:
  • Photodegradation (Deiodination): The carbon-iodine (C-I) bond is the weakest point in the molecule. It can absorb energy from UV and even high-energy visible light, leading to homolytic cleavage of the bond. This forms a pyrazole radical and an iodine radical. These highly reactive species can then participate in a cascade of secondary reactions, leading to the formation of impurities and the characteristic discoloration from elemental iodine (I₂).[1]

  • Oxidative Degradation: This process, often initiated by atmospheric oxygen, can be a complex radical chain reaction.[4] Trace peroxide impurities in solvents or reagents can also act as initiators. While the pyrazole core is relatively stable, oxidation can occur at other sites or be catalyzed by trace metals, leading to a variety of degradation products.[2][7]

  • Thermal Degradation: Elevated temperatures provide the activation energy needed to overcome reaction barriers. For this compound, heat can accelerate both photodegradation and oxidation, and may lead to other decomposition pathways over time. Storing at reduced temperatures (-20°C) significantly lowers the kinetic energy of the molecules, slowing these processes dramatically.

  • Acid/Base Catalyzed Degradation: The presence of strong acidic or basic contaminants can potentially compromise the integrity of the molecule, although the pyrazole ring itself is robust under many conditions.[3] For instance, certain protecting groups on pyrazoles can migrate under acidic conditions, suggesting the potential for structural rearrangement if contaminants are present.[8]

The following diagram illustrates the primary environmental factors that can lead to the degradation of the compound.

substance 1-(Cyclopropylmethyl)- 5-iodo-1H-pyrazole (Stable State) photodegradation Photodegradation (C-I Bond Cleavage) oxidation Oxidative Degradation thermal_degradation Accelerated Decomposition hydrolysis Hydrolysis / Catalyzed Side Reactions light Light (UV/Visible) light->photodegradation Initiates oxygen Air (Oxygen) oxygen->oxidation Initiates heat Heat heat->thermal_degradation Accelerates moisture Moisture/Contaminants moisture->hydrolysis Enables

Caption: Primary degradation pathways for 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole.

Section 3: Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to compound degradation.

Observed Problem Potential Cause(s) Recommended Action(s)
Discoloration (Yellow/Brown) of Solid Material 1. Photodegradation: Exposure to ambient light during storage or handling.[1] 2. Oxidation: Improper sealing of the container, allowing prolonged exposure to air.1. Assess Purity: Use HPLC or TLC to quantify the level of degradation. 2. Purification: If degradation is minor, consider repurification by recrystallization or column chromatography. 3. Review Storage: Discard the material if heavily degraded. For future batches, strictly adhere to the recommended storage protocol (Protocol 4.1).
Appearance of New Peaks in HPLC or Spots on TLC 1. General Degradation: One or more degradation pathways have been initiated. 2. Batch-to-Batch Variation: The new peaks may have been present in the material as received.1. Confirm Degradation: Compare the analytical data to the Certificate of Analysis (CoA) or data from the freshly opened compound. 2. Identify Impurity (Optional): For critical applications, techniques like LC-MS can help identify the mass of the degradation products, providing clues to the pathway (e.g., a mass difference of 127 amu suggests deiodination).[9] 3. Action: Purify if feasible or procure a new batch of the compound.
Inconsistent or Failed Experimental Results 1. Reduced Purity: The actual concentration of the active compound is lower than calculated due to the presence of degradation products. 2. Inhibitory Impurities: Degradation products may be interfering with the reaction (e.g., quenching a catalyst).1. Immediate QC Check: Perform an immediate purity analysis (HPLC, NMR) on the batch being used. 2. Isolate Variable: Repeat the experiment with a fresh, unopened vial of the compound or a newly procured batch to confirm if the stored material was the cause. 3. Implement Aliquoting: For future use, follow the aliquoting procedure (Protocol 4.2) to prevent contamination and repeated exposure of the bulk stock.

Section 4: Protocols for Ensuring Stability

Adherence to standardized protocols is the most effective way to ensure the long-term stability and integrity of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole.

Protocol 4.1: Recommended Long-Term Storage

This protocol is designed to minimize exposure to all known degradation triggers.

Materials:

  • 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole

  • High-quality amber glass vials with PTFE-lined screw caps

  • Inert gas (Argon or Nitrogen) with delivery system

  • -20°C freezer (non-cycling/frost-free models are not recommended)

  • Parafilm or other sealing film

Procedure:

  • Selection of Vial: Choose an amber glass vial that is appropriately sized for the amount of material to minimize headspace.

  • Inert Atmosphere: Place the vial containing the compound into a glove box or use a Schlenk line. Alternatively, gently flush the vial with a stream of inert gas for 30-60 seconds to displace air and moisture.

  • Secure Sealing: Immediately after flushing, tightly screw on the PTFE-lined cap. The PTFE liner provides a superior chemical barrier compared to other materials.

  • External Seal: For added protection, wrap the cap-vial interface with Parafilm.

  • Labeling: Clearly label the vial with the compound name, date, and storage conditions.

  • Storage: Place the sealed vial in a designated -20°C freezer.

Protocol 4.2: Workflow for Handling and Aliquoting

This workflow minimizes the risk of contaminating and degrading the bulk supply during routine use.

start Start: Remove stock vial from -20°C freezer equilibrate 1. Equilibrate to Room Temp (approx. 30-60 min) Prevents moisture condensation start->equilibrate inert_env 2. Open in Inert Atmosphere (Glovebox or Argon stream) equilibrate->inert_env aliquot 3. Weigh desired amount into a separate, tared vial inert_env->aliquot reseal 4. Reseal Stock Vial Flush with inert gas before closing tightly aliquot->reseal use_aliquot 6. Use the aliquot for the experiment aliquot->use_aliquot store_stock 5. Return Stock Vial to -20°C storage reseal->store_stock end End store_stock->end use_aliquot->end

Caption: Recommended workflow for safely handling and aliquoting the compound.

Protocol 4.3: Annual Quality Control (QC) Check

For materials stored for over a year, a routine QC check is advised to re-validate purity.

Methodology: RP-HPLC

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% Trifluoroacetic Acid or Formic Acid) is a good starting point. For example, a 10-90% Acetonitrile gradient over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm or 254 nm.

  • Procedure:

    • Prepare a stock solution of the stored compound at ~1 mg/mL in a suitable solvent (e.g., Acetonitrile).

    • Dilute to a working concentration of ~50 µg/mL.

    • Inject onto the HPLC system.

    • Analyze the chromatogram for the appearance of new peaks or a decrease in the area % of the main peak compared to its initial analysis. A purity of ≥95% is generally considered acceptable for most applications, but this should be defined by the user's specific needs.[10][11]

References

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. National Institutes of Health (NIH). Available at: [Link]

  • Structure–activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of We. SciSpace. Available at: [Link]

  • Degradation of iodinated X-ray contrast media by advanced oxidation processes. ScienceDirect. Available at: [Link]

  • Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Room temperature ICl-induced dehydration/iodination of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. a selective route to substituted 1-acyl-4-iodo-1H-pyrazoles. PubMed. Available at: [Link]

  • Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives. Journal of Chemical and Pharmaceutical Research (JOCPR). Available at: [Link]

  • Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways. ResearchGate. Available at: [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. Available at: [Link]

  • Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. MDPI. Available at: [Link]

  • Why do I need to keep iodine away from sunlight when stored in a glass ampule? I understand I2 will react with light to make two iodine radicals, but do they not just recombine similar to Ozone? Reddit. Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. MDPI. Available at: [Link]

  • Analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. SciSpace. Available at: [Link]

  • ANALYTICAL METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDIES OF LANSOPRAZOLE BY RP-HPLC. Asian Journal of Pharmaceutical Research and Development. Available at: [Link]

Sources

Technical Support Center: N-Alkylation of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-ALK-001 Subject: Troubleshooting Regioselectivity, Yield, and Purification in Pyrazole N-Alkylation Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division[1]

Executive Summary: The Ambident Challenge

The core challenge in pyrazole N-alkylation is the ambident nature of the pyrazole anion. The pyrazole ring contains two nitrogen atoms: pyrrole-like (


) and pyridine-like (

).[1] Upon deprotonation, the negative charge is delocalized, creating two nucleophilic sites.

Regioselectivity is governed by the interplay of tautomerism (


), steric hindrance  of substituents, and electronic effects . In 3-substituted pyrazoles, alkylation can yield either the 1,3-isomer or the 1,5-isomer.
  • Thermodynamic Control: Often favors the isomer where the substituent is at position 3 (less steric clash with the N-alkyl group).

  • Kinetic Control: Can favor the 1,5-isomer depending on the alkylating agent and solvent.

Diagnostic Decision Tree (Workflow)

Before starting your experiment, use this logic flow to select the optimal methodology.

PyrazoleWorkflow Start START: Define Target Substituent Is the Pyrazole C3/C5 Substituted? Start->Substituent Nature Substituent Nature? Substituent->Nature Yes Method1 Method A: Base-Mediated (NaH/DMF) Favors 1,3-isomer (Steric control) Substituent->Method1 No (Symmetric) Steric Bulky (t-Bu, Ph) Nature->Steric Electronic EWG (CF3, NO2) Nature->Electronic Steric->Method1 Standard Method2 Method B: Mitsunobu (PPh3/DIAD) Can invert selectivity to 1,5-isomer Steric->Method2 If 1,3 fails or 1,5 needed Method3 Method C: Cs2CO3 / Fluorinated Solvent For sensitive substrates/EWG Electronic->Method3 To avoid over-alkylation

Caption: Decision matrix for selecting N-alkylation conditions based on substrate electronics and sterics.

Technical Troubleshooting Guide

Issue A: "I am getting a mixture of 1,3- and 1,5-isomers."

Root Cause: The tautomeric equilibrium of the starting material allows the electrophile to attack either nitrogen. Mechanistic Insight: In 3-substituted pyrazoles, the "unhindered" nitrogen (distal to the substituent) is usually more accessible, favoring the 1,3-product. However, if the electrophile is small (MeI) or highly reactive, selectivity drops.

VariableRecommendationMechanism
Solvent Switch to HFIP (Hexafluoroisopropanol) Fluorinated alcohols hydrogen-bond to the pyrazole nitrogens, altering their nucleophilicity and often enhancing regioselectivity significantly (up to 97:[1]3) [1].
Base Use Cesium Carbonate (

)
The "Cesium Effect."[2][3][4] The large ionic radius of

allows for a "naked" anion effect, often improving solubility and regiocontrol compared to

[2].
Temp Lower Temperature (-20°C to 0°C) Reduces kinetic energy, allowing the reaction to proceed via the lowest energy transition state (usually the sterically favored 1,3-isomer).
Issue B: "My reaction stalls or yields are low (<40%)."

Root Cause: Poor nucleophilicity of the pyrazole anion or decomposition of the alkylating agent.

Protocol Adjustment:

  • Check pKa: If your pyrazole has strong Electron Withdrawing Groups (EWG) like

    
     or 
    
    
    
    , the NH is acidic but the resulting anion is poorly nucleophilic.
    • Solution: Switch to a stronger alkylating agent (Alkyl Triflate or Mesylate) instead of a Halide.[1]

  • Phase Transfer Catalysis (PTC):

    • Add TBAB (Tetrabutylammonium bromide) (5-10 mol%). This helps shuttle the anion into the organic phase if using a biphasic system (e.g., Toluene/NaOH).

Issue C: "I am observing quaternization (dialkylation)."

Root Cause: The product (N-alkyl pyrazole) is still nucleophilic enough to react with excess alkylating agent, forming a pyrazolium salt.

Corrective Action:

  • Stoichiometry: Strictly limit the alkylating agent to 0.95 - 1.0 equivalents . Do not use excess.

  • Sequence: Add the alkylating agent slowly (dropwise) to the pyrazole/base mixture, rather than adding base to the mixture.

Validated Experimental Protocols

Protocol A: High-Selectivity Base-Mediated Alkylation (General Purpose)

Best for: Standard substrates where 1,3-isomer is desired.[1]

  • Dissolution: Dissolve 3-substituted pyrazole (1.0 equiv) in anhydrous DMF (0.2 M).

  • Deprotonation: Cool to 0°C. Add

    
      (1.5 equiv). Stir for 30 mins.
    
    • Note:

      
       is preferred over NaH for functional group tolerance, though NaH is faster.
      
  • Alkylation: Add Alkyl Halide (1.05 equiv) dropwise.[1]

  • Monitoring: Warm to RT. Monitor via LCMS.

    • Checkpoint: If reaction is <50% complete after 2h, add TBAI (Tetrabutylammonium iodide) (10 mol%) as a catalyst (Finkelstein condition).

  • Workup: Dilute with EtOAc, wash with

    
     (5% aq) to remove DMF.
    
Protocol B: The Mitsunobu Reaction (Stereoinversion/Alternative Regioselectivity)

Best for: Alkylating with secondary alcohols or when base-mediated conditions fail.[1]

  • Setup: Dissolve Pyrazole (1.0 equiv), Alcohol (R-OH, 1.1 equiv), and

    
      (1.2 equiv) in anhydrous THF or Toluene.
    
  • Addition: Cool to 0°C. Add DIAD or DEAD (1.2 equiv) dropwise over 15 minutes.

    • Critical: The solution should turn yellow/orange but fade as the reagent is consumed.

  • Mechanism: This reaction proceeds with inversion of configuration at the alcohol center (

    
    -like displacement of the oxyphosphonium intermediate).
    
  • Regioselectivity: Mitsunobu conditions often favor the more acidic nitrogen or can yield different isomer ratios due to the bulky

    
     intermediate [3].
    

FAQ: Rapid Fire Support

Q: Why do I see different isomers when I change from DMF to Acetone? A: Solvent polarity affects the aggregation state of the ion pair. In DMF (polar aprotic), you have a "loose" ion pair, increasing reactivity but potentially lowering selectivity. In Acetone (less polar), the cation (


/

) coordinates more tightly to the nitrogen, potentially shielding one site.

Q: Can I separate the 1,3 and 1,5 isomers easily? A: Often, yes.

  • Flash Chromatography: The 1,5-isomer is usually less polar (higher

    
    ) because the lone pair on 
    
    
    
    is sterically hindered by the adjacent substituent, reducing its interaction with the silica.
  • NOE (Nuclear Overhauser Effect): This is the gold standard for identification. Irradiate the N-methyl/alkyl group; if you see enhancement of the C5-proton (or substituent), you have the 1,5-isomer. If you see enhancement of the C3-substituent, you have the 1,3-isomer.

Q: Is there a way to predict the major isomer computationally? A: Yes. Calculating the transition state energies (not just product stability) using DFT (B3LYP/6-31G*) is reliable. The isomer with the lower activation energy barrier will be the kinetic product.

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry.

  • Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. Journal of Organic Chemistry.

  • Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.

  • Regioselective Synthesis of N-Substituted Pyrazoles. Molecules.

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving the versatile building block, 1-(cyclopropylmethyl)-5-iodo-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and refine their synthetic methodologies. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring robust and reproducible results.

Part 1: The Critical Role of Catalyst Loading

The 1-(cyclopropylmethyl)-5-iodo-1H-pyrazole scaffold is a valuable component in the synthesis of pharmacologically active agents. Its successful elaboration via palladium-catalyzed cross-coupling reactions is paramount. However, achieving high yield and purity is critically dependent on fine-tuning the catalyst loading.

FAQ 1: Why is optimizing catalyst loading so crucial for this specific substrate?

Optimizing the amount of palladium catalyst is a balancing act with significant implications for your experiment's success and efficiency:

  • Cost and Sustainability: Palladium is a precious metal, and minimizing its use is essential for developing cost-effective and sustainable synthetic routes, particularly during scale-up.[1][2][3] Reducing catalyst loading directly translates to lower production costs.

  • Product Purity: A primary concern in pharmaceutical synthesis is the contamination of the final active pharmaceutical ingredient (API) with residual palladium.[1][4][5] Regulatory bodies have strict limits on these impurities. Using the minimum effective catalyst concentration simplifies purification and reduces the need for expensive metal scavenging steps.[4][5]

  • Reaction Kinetics and Yield: Insufficient catalyst loading leads to slow or incomplete reactions, resulting in low conversion and poor yields. Conversely, an excessively high loading doesn't always improve the outcome and can even be detrimental.[6]

  • Side Reactions and Selectivity: Catalyst loading can influence the prevalence of undesired side reactions. For instance, high catalyst concentrations can sometimes promote homo-coupling of starting materials or affect the regioselectivity of the coupling.[6][7]

  • Catalyst Stability: High concentrations can sometimes lead to catalyst aggregation and deactivation (e.g., formation of palladium black), paradoxically slowing the reaction.[8][9] The pyrazole nitrogen atoms in your substrate can also coordinate to the palladium center, potentially leading to catalyst deactivation, a challenge that can be exacerbated by non-optimal conditions.[10][11]

Part 2: General Workflow for Optimization

A systematic approach is key to efficiently identifying the optimal catalyst loading. Avoid random screening; instead, follow a logical progression from a broad screen to fine-tuning.

G cluster_start Phase 1: Initial Screening cluster_analysis Phase 2: Analysis & Decision cluster_refine Phase 3: Refinement cluster_troubleshoot Troubleshooting Path A Select Standard Conditions (e.g., 1-2 mol% Pd) B Run Small-Scale Test Reactions (e.g., 0.5, 1, 2, 5 mol%) A->B Vary catalyst loading C Analyze Conversion & Purity (LC-MS, TLC, NMR) B->C D Conversion >95%? C->D E Identify lowest loading with full conversion D->E Yes H Increase loading OR Re-evaluate other parameters (Ligand, Base, Temp.) D->H No F Fine-tune around optimal point (e.g., 0.8, 1.0, 1.2 mol%) E->F G Confirm optimal loading and proceed to scale-up F->G

Caption: General workflow for systematic catalyst loading optimization.

Part 3: Troubleshooting Specific Cross-Coupling Reactions

Let's address common issues you might face with 1-(cyclopropylmethyl)-5-iodo-1H-pyrazole in three major cross-coupling reactions.

Suzuki-Miyaura Coupling

This reaction couples your iodo-pyrazole with a boronic acid or ester and is a workhorse in medicinal chemistry.[12][13][14]

Problem: Low or No Conversion to the Desired Product

  • Possible Cause 1: Insufficient Catalyst Loading. The most straightforward cause. While many reactions work at 1-2 mol%, challenging substrates or impure reagents may require more.

  • Possible Cause 2: Inactive Catalyst or Pre-catalyst. Palladium(II) pre-catalysts must be reduced in situ to the active Pd(0) species.[15][16] If this reduction is inefficient, the catalytic cycle never begins. N-heterocycles like pyrazole can sometimes interfere with catalyst activation or stability.[11]

  • Possible Cause 3: Inappropriate Ligand. The ligand is not just a spectator; it dictates the catalyst's stability and reactivity.[17][18] For a potentially coordinating substrate like a pyrazole, a bulky, electron-rich phosphine ligand (e.g., from the Buchwald or Hartwig families like SPhos, XPhos) is often required to stabilize the monoligated Pd(0) active species and promote efficient oxidative addition and reductive elimination.[17][18][19][20]

Troubleshooting Protocol: Catalyst Loading Screen

  • Setup: Prepare a parallel set of small-scale reactions (e.g., 0.1 mmol scale) in vials. Ensure all reagents and solvents are properly degassed to prevent catalyst oxidation.

  • Catalyst System: Use a reliable Pd(II) pre-catalyst, such as XPhos Pd G2 or Pd(OAc)₂, combined with a suitable ligand like SPhos (typically in a 1:2 Pd:Ligand ratio if not using a pre-catalyst).

  • Loading Variation: Set up reactions with catalyst loadings of 0.5, 1.0, 2.0, and 5.0 mol% .

  • Standard Conditions: Keep all other parameters constant:

    • 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)

    • Solvent (e.g., Dioxane/H₂O 10:1)

    • Temperature (e.g., 80-100 °C)

  • Analysis: Monitor all reactions at set time points (e.g., 1h, 4h, 16h) by TLC or LC-MS to track the consumption of starting material and formation of the product.

Catalyst Loading (mol%)Expected OutcomeTroubleshooting Action
0.5 - 1.0 Ideal for efficient reactions. If conversion is high, this is the target range for cost-effective synthesis.[6]If conversion is low, indicates a challenging coupling. Proceed to higher loading.
1.0 - 2.0 A common and robust range for many substrates.[21] Full conversion is often achieved here.If conversion is still poor, the issue may be the ligand or other conditions rather than just loading.[7]
> 2.0 Used for difficult couplings or when speed is critical.[22] Can increase the risk of side products and impurities.If high loading is required, consider re-screening ligands or bases to find a more active system that works at lower loading.
Heck-Mizoroki Coupling

This reaction forms a C-C bond between your iodo-pyrazole and an alkene.

Problem: Catalyst Decomposition (Formation of Palladium Black)

  • Possible Cause: High Catalyst Loading or Temperature. The Heck reaction often requires higher temperatures, which can promote catalyst decomposition, especially at high concentrations.[23] The active Pd(0) species can aggregate into inactive palladium black.

  • Possible Cause 2: Inadequate Ligand Support. Without a sufficiently bulky and electron-donating ligand, the palladium center is more prone to aggregation and deactivation.[23]

Troubleshooting Strategy

  • Reduce Loading: If you observe palladium black, the first step is to reduce the catalyst loading. Try running the reaction at 0.5 mol% or even lower. A slower, cleaner reaction is preferable to a fast, failed one.

  • Change Ligand: If lowering the loading results in no reaction, switch to a more robust ligand. Bulky N-heterocyclic carbene (NHC) ligands or Buchwald-type phosphines can provide greater thermal stability to the catalyst.[17][23]

  • Use a Pre-catalyst: Modern pre-catalysts (e.g., PEPPSI-type or Buchwald G3/G4) are designed for controlled, slow release of the active Pd(0) species, which can minimize aggregation by keeping the concentration of the active catalyst low at any given time.[12]

G Start Heck Reaction Shows Low Conversion & Pd Black Q1 Is Catalyst Loading > 1 mol%? Start->Q1 A1 Reduce Loading to 0.5-1.0 mol% Q1->A1 Yes A2 Evaluate Ligand Stability Q1->A2 No End Re-evaluate Reaction A1->End Q2 Using a robust ligand (e.g., Buchwald-type, NHC)? A2->Q2 A3 Switch to a more robust ligand (e.g., XPhos, IPr) Q2->A3 No A4 Consider using a modern pre-catalyst (e.g., Buchwald G3/G4) Q2->A4 Yes A3->End A4->End

Caption: Decision tree for troubleshooting Heck reaction catalyst decomposition.

Sonogashira Coupling

This reaction couples your iodo-pyrazole with a terminal alkyne, a powerful tool for extending molecular scaffolds.[24][25]

Problem: Significant Alkyne Homo-coupling (Glaser-Hay Side Reaction)

  • Possible Cause: High Copper Co-catalyst Loading or Oxygen Presence. The classic Sonogashira reaction uses a copper(I) salt (e.g., CuI) as a co-catalyst.[26] However, in the presence of oxygen, this copper catalyst can promote the oxidative homo-coupling of the terminal alkyne, a major and often difficult-to-remove side product.[26]

  • Possible Cause 2: High Palladium Loading. While less common, very high palladium loadings can also contribute to side reactions.

Troubleshooting Strategy: Go Copper-Free

For substrates where Glaser coupling is a persistent issue, the most effective solution is to switch to a copper-free Sonogashira protocol .[24][25][26][27][28] These methods rely on a highly active palladium catalyst system to function without the copper co-catalyst.

Experimental Protocol: Copper-Free Sonogashira

  • Catalyst System: Use a robust palladium source and ligand. A combination of Pd(OAc)₂ (1-2 mol%) with a bulky, electron-rich phosphine like cataCXium® A or SPhos (2-4 mol%) is a good starting point. Air-stable pre-catalysts are also highly effective.[24]

  • Base: A strong amine base is typically required. Diisopropylamine (DIPA) or triethylamine (TEA) are common choices, often used as a co-solvent.

  • Rigorous Inert Atmosphere: This is the most critical parameter. The reaction vessel must be thoroughly purged with an inert gas (Argon or Nitrogen) to exclude all oxygen, which prevents the primary pathway for homo-coupling.

  • Catalyst Loading: Start with a palladium loading of 1-2 mol% . Because these systems are highly active, it is often unnecessary to use higher loadings. If the reaction is slow, a modest increase to 3 mol% can be attempted, but if homo-coupling reappears, the problem likely lies with oxygen contamination rather than catalyst amount.

By eliminating the copper co-catalyst, you remove the primary driver of the Glaser side reaction, leading to a much cleaner product profile.[25][26]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link].

  • da Silva, J. F. J., et al. (2017). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. Journal of the Brazilian Chemical Society. Available at: [Link].

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link].

  • Fors, B. P. (2014). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Available at: [Link].

  • Le-Criox, F. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemical Engineering. Available at: [Link].

  • Molla, R. A., et al. (2020). Influence of Catalyst Loading on the Suzuki Coupling Reaction a. ResearchGate. Available at: [Link].

  • Shaikh, A., et al. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link].

  • Scolaro, C., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. Available at: [Link].

  • Shinde, S. B., et al. (2017). Optimization of catalyst loading for Suzuki-Miyaura coupling. ResearchGate. Available at: [Link].

  • Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link].

  • Reddit. (2022). Troubleshooting a difficult Heck reaction. r/Chempros. Available at: [Link].

  • Gellért, Z., et al. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Organic Chemistry. Available at: [Link].

  • Magano, J., & Dunetz, J. R. (2012). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link].

  • Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link].

  • The Reaction Monitor. (2008). Copper-free Sonogashira coupling. The Chemical Reaction Database. Available at: [Link].

  • Plenio, H., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications. Available at: [Link].

  • Jat, J. L., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link].

  • Pérez-Temprano, M. H., et al. (2016). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. ACS Catalysis. Available at: [Link].

  • Jat, J. L., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. National Institutes of Health. Available at: [Link].

  • Magano, J., & Dunetz, J. R. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link].

  • Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Available at: [Link].

  • Nova, A., et al. (2025). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. Available at: [Link].

  • Kantchev, E. A. B., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available at: [Link].

  • Singh, P., et al. (2019). Electron rich, bulky ligands used in cross-coupling reactions. ResearchGate. Available at: [Link].

  • Mazeikaite, R., et al. (2014). Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives. ResearchGate. Available at: [Link].

  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. Available at: [Link].

  • Singh, R. P., & Nolan, S. P. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. Available at: [Link].

  • Mazeikaite, R., et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. Available at: [Link].

  • Reisman, S. E., et al. (2016). New Ligands for Nickel Catalysis from Diverse Pharmaceutical Heterocycle Libraries. National Institutes of Health. Available at: [Link].

  • Kantchev, E. A. B., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. Available at: [Link].

  • ResearchGate. (2019). Screening catalytic conditions in Heck coupling between (diacetoxy)iodobenzene and methyl acrylate. ResearchGate. Available at: [Link].

  • Plenio, H., et al. (2015). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Available at: [Link].

  • Maimone, T. J., et al. (2011). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. Journal of the American Chemical Society. Available at: [Link].

  • Myers, A. (2006). The Suzuki Reaction. Chem 115. Available at: [Link].

  • Beletskaya, I. P., & Cheprakov, A. V. (2016). Heck Reaction—State of the Art. MDPI. Available at: [Link].

  • Lee, S., et al. (2023). Exploring the Impact of Palladium Loading on Pd-Based Three-Way Catalyst Performance and Propane Reactivity for Emission Reduction in Liquefied Petroleum Gas Engines. MDPI. Available at: [Link].

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link].

  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. Available at: [Link].

  • Scott, J. S., et al. (2018). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Available at: [Link].

  • Li, X., et al. (2026). Effect of palladium loading on catalytic performance and product selectivity during diclofenac degradation by Pd0@anaerobic activated sludge. ResearchGate. Available at: [Link].

  • Mondal, B., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. National Institutes of Health. Available at: [Link].

  • Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available at: [Link].

  • Jafar, F., et al. (2022). A Review of Recovery of Palladium from the Spent Automobile Catalysts. MDPI. Available at: [Link].

  • ResearchGate. (2019). Sonogashira Cross Coupling of alkyne-substituted phenyl iodides with terminal alkynes via Palladium and Copper Catalyst. ResearchGate. Available at: [Link].

Sources

Technical Support Center: Temperature Control in Divergent Synthesis of Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges you may face in the laboratory. This guide is structured to help you troubleshoot and optimize your reactions, with a specific focus on how temperature can be leveraged to control divergent synthetic pathways, leading to different pyrazole products from common starting materials.

Frequently Asked Questions (FAQs)

Q1: What is "divergent synthesis" in the context of pyrazoles?

A1: Divergent synthesis is a strategy where a single set of starting materials is guided toward two or more distinct product scaffolds by selectively tuning the reaction conditions.[1] In pyrazole synthesis, this means that from the same precursors, you can intentionally form different classes of pyrazole derivatives—for example, a simple 1H-pyrazole versus an N-sulfonylated pyrazole—by changing a key parameter like temperature.[2][3]

Q2: Why is temperature such a critical parameter for controlling these reactions?

A2: Temperature is a fundamental tool for controlling the outcome of competing reaction pathways.[1] It directly influences reaction rates and the stability of intermediates and transition states.[4] Many pyrazole syntheses involve intermediates or competing pathways with different activation energies. By precisely controlling the temperature, you can supply just enough energy to favor one pathway over another, thereby directing the synthesis to the desired product.[2][3] For instance, a lower temperature might favor a kinetically controlled product, while a higher temperature can enable the system to reach a more stable, thermodynamically controlled product.[4][5]

Q3: Can you explain the difference between kinetic and thermodynamic control in pyrazole synthesis?

A3: Certainly. This is a core concept in controlling divergent synthesis.

  • Kinetic Control: This regime typically occurs at lower temperatures.[4] The major product formed is the one that proceeds through the reaction pathway with the lowest activation energy—it's the product that forms the fastest. This product is not necessarily the most stable one.[4][5]

  • Thermodynamic Control: This is favored at higher temperatures or with longer reaction times, where the reaction becomes reversible.[4] The system has enough energy to overcome the activation barriers of multiple pathways, including the reverse reactions. The product distribution will reflect the relative thermodynamic stability of the final products, with the most stable isomer being the major one.[5][6][7]

The diagram below illustrates this principle, where Product A is the kinetic product (lower activation energy, E_a) and Product B is the thermodynamic product (lower overall Gibbs free energy, G).

G cluster_0 cluster_1 cluster_2 cluster_3 Reactants Reactants TS_Kinetic Transition State A Reactants->TS_Kinetic Eₐ (low) TS_Thermo Transition State B Reactants->TS_Thermo Eₐ (high) Kinetic_Product Product A (Kinetic) TS_Kinetic->Kinetic_Product Forms Faster (Low Temp) Thermo_Product Product B (Thermodynamic) TS_Thermo->Thermo_Product More Stable (High Temp)

Caption: Kinetic vs. Thermodynamic reaction pathways.

Troubleshooting Guide for Temperature-Related Issues

Problem: My reaction is producing a mixture of 1H-pyrazoles and 1-tosyl-1H-pyrazoles. How can I selectively synthesize one?

  • Causality: This is a classic case of temperature-controlled divergent synthesis. Recent studies have shown that from α,β-alkynic tosylhydrazones, the formation of 1-tosyl-1H-pyrazoles versus the corresponding detosylated 1H-pyrazoles can be dictated by temperature.[2][3] The 1-tosyl-1H-pyrazole is often the initial cyclization product, which can then undergo detosylation at higher temperatures.

  • Solution & Protocol:

    • To favor the 1-tosyl-1H-pyrazole (Kinetic Product): Conduct the reaction at a lower temperature. For many substrates, room temperature to 60 °C is sufficient for the initial electrophilic cyclization without promoting the secondary detosylation reaction.[2][3]

    • To favor the 1H-pyrazole (Thermodynamic Product): Increase the reaction temperature significantly. Temperatures in the range of 95 °C to 120 °C often provide the necessary energy to drive the elimination of the tosyl group, yielding the 1H-pyrazole as the major product.[2][3] Control experiments have confirmed that temperature is the pivotal trigger for this transformation.[2]

Problem: I am getting poor regioselectivity in my Knorr synthesis with an unsymmetrical 1,3-dicarbonyl. How can temperature help?

  • Causality: The Knorr pyrazole synthesis is notorious for regioselectivity issues when using unsymmetrical diketones.[8][9] The outcome depends on which of the two carbonyl groups the substituted hydrazine attacks first. This is governed by a delicate balance of steric hindrance, electronics, pH, solvent, and temperature.[8][9] Temperature can influence the rates of the competing initial attack pathways. Sometimes, one pathway has a slightly lower activation energy, which can be exploited.

  • Solution & Protocol:

    • Systematic Screening: Perform a temperature screening experiment. Start at a low temperature (e.g., 0 °C or room temperature) and run parallel reactions at increasing increments (e.g., 40 °C, 60 °C, 80 °C, 100 °C).[10] Monitor the regioisomeric ratio by ¹H NMR or GC-MS.

    • Consider the Extremes: A very low temperature may favor the kinetic regioisomer, while refluxing conditions might favor the thermodynamic one. Note that in some cases, higher temperatures may simply accelerate both reaction rates without significantly improving the ratio.[10]

    • Combine with Other Factors: Temperature control is most powerful when combined with solvent choice. For example, using fluorinated alcohols as solvents can dramatically improve regioselectivity, and this effect can be further optimized with temperature adjustments.[8]

Problem: My reaction is not going to completion, or is very slow, even at reflux. What should I check?

  • Causality: While high temperatures generally increase reaction rates, some pyrazole syntheses have a specific optimal temperature window. Exceeding this temperature can sometimes lead to decomposition of reactants, intermediates, or even the desired product, reducing the overall yield.[10] Alternatively, the reaction may require a technology that provides more efficient heating than a standard oil bath.

  • Solution & Protocol:

    • Confirm Thermal Stability: First, assess the thermal stability of your starting materials and the expected product under the reaction conditions.

    • Explore Microwave Synthesis: Microwave-assisted organic synthesis (MAOS) can dramatically accelerate reactions by using localized superheating, often reducing reaction times from hours to minutes.[11][12] A reaction that is sluggish at 120 °C with conventional heating may proceed to completion in 10-20 minutes at the same temperature in a microwave reactor due to the efficient energy transfer.[12][13]

    • Investigate Continuous-Flow: For reactions requiring sustained high temperatures (e.g., >140 °C), continuous-flow reactors are an excellent and safer alternative.[14][15] They allow for superheating solvents above their boiling points due to applied back-pressure and offer superior heat transfer, ensuring uniform reaction conditions and often driving reactions to completion.[14][16] For example, one study increased pyrazole formation from 86% at 120 °C to 98% at 140 °C using a flow reactor.[14]

Problem: Scaling up my reaction from 10 mmol to 1 mol significantly changed the product ratio and yield. Why did this happen?

  • Causality: Heat transfer does not scale linearly. A small flask in an oil bath has a large surface-area-to-volume ratio, allowing for efficient heating and cooling. A large reactor has a much smaller ratio, making it difficult to control the internal temperature precisely. Many pyrazole syntheses, particularly the initial condensation with hydrazine, are highly exothermic.[17] On a large scale, this can create dangerous "hot spots" where the local temperature is much higher than the external heating bath, leading to side reactions, decomposition, or a shift in the product ratio toward undesired thermodynamic byproducts.[17]

  • Solution & Protocol:

    • Controlled Reagent Addition: Do not mix all reagents at once. Add the most reactive component (often the hydrazine) slowly and dropwise to the solution of the other reactant, using an ice bath or cooling system to dissipate the heat generated.[17]

    • Use a Jacketed Reactor: For multi-mole scale, use a jacketed reactor with a circulating chiller/heater to maintain precise control over the internal temperature.

    • Consider Flow Chemistry for Scale-Up: This is the ideal solution. Continuous-flow reactors handle heat transfer exceptionally well due to their high surface-area-to-volume ratio, even at large production scales.[16] This eliminates hot spots and ensures that the reaction conditions are identical for every portion of the reagent stream, leading to consistent and reproducible results from milligram to kilogram scale.

G Start Poor Yield or Incorrect Product Ratio CheckTemp Is Temperature Uniform and Accurately Measured? Start->CheckTemp First Step ScaleUp Is this a Scale-Up Issue? Start->ScaleUp If >100 mmol scale CheckRatio Is Product Ratio Temperature Dependent? CheckTemp->CheckRatio Yes CheckCompletion Is Reaction Incomplete/Slow? CheckTemp->CheckCompletion No, but... KineticThermo Investigate Kinetic vs. Thermodynamic Control CheckRatio->KineticThermo Yes MAOS Consider Alternative Heating CheckCompletion->MAOS Yes Exotherm Poor Heat Transfer (Exotherm) ScaleUp->Exotherm Yes Solution1 Solution1 KineticThermo->Solution1 Screen Temps: Low T for Kinetic, High T for Thermo Solution2 Solution2 MAOS->Solution2 Try Microwave (MAOS) or Continuous Flow Solution3 Solution3 Exotherm->Solution3 Use Slow Addition, Jacketed Reactor, or Switch to Flow Chemistry

Caption: Troubleshooting workflow for temperature issues.

Experimental Protocols

Protocol 1: Temperature-Controlled Divergent Synthesis of 3,5-diphenyl-1H-pyrazole vs. 3,5-diphenyl-1-tosyl-1H-pyrazole

(Adapted from Wang, L. et al., Molecules, 2024)[2]

This protocol demonstrates how to selectively synthesize either the N-tosylated or the 1H-pyrazole from the same starting material by tuning the temperature.

  • Starting Material: (E)-N'-(1,3-diphenylprop-2-yn-1-ylidene)-4-methylbenzenesulfonohydrazide

  • Reagents & Solvents: Ethanol (EtOH), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

Part A: Synthesis of 3,5-diphenyl-1-tosyl-1H-pyrazole (Kinetic Product)

  • To a solution of the starting hydrazone (0.2 mmol) in ethanol (2.0 mL), add DBU (1.0 equiv.).

  • Stir the reaction mixture at 60 °C .

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the 1-tosyl-1H-pyrazole.

Part B: Synthesis of 3,5-diphenyl-1H-pyrazole (Thermodynamic Product)

  • To a solution of the starting hydrazone (0.2 mmol) in ethanol (2.0 mL), add DBU (1.0 equiv.).

  • Stir the reaction mixture at 95 °C .[3]

  • Monitor the reaction by TLC (typically 12 hours). You may observe the formation of the N-tosyl intermediate before its conversion to the final product.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the 3,5-diphenyl-1H-pyrazole.[3]

Protocol 2: Microwave-Assisted vs. Conventional Heating Comparison

(Adapted from BenchChem Technical Guides)[12]

This protocol compares the efficiency of microwave and conventional heating for a typical pyrazole synthesis.

  • Reactants: α,β-unsaturated carbonyl tosylhydrazone (10 mmol), Anhydrous K₂CO₃ (20 mmol)

  • Solvent/Additive: N,N-dimethylformamide (DMF) (minimal amount, ~30 mg/mmol)

Method A: Microwave-Assisted Organic Synthesis (MAOS)

  • In a 20 mL microwave reaction vessel, combine the tosylhydrazone, K₂CO₃, and DMF.

  • Seal the vessel and place it in a microwave reactor.

  • Set the temperature to 130 °C and irradiate with stirring. The reaction is often complete within 5-15 minutes .

  • Monitor by TLC.

  • After cooling, proceed with standard aqueous work-up and purification.

Method B: Conventional Oil Bath Heating

  • In a 50 mL round-bottom flask equipped with a reflux condenser, combine the tosylhydrazone, K₂CO₃, and DMF.

  • Heat the mixture with stirring in a thermostated oil bath set to 130 °C .

  • The reaction typically requires 2-6 hours to reach completion.

  • Monitor by TLC.

  • After cooling, proceed with standard aqueous work-up and purification.

ParameterMicrowave-Assisted Synthesis (MAOS)Conventional Heating
Heating Mechanism Direct molecular couplingConduction/Convection
Typical Reaction Time 5-20 minutes[12]2-24 hours[12]
Temperature Control Precise, via IR sensorLess precise, potential for hot spots
Energy Efficiency HighLow
Key Advantage Dramatic reduction in reaction time[11]Simple, readily available equipment

References

  • Muravev, A. A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5178. Available from: [Link]

  • Wang, L., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1772. Available from: [Link]

  • İnce, S., & Tüzün, N. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. Journal of the Turkish Chemical Society Section A: Chemistry. Available from: [Link]

  • Mátravölgyi, B., et al. (2019). Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. RSC Advances, 9(17), 9379-9383. Available from: [Link]

  • Gao, Y., et al. (2018). A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. DSpace@MIT. Available from: [Link]

  • Muravev, A. A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. ResearchGate. Available from: [Link]

  • Azevedo, C. M. G., et al. (2023). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 28(21), 7393. Available from: [Link]

  • Chavda, H. G., et al. (2021). Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega, 6(42), 27959-27971. Available from: [Link]

  • Rix, C. J., et al. (2022). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Organic Process Research & Development, 26(5), 1478-1484. Available from: [Link]

  • Comas-Barceló, J., et al. (2016). Cu-catalysed pyrazole synthesis in continuous flow. Organic & Biomolecular Chemistry, 14(10), 2891-2896. Available from: [Link]

  • Wang, L., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PMC. Available from: [Link]

  • Wong, S. Y., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2203-2213. Available from: [Link]

  • Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available from: [Link]

  • ResearchGate. (n.d.). Graph of temperature and power % vs time for the synthesis of pyrazole... ResearchGate. Available from: [Link]

  • Mátravölgyi, B., et al. (2019). Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. RSC Publishing. Available from: [Link]

  • Sharma, A., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. Available from: [Link]

  • Wong, S. Y., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. ResearchGate. Available from: [Link]

  • Zhang, Y-L., et al. (2013). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 18(12), 14812-14820. Available from: [Link]

  • Wang, Y., et al. (2024). Recent advances in controllable/divergent synthesis. PMC. Available from: [Link]

  • Ali, M. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6496. Available from: [Link]

  • E-RESEARCHCO. (2019). A Brief Review on Microwave Assisted Synthesis of Pyrazole Derivatives. E-RESEARCHCO. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. Organic Chemistry Portal. Available from: [Link]

  • GSC Online Press. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Online Press. Available from: [Link]

  • Scholars Research Library. (n.d.). The synthetic development of pyrazole nucleus: From reflux to microwave. Scholars Research Library. Available from: [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia. Available from: [Link]

  • Gemo, N., et al. (n.d.). Gaining Kinetic Insights into Knorr Pyrazole Synthesis via Transient Flow Experiments. PSE. Available from: [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific LLC. Available from: [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available from: [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. ResearchGate. Available from: [Link]

  • Chemistry World. (2023). Study challenges notion that solution-phase organic reactions are unfeasible at high temperatures. Chemistry World. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Al-Warhi, T., et al. (2023). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC. Available from: [Link]

  • ResearchGate. (2024). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. ResearchGate. Available from: [Link]

  • RSC Publishing. (n.d.). Reagent-assisted regio-divergent cyclization synthesis of pyrazole. RSC Publishing. Available from: [Link]

Sources

Validation & Comparative

1H NMR vs. HPLC: A Definitive Guide to Purity Assessment of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Analysis of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole for Purity Assessment Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Regioisomer Trap"

In the synthesis of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole—a critical scaffold for kinase inhibitors and agrochemicals—purity assessment is not merely about quantifying the target. It is about structural integrity .

The alkylation of 3(5)-iodo-1H-pyrazole is notoriously non-regioselective, frequently yielding a mixture of the desired 1,5-isomer and the thermodynamically favored 1,3-isomer . Standard HPLC-UV methods often fail here: both isomers possess nearly identical retention times and UV extinction coefficients, leading to "co-elution masking" where a 90% pure sample looks >99% pure.

This guide establishes Quantitative NMR (qNMR) not just as an alternative, but as the primary reference method for this compound, offering simultaneous structural validation and absolute purity determination without the need for elusive impurity standards.

Comparative Analysis: qNMR vs. HPLC-UV

The following table contrasts the performance of qNMR against HPLC-UV specifically for the analysis of iodinated pyrazole intermediates.

Performance Comparison Matrix
FeatureqNMR (1H) HPLC-UV Verdict for this Compound
Primary Output Molar Purity (Mass Balance)Area % (Relative Purity)qNMR Wins (Eliminates response factor bias).
Regioisomer Specificity High. Distinct chemical shifts for H-4/H-3 allow quantification of 1,3- vs 1,5-isomers.Low. Isomers often co-elute or require complex method development.qNMR Wins (Structural proof included).
Reference Standards Not Required for the analyte. Only a generic internal standard (e.g., TMB) is needed.Required. Accurate quantitation needs pure standards of both the product and impurities.qNMR Wins (Faster for early-stage intermediates).
Sensitivity (LOD) Moderate (~0.1% w/w).High (<0.05% w/w).HPLC Wins (Better for trace impurity analysis).
Solvent Detection Simultaneous quantification of residual DMSO, EtOAc, etc.Invisible (usually elutes in void volume).qNMR Wins (Critical for yield calculations).
Decision Logic: When to Use Which?

DecisionMatrix Start Purity Assessment Need IsRefAvailable Is a Certified Reference Standard Available? Start->IsRefAvailable TraceImpurity Need to detect impurities < 0.1%? IsRefAvailable->TraceImpurity Yes UseQNMR Use qNMR (Absolute Purity + Structure) IsRefAvailable->UseQNMR No (Early Stage) Regioisomer Is Regioisomer Ratio Critical? TraceImpurity->Regioisomer No UseHPLC Use HPLC-UV (Trace Analysis) TraceImpurity->UseHPLC Yes Regioisomer->UseQNMR Yes (Critical) Hybrid Hybrid Approach: qNMR for Assay HPLC for Trace Profile Regioisomer->Hybrid Both needed

Figure 1: Strategic decision matrix for selecting analytical methods during pyrazole scaffold development.

Technical Deep Dive: Spectral Interpretation

To validate purity, one must first confirm the structure. The differentiation between the 5-iodo (Target) and 3-iodo (Impurity) isomers relies on the "Proximity Effect" visible in the 1H NMR spectrum.

The "Proximity Effect" Mechanism

In the 1,5-isomer , the bulky iodine atom is adjacent to the N-cyclopropylmethyl group. This steric crowding prevents the formation of a through-space NOE (Nuclear Overhauser Effect) signal between the N-methylene protons and the pyrazole ring protons. In the 1,3-isomer , the N-cyclopropylmethyl group is adjacent to the H-5 proton . A strong NOE correlation will be observed between the N-CH₂ and H-5.

Expected Chemical Shifts (in DMSO-d₆)
MoietyProtonδ (ppm) - Target (5-Iodo)δ (ppm) - Impurity (3-Iodo)Multiplicity
Pyrazole H-3~ 7.50-d, J ≈ 1.8 Hz
Pyrazole H-4~ 6.45~ 6.30d, J ≈ 1.8 Hz
Pyrazole H-5Absent (Iodine) ~ 7.70d
Linker N-CH₂~ 4.05~ 3.95d, J ≈ 7.0 Hz
Ring Cyclopropyl-CH~ 1.25~ 1.20m
Ring Cyclopropyl-CH₂~ 0.35 - 0.55~ 0.30 - 0.50m (2 distinct sets)

Diagnostic Key: Look for the H-5 signal around 7.70 ppm. If present, your sample contains the 3-iodo regioisomer. For qNMR integration, use the H-3 doublet (~7.50 ppm) or the N-CH₂ doublet (~4.05 ppm) as the analyte quantification peak, ensuring it does not overlap with the impurity.

Experimental Protocol: Self-Validating qNMR Workflow

This protocol uses 1,3,5-Trimethoxybenzene (TMB) as the Internal Standard (IS). TMB is ideal because its singlet (~6.1 ppm) sits in a clean window between the pyrazole H-4 and aromatic solvent signals, and it is non-hygroscopic.

Reagents & Materials[1][2][3][4][5][6][7]
  • Analyte: ~10-15 mg of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent).

  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (for shift referencing).

  • Balance: Analytical balance with 0.01 mg readability (e.g., Mettler Toledo XPR).

Step-by-Step Workflow
  • Gravimetric Preparation:

    • Weigh exactly

      
       (approx. 10 mg) of the Internal Standard into a 2 mL HPLC vial.
      
    • Weigh exactly

      
       (approx. 15 mg) of the Analyte into the same vial.
      
    • Note: Weighing both into the same vial eliminates transfer errors.

    • Dissolve in 0.6 mL DMSO-d₆. Vortex until clear. Transfer to 5mm NMR tube.

  • Acquisition Parameters (The "5x T1" Rule):

    • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse).

    • Relaxation Delay (D1): 60 seconds .

      • Why? The T1 relaxation time of pyrazole protons can be 5-8 seconds. For 99.9% magnetization recovery, D1 must be

        
        . A 60s delay guarantees quantitative accuracy.
        
    • Scans (NS): 16 or 32 (sufficient for >10 mg sample).

    • Spectral Width (SW): 20 ppm (-2 to 18 ppm).

    • Temperature: 298 K (25°C).

  • Processing:

    • Phasing: Manual phasing is mandatory. Do not rely on auto-phase.

    • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 5).

    • Integration:

      • IS Peak: Singlet at 6.1 ppm (Integral value set to equivalent of 3 protons).

      • Analyte Peak: H-3 Doublet at ~7.50 ppm (1H) OR N-CH₂ Doublet at ~4.05 ppm (2H).

Workflow Diagram

qNMR_Workflow Weigh Precision Weighing (Analyte + IS) Dissolve Dissolve in DMSO-d6 (Homogenization) Weigh->Dissolve Acquire Acquire Spectrum (D1 = 60s, NS = 32) Dissolve->Acquire Process Phase & Baseline Correction Acquire->Process Calc Calculate Purity (Molar Ratio) Process->Calc

Figure 2: The self-validating qNMR workflow ensures data integrity through gravimetric precision and relaxation control.

Data Analysis & Calculation

Calculate the percentage purity (


) using the following equation:


Where:

  • 
    : Integral areas of Analyte and Standard.[1]
    
  • 
    : Number of protons (Analyte H-3 = 1; TMB Singlet = 3).
    
  • 
    : Molecular weights (Analyte = 262.05  g/mol ; TMB = 168.19  g/mol ).
    
  • 
    : Mass weighed (mg).
    
  • 
    : Purity of the Internal Standard (decimal, e.g., 0.999).
    
Example Data Calculation Table
ParameterValue
Mass of TMB (

)
10.24 mg
Mass of Sample (

)
15.10 mg
Integral TMB (

)
100.00 (Normalized to 3H)
Integral Analyte H-3 (

)
32.45 (1H)
Calculated Purity 96.8%

Interpretation: If HPLC showed 99.5% purity, the 2.7% difference likely accounts for residual solvent (visible in NMR) or inorganic salts (invisible in both, but affects mass balance), or the presence of the 1,3-isomer if the HPLC method was not specific.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][2][3][4][5][6][7][8] Progress in Nuclear Magnetic Resonance Spectroscopy.[5]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2] Journal of Natural Products.

  • Filarowski, A., et al. (2004). Regioselectivity in the alkylation of 3(5)-substituted pyrazoles.[9] Journal of Molecular Structure. (Provides basis for 1,3 vs 1,5 isomer shifts).

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy.[1][2][3][5][6] Trends in Analytical Chemistry.

Sources

Comparing the reactivity of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole with other iodo-pyrazoles

[1]

Executive Summary & Chemical Profile

1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole is a bifunctional scaffold used primarily to access the 5-position of the pyrazole ring, a challenging vector in medicinal chemistry.[1] Unlike the easily accessible 4-iodo isomers (formed via electrophilic substitution), 5-iodo pyrazoles typically require directed metallation or cyclization strategies.[1]

The N-cyclopropylmethyl (CPM) group serves two distinct roles:

  • Pharmacological: It acts as a lipophilic, metabolically stable "pocket filler" often superior to simple methyl or ethyl groups in kinase and GPCR inhibitors.

  • Chemical: It exerts a steric proximal effect on the C-5 iodine, significantly altering the kinetics of palladium-catalyzed reactions compared to N-methyl analogs.[1]

Structural & Electronic Properties
Feature1-(CPM)-5-iodo-1H-pyrazoleN-Methyl-5-iodopyrazoleN-Phenyl-5-iodopyrazole
Steric Bulk (N1) High (Secondary alkyl character)LowHigh (Planar/Rotational)
Electronic Effect Weakly Donating (+I)Weakly Donating (+I)Withdrawing (-M, -I)
C-5 Anion Stability ModerateModerateHigh (Stabilized by Ph)
Solubility High (Lipophilic)ModerateModerate

Comparative Reactivity Analysis

A. Lithium-Halogen Exchange (The Primary Activation Pathway)

The most reliable method to functionalize the C-5 position is Lithium-Halogen Exchange (Li/I) .

  • Mechanism: Treatment with n-BuLi or i-PrMgCl[1]·LiCl generates the C-5 heteroaryl anion.

  • CPM Specifics: unlike radical pathways, the anionic CPM species is stable and does not undergo ring-opening (cyclopropylmethyl

    
     homoallyl) at standard temperatures (-78°C to 0°C).[1]
    
  • Comparison:

    • vs. N-Methyl: The CPM group provides steric protection to the N1-lone pair, slightly reducing the rate of aggregation, which can actually improve the efficiency of monomeric trapping with electrophiles.

    • vs. Unprotected (NH): Unprotected pyrazoles require 2 equivalents of base (to deprotonate NH first) and have solubility issues. The CPM-protected variant is far superior for clean lithiation.

B. Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira)

This is where the CPM group introduces a "Steric Penalty."

  • The Challenge: The C-5 iodine is immediately adjacent to the bulky CPM group. This hinders the Oxidative Addition step of the catalytic cycle and, more critically, the Transmetallation step.

  • Observation: Standard conditions (e.g., Pd(PPh3)4, Na2CO3) that work for N-methyl analogs often result in sluggish conversion or homocoupling for the CPM analog.[1]

  • Solution: Use sterically demanding, electron-rich phosphine ligands (Buchwald ligands like XPhos or SPhos) to facilitate the coupling at the hindered center.

C. Radical Chemistry (Cautionary Note)
  • Risk: Reactions proceeding via long-lived radical intermediates (e.g., Bu3SnH reductions or photoredox) pose a risk of cyclopropyl ring opening to the linear butenyl chain.[1]

  • Guideline: Stick to 2-electron processes (Pd(0)/Pd(II) or Li/Mg species) to maintain the integrity of the cyclopropyl ring.[1]

Mandatory Visualization: Reactivity Decision Tree

ReactivityPathwaysStart1-(CPM)-5-iodo-1H-pyrazoleLi_ExchangeLi/I Exchange(n-BuLi, -78°C)Start->Li_ExchangeFast & CleanSuzukiSuzuki Coupling(Pd-Cat, Boronic Acid)Start->SuzukiSterically SensitiveRadicalRadical Process(AIBN, Bu3SnH)Start->RadicalAvoidC5_AnionStable C5-Li SpeciesLi_Exchange->C5_AnionTraps Electrophiles(CHO, COR, I, Sn)Coupled_ProdC5-Aryl ProductSuzuki->Coupled_ProdRequires Active Ligand(e.g., XPhos)Ring_OpenRing Opening Risk!(Butenyl byproduct)Radical->Ring_OpenKinetic Rearrangement

Figure 1: Decision matrix for functionalizing 1-(CPM)-5-iodo-1H-pyrazole. Note the divergence between stable anionic pathways and risky radical pathways.

Experimental Protocols

Protocol A: C-5 Formylation via Li/I Exchange

This protocol utilizes the stability of the CPM-protected anion to introduce a formyl group, a common intermediate.[1]

  • Setup: Flame-dry a 50 mL round-bottom flask under Argon.

  • Dissolution: Dissolve 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole (1.0 eq, 2.0 mmol) in anhydrous THF (10 mL). Cool to -78°C (dry ice/acetone bath).

  • Exchange: Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 5 minutes.

    • Checkpoint: The solution typically turns light yellow. Stir for 15 minutes. The exchange is extremely fast due to the weak C-I bond.

  • Quench: Add anhydrous DMF (1.5 eq) dropwise. Stir at -78°C for 30 mins, then warm to 0°C.

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc.

  • Expected Outcome: >90% conversion to the 5-formyl derivative. The CPM ring remains intact.

Protocol B: Sterically Optimized Suzuki Coupling

Standard conditions fail here. This protocol uses a precatalyst system designed for hindered substrates.[1]

  • Reagents: Combine 1-(CPM)-5-iodo-1H-pyrazole (1.0 eq), Arylboronic acid (1.5 eq), and K3PO4 (3.0 eq) in a vial.

  • Catalyst: Add XPhos Pd G2 (2-3 mol%).

    • Why? XPhos is bulky enough to prevent catalyst aggregation but electron-rich enough to force oxidative addition into the hindered C-I bond.

  • Solvent: Add 1,4-Dioxane:Water (4:1 ratio). De-gas with Argon bubbling for 5 mins.

  • Reaction: Seal and heat to 80°C for 4-6 hours.

    • Note: Do not exceed 100°C if possible to avoid thermal de-iodination side reactions.

  • Result: High yield of the 5-aryl pyrazole with minimal protodeiodination byproducts.

Comparative Data: Yields & Conditions

Reaction TypeSubstrate (N-Subst.)Catalyst/ReagentTimeYieldNotes
Suzuki CPM (Cyclopropylmethyl) Pd(PPh3)4 / Na2CO318 h45%Incomplete conv.; significant de-iodination.[1]
Suzuki CPM (Cyclopropylmethyl) XPhos Pd G2 / K3PO4 4 h 92% Recommended System.
Suzuki MethylPd(PPh3)4 / Na2CO36 h88%Less steric hindrance allows standard cat.
Li-Exchange CPM n-BuLi / -78°C15 min95%Excellent stability of anion.[1]
Li-Exchange Phenyln-BuLi / -78°C15 min85%Ortho-lithiation on Ph ring can compete.[1]

References

  • Knochel, P., et al. "Functionalization of Heterocycles via Magnesium and Lithium Organometallics." Chemical Reviews, 2008.

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling of Hindered Substrates." Journal of the American Chemical Society, 2005.

  • Grimmett, M. R. "Halogenation of Pyrazoles and Reactivity of Halopyrazoles." Science of Synthesis: Houben-Weyl Methods of Molecular Transformations, Vol 12.[1]

  • Aggarwal, V. K., et al. "Reactivity of Cyclopropylmethyl Anions vs Radicals." Nature Chemistry, 2012.

Validation of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Methods

Executive Summary: The Regioselectivity Challenge

In the synthesis of kinase inhibitors and GPCR ligands, the pyrazole ring is a privileged scaffold. However, the introduction of substituents—specifically the N-alkylation of 3(5)-iodo-1H-pyrazole—presents a critical regiochemical ambiguity.

The reaction typically yields two isomers:

  • The 1,5-isomer: 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole (Target: Sterically congested).

  • The 1,3-isomer: 1-(Cyclopropylmethyl)-3-iodo-1H-pyrazole (Thermodynamic: Sterically favored).

While NMR spectroscopy is the workhorse of daily analysis, it often fails to provide absolute certainty for 1,5-disubstituted pyrazoles due to the lack of proximal protons for NOE (Nuclear Overhauser Effect) correlation. Single Crystal X-ray Diffraction (SC-XRD) remains the only technique capable of providing a definitive, legally defensible structural assignment.

This guide outlines the validation protocol for the 5-iodo isomer, comparing its efficacy against standard spectroscopic alternatives.

The Isomer Problem: A Mechanistic View

The alkylation of an asymmetric pyrazole anion is governed by the interplay of steric hindrance and tautomeric equilibrium. The iodine atom at position 3(5) is large (Van der Waals radius ~1.98 Å), often directing alkylation to the distal nitrogen (forming the 1,3-isomer). Obtaining the 1,5-isomer (where the alkyl group is adjacent to the iodine) usually requires specific conditions or is isolated as the minor product.

Visualization: The Regiochemical Conflict

PyrazoleRegiochemistry Start 3(5)-Iodo-1H-pyrazole (Tautomeric Mixture) Reagents Cyclopropylmethyl bromide Base (Cs2CO3/K2CO3) Start->Reagents Isomer13 1,3-Isomer (Major Product) Iodine distal to Alkyl Reagents->Isomer13 Steric Control Isomer15 1,5-Isomer (Target: 5-Iodo) Iodine proximal to Alkyl Reagents->Isomer15 Dipolar Control Ambiguity Spectroscopic Ambiguity (NMR signals overlap) Isomer13->Ambiguity Isomer15->Ambiguity Validation X-Ray Crystallography (Definitive Proof) Ambiguity->Validation Required Step

Figure 1: The divergent synthetic pathway of pyrazole alkylation. The 1,5-isomer is structurally distinct but spectroscopically similar to the 1,3-isomer.

Comparative Analysis: X-Ray vs. NMR/MS

Why invest time in growing crystals? The table below objectively compares SC-XRD against standard analytical techniques for this specific molecule.

Feature1H / 13C / 15N NMR NOESY / ROESY Mass Spectrometry X-Ray Crystallography
Primary Output Connectivity & EnvironmentSpatial Proximity (<5 Å)Molecular WeightAbsolute 3D Structure
Differentiation Power Low. Shifts are predictive but not definitive without both isomers.Medium. Relies on NOE between N-CH2 and H-5. Fails for 5-Iodo (no H-5).None. Both isomers have identical Mass (MW ~248).High. Direct visualization of atomic positions.
Sample Requirement ~5 mg (Recoverable)~10 mg (Recoverable)<1 mg (Destructive)Single Crystal (~0.1 mm)
Time to Result 15 Minutes2-4 Hours5 Minutes2-24 Hours
Confidence Level 80% (Inferential)90% (Inferential)0% (Isomer indistinguishable)100% (Direct Observation)

The NMR Blind Spot: In the 1,3-isomer , the N-methylene protons are close to the proton at C-5, resulting in a strong NOE signal. In the 1,5-isomer (Target) , the N-methylene protons are close to the Iodine atom. Iodine has no magnetic moment useful for NOE. Therefore, the absence of an NOE signal is used to assign the structure. In rigorous science, absence of evidence is not evidence of absence . X-ray is required to close this logical gap.

Experimental Protocol: Validation by X-Ray

This protocol ensures high-quality data collection suitable for publication and regulatory filing.

Phase 1: Crystal Growth (The Critical Step)

The cyclopropylmethyl group adds flexibility, which can hinder crystallization. The iodine atom, however, encourages "halogen bonding," which aids lattice formation.

  • Solvent Selection: Use a binary system. Dissolve 20 mg of the compound in a minimum amount of Dichloromethane (DCM) .

  • Vapor Diffusion: Place the DCM solution in a small vial. Place this vial inside a larger jar containing Hexane or Pentane . Cap the large jar tightly.

  • Timeline: Allow to stand undisturbed at 4°C for 24-72 hours.

  • Target: Look for colorless blocks or prisms. Avoid needles (often indicate twinning).

Phase 2: Data Collection
  • Source: Mo-Kα (λ = 0.71073 Å) is preferred over Cu-Kα. Iodine absorbs Cu radiation heavily, leading to severe scaling errors.

  • Temperature: Collect at 100 K (Cryostream). This freezes the rotation of the cyclopropyl ring, reducing thermal disorder.

  • Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate absorption correction.

Phase 3: Structure Solution & Refinement[1][2]
  • Heavy Atom Method: The Iodine atom (Z=53) dominates the scattering. Use SHELXT (Intrinsic Phasing) to locate the Iodine immediately.

  • Refinement: Refine using SHELXL.[1]

  • Validation Check:

    • R1 Value: Should be < 5%.

    • Bond Lengths: The C-I bond is typically 2.05 - 2.10 Å .

    • Regiochemistry Check: Measure the distance from the N-substituted nitrogen to the C-I carbon.

      • 1,5-Isomer: 1 bond distance (N1-C5).

      • 1,3-Isomer: 3 bond distances (N1-N2-C3).

Visualization: The Crystallographic Workflow

CrystallographyWorkflow Sample Purified Isomer (>98% HPLC) Growth Vapor Diffusion (DCM/Hexane) Sample->Growth Selection Crystal Selection (Polarizing Microscope) Growth->Selection Diffraction X-Ray Diffraction (Mo Source, 100K) Selection->Diffraction Phasing Structure Solution (SHELXT - Heavy Atom) Diffraction->Phasing Raw Frames Refinement Refinement (SHELXL) Anisotropic Displacement Phasing->Refinement Electron Density Validation CheckCIF & OLEX2 Generate ORTEP Refinement->Validation Final Model

Figure 2: Step-by-step workflow for structural validation from crude solid to finalized CIF.

Supporting Data: What to Expect[3][4][5]

When analyzing the solved structure of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole , the following structural metrics confirm the identity of the 1,5-isomer.

Key Geometric Parameters (Typical Values)
ParameterAtom PairExpected Value (Å/°)Structural Significance
Bond Length C(5) — I 2.08 ± 0.02 Å Typical C(sp2)-Iodine bond.
Bond Length N(1) — C(5) 1.36 ± 0.02 Å Indicates N1 is directly bonded to the Iodine-bearing carbon (1,5-isomer).
Bond Angle N(1)—C(5)—I ~120° Confirms sp2 hybridization and direct substitution.
Torsion Angle C(5)—N(1)—C(methylene)—C(ring) Variable Defines the orientation of the cyclopropyl tail relative to the pyrazole.

Interpretation: In the 1,5-isomer , the Iodine atom is spatially crowded by the cyclopropylmethyl group. You may observe:

  • Steric Stress: Slight elongation of the N1-C(methylene) bond.

  • Halogen Bonding: Look for intermolecular contacts where the Iodine tip (σ-hole) points toward the N2 of a neighboring molecule (I···N distance < 3.5 Å). This is a hallmark of pyrazole crystal packing.

References
  • Grosso, C. et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. Link

    • Context: Discusses the standard regioselectivity issues in pyrazole synthesis and the use of SC-XRD for unambiguous assignment.
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

    • Context: The authoritative citation for the refinement software used in the protocol.
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D. Link

    • Context: Defines the "CheckCIF" validation standards required for publishing the structure.
  • Fustero, S. et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. Link

    • Context: Provides background on the thermodynamic vs. kinetic control of pyrazole isomers.
  • Cambridge Crystallographic Data Centre (CCDC) . Guidance on Depositing Small Molecule Structures. Link

    • Context: The repository for the final validated d

Sources

Comparative Analysis of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole and its Bromo Analog: A Guide to Halogen-Driven Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Halogens in Pyrazole Scaffolds

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of biologically active compounds.[1][2][3][4] Its versatile structure allows for multi-directional modifications to fine-tune pharmacological properties. This guide focuses on a specific and critical aspect of pyrazole functionalization: the comparative biological impact of substituting an iodine versus a bromine atom at the 5-position of a 1-(Cyclopropylmethyl)-1H-pyrazole core.

The two molecules at the center of our analysis are:

  • 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole (the "iodo analog")

  • 1-(Cyclopropylmethyl)-5-bromo-1H-pyrazole (the "bromo analog")

The N1-cyclopropylmethyl group is a common feature in contemporary drug design, often introduced to enhance metabolic stability, increase potency by exploring specific hydrophobic pockets, and improve overall pharmacokinetic profiles.[5] However, the choice of halogen at the C5 position introduces subtle yet profound differences in physicochemical properties that can dramatically alter a compound's interaction with biological targets. This guide will dissect these differences, providing a framework for understanding the structure-activity relationships (SAR) that govern their potential therapeutic applications.[6][7][8]

The Physicochemical Divide: Iodine vs. Bromine

The decision to use iodine or bromine is not arbitrary; it is a strategic choice based on fundamental atomic and molecular properties. These differences directly influence how the molecule behaves in a biological system, from receptor binding to metabolic clearance.

Property5-Bromo Analog5-Iodo AnalogCausality and Biological Implication
Van der Waals Radius (Å) 1.851.98The larger size of iodine can lead to more extensive surface contact and stronger van der Waals interactions, potentially increasing binding affinity. However, it can also cause steric hindrance in tighter binding pockets.
Polarizability (ų) 3.054.70Iodine's highly polarizable electron cloud makes it a superior halogen bond donor . This non-covalent interaction with Lewis basic atoms (e.g., backbone carbonyls) in a protein target can significantly enhance potency and selectivity.
C-X Bond Strength (kJ/mol) ~280 (C-Br)~220 (C-I)The weaker Carbon-Iodine bond makes the iodo analog more susceptible to in vivo metabolic dehalogenation, potentially leading to a shorter half-life and different metabolite profiles.
Lipophilicity (LogP) LowerHigherThe increased lipophilicity of the iodo analog can improve cell membrane permeability but may also lead to higher plasma protein binding, lower aqueous solubility, and increased non-specific binding.

This table illustrates a fundamental trade-off: the iodo analog's potential for higher potency through enhanced binding interactions versus the bromo analog's likelihood of greater metabolic stability.

Diagram: The Halogen Effect Cascade

This diagram illustrates the logical flow from the atomic properties of the halogen to the ultimate pharmacological outcome.

G cluster_0 Structural Choice cluster_1 Physicochemical Properties cluster_2 Pharmacodynamics (PD) cluster_3 Pharmacokinetics (PK) A C5-Iodo C Higher Polarizability Larger Size Weaker C-X Bond Higher Lipophilicity A->C B C5-Bromo D Lower Polarizability Smaller Size Stronger C-X Bond Lower Lipophilicity B->D E Potentially Higher Potency (via Halogen Bonding) Potential for Steric Clash C->E Impacts Target Interaction F Potentially Lower Metabolic Stability Higher Protein Binding Higher Vd C->F Impacts ADME D->E D->F

Caption: Logical flow from halogen choice to its impact on PD and PK.

Comparative Analysis of Biological Activities

While direct comparative data for these exact molecules is sparse, we can extrapolate from known activities of halogenated pyrazoles to predict their performance against key target classes.

Kinase Inhibition (e.g., p38 MAP Kinase)

Rationale: Pyrazole-based compounds are potent inhibitors of p38 MAPK, a key regulator in inflammatory pathways.[9] The C5-halogen is positioned to interact with the hydrophobic region II and the hinge backbone of the kinase.

  • Iodo Analog: The superior halogen bonding capacity of iodine could enable a strong interaction with the backbone carbonyl of Met109 in the hinge region. This could "lock" the inhibitor in an optimal conformation, leading to a significant increase in potency (lower IC50).

  • Bromo Analog: While a weaker halogen bond donor, the smaller bromine atom might be a better fit if the target pocket is sterically constrained. It provides a balance of hydrophobicity and size that can still yield high potency.

Expected Outcome: The iodo analog is predicted to be more potent against kinases where a strong halogen bond is a primary driver of affinity. The bromo analog may show superior activity or selectivity for kinases with smaller, more restrictive pockets.

Antimicrobial and Antiparasitic Activity

Rationale: Pyrazoles exhibit a broad spectrum of antimicrobial and antiparasitic activities.[1][2][7] Efficacy in this context is often dependent on the molecule's ability to penetrate the cell walls and membranes of the pathogen.

  • Iodo Analog: Its higher lipophilicity could enhance its ability to cross the lipid-rich membranes of bacteria or parasites, leading to higher intracellular concentrations and greater efficacy.

  • Bromo Analog: May offer a more favorable therapeutic window if the iodo analog's lipophilicity leads to off-target effects or poor solubility.

Pharmacokinetic (ADME) Profile: A Tale of Two Halogens

For any aspiring drug candidate, the ADME (Absorption, Distribution, Metabolism, Excretion) profile is as critical as its potency.

ADME Parameter5-Bromo Analog5-Iodo AnalogRationale & Implications
Metabolism More Stable. Stronger C-Br bond is less prone to cleavage.Less Stable. Weaker C-I bond is a potential site for metabolic dehalogenation by cytochrome P450 enzymes.The bromo analog is expected to have a longer in vivo half-life. The iodo analog may be a "soft drug" if rapid clearance is desired, or it could pose a liability due to the formation of reactive metabolites.
Distribution Lower plasma protein binding, potentially lower Vd.Higher plasma protein binding and a larger volume of distribution (Vd) due to higher lipophilicity.The iodo analog might achieve higher concentrations in fatty tissues and could have better brain penetration, but high protein binding can reduce the free fraction available for therapeutic effect.[10]
Toxicity Lower risk of halogen-specific toxicity.Potential for iodine-related off-target effects (e.g., thyroid). Higher risk of toxicity from reactive metabolites if dehalogenation occurs.A recent study on a different pyrazole series highlighted unexpected mitochondrial toxicity, underscoring the necessity of early and thorough toxicity screening for any novel scaffold.[11]

Experimental Protocols

To empirically validate these predictions, the following experimental workflows are essential.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

This protocol describes the derivatization of the 5-halo-pyrazole core, a crucial step for library synthesis and SAR exploration.[9]

  • Setup: To a flame-dried Schlenk flask, add 1-(Cyclopropylmethyl)-5-bromo-1H-pyrazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add dimethoxyethane (10 mL) via syringe.

  • Reaction: Heat the mixture to 80 °C and stir for 12-24 hours. Monitor progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.

Note: The same conditions are generally applicable to the iodo analog, which often exhibits higher reactivity in palladium-catalyzed coupling reactions.

Diagram: Bio-Evaluation Experimental Workflow

G A Synthesis & Purification (Bromo & Iodo Analogs) B In Vitro Potency Assay (e.g., Kinase IC50) A->B C In Vitro ADME Assays A->C F In Vitro Toxicity (e.g., HepG2 Cytotoxicity) A->F G Lead Candidate Selection B->G D Microsomal Stability (Metabolic Lability) C->D E Plasma Protein Binding C->E D->G E->G F->G H In Vivo Efficacy & PK/PD Studies G->H

Caption: A streamlined workflow for evaluating and comparing analogs.

Protocol 2: In Vitro Microsomal Stability Assay

This assay directly measures metabolic stability, a key predicted differentiator.

  • Preparation: Prepare a 1 mg/mL solution of test compound (iodo or bromo analog) in DMSO.

  • Reaction Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat; final concentration 0.5 mg/mL), NADPH regenerating system, and phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C. Add the test compound to a final concentration of 1 µM to initiate the reaction.

  • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding an ice-cold solution of acetonitrile containing an internal standard.

  • Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Calculation: The half-life (t½) is determined by plotting the natural log of the percent remaining parent compound versus time.

Conclusion and Strategic Outlook

The choice between 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole and its bromo analog is a classic case of balancing competing pharmacological properties.

  • The iodo analog represents a "high-risk, high-reward" strategy. Its superior polarizability makes it a prime candidate for achieving high potency through halogen bonding, but this comes at the cost of potentially poor metabolic stability and higher off-target liabilities.

  • The bromo analog is a more conservative, "safer" choice. It offers a greater likelihood of metabolic stability and a cleaner ADME profile, making it a more robust scaffold for further optimization, even if its initial potency is slightly lower.

Ultimately, the "better" molecule is entirely context-dependent. For targets where high potency is difficult to achieve and a strong halogen bond is known to be beneficial, the iodo analog is the logical starting point. For programs where a favorable pharmacokinetic profile and long duration of action are paramount, the bromo analog provides a more reliable foundation. The optimal path forward involves synthesizing and testing both compounds in parallel, using the empirical data from the workflows described above to make an informed, data-driven decision on which scaffold to advance.

References

  • Tiwari, R., et al. (n.d.). Current status of pyrazole and its biological activities. PMC. [Link]

  • Afzal, U., et al. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... ResearchGate. [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Bîcu, E., et al. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). PMC. [Link]

  • PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. [Link]

  • PubMed. (n.d.). Relationship Between Structure and Antiproliferative Activity of Novel 5-amino-4-cyanopyrazole-1-formaldehydehydrazono Derivatives on HL-60RG Human Leukemia Cells. [Link]

  • PubMed. (n.d.). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. [Link]

  • Chemspace. (n.d.). The Chemical Versatility of 3,5-Dibromo-1H-Pyrazole for Synthesis. [Link]

  • PMC. (n.d.). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. [Link]

  • PMC. (2020). Natural and Biomimetic Antitumor Pyrazoles, A Perspective. [Link]

  • PubMed. (n.d.). Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. [Link]

  • ResearchGate. (n.d.). Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. [Link]

  • ResearchGate. (2025). Discovery of 1‐(Cyclopropylmethyl)‐2‐(Dibenzo[b,d]Thiophen‐2‐yl)‐1H‐Benzo[d]Imidazole‐5‐Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. [Link]

  • Frontiers. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. [Link]

  • PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

  • TCG Lifesciences. (n.d.). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. [Link]

Sources

High-performance liquid chromatography (HPLC) method for 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Separation Challenge

The analysis of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole presents a classic but deceptive chromatographic challenge. While the molecule itself is moderately lipophilic, the critical quality attribute (CQA) in its synthesis is almost invariably the separation of the 1,5-iodo target from its 1,3-iodo regioisomer.

In standard alkylation reactions of 3(5)-iodo-1H-pyrazole, tautomeric equilibrium leads to a mixture of N-alkylated products. The 1,5-isomer (sterically congested) and the 1,3-isomer (thermodynamically favored in many conditions) possess nearly identical hydrophobicities (


), rendering standard C18 methods inefficient for baseline resolution.

This guide compares two distinct methodologies:

  • Method A (Standard C18): Robust for general purity but often fails to resolve the regioisomer to <0.1% levels.

  • Method B (Phenyl-Hexyl): The recommended "Gold Standard" which exploits

    
    -
    
    
    
    interactions and shape selectivity to separate the halogenated isomers.

Chemical Context & Impurity Origin[1][2]

To understand the separation, one must understand the synthesis. The impurity profile is dictated by the tautomerism of the starting material.

SynthesisPath SM Starting Material 3(5)-Iodo-1H-pyrazole Target TARGET (1,5-Isomer) 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole (Steric clash: Iodine vs Alkyl) SM->Target Alkylation (N1) Impurity IMPURITY (1,3-Isomer) 1-(Cyclopropylmethyl)-3-iodo-1H-pyrazole (Less Steric Hindrance) SM->Impurity Alkylation (N2) Reagent Reagent Cyclopropylmethyl bromide (Base) Reagent->Target Reagent->Impurity

Figure 1: Divergent synthesis pathway generating the critical regioisomeric pair.

Method Comparison: C18 vs. Phenyl-Hexyl

The following table summarizes the performance characteristics of the two primary column chemistries evaluated for this separation.

FeatureMethod A: C18 (Octadecyl) Method B: Phenyl-Hexyl (Recommended)
Primary Interaction Hydrophobic (Dispersive)Hydrophobic +

-

Interaction + Shape Selectivity
Regioisomer Selectivity (

)
Low (~1.02 - 1.05)High (~1.15 - 1.25)
Mechanism Separates based on carbon count/lipophilicity. Since 1,3 and 1,5 isomers have identical formulas, separation relies on minor dipole differences.The electron-rich Phenyl phase interacts with the electron-deficient Iodine. The position of Iodine (3 vs 5) alters this interaction significantly.
Tailing Factor (

)
1.2 - 1.5 (Basic nitrogens interact with silanols)1.0 - 1.2 (Better shielding of silanols)
Suitability Rough reaction monitoring.Final Product Release & Impurity Profiling.

Recommended Experimental Protocol (Method B)

This protocol is designed to be self-validating , utilizing a specific gradient to ensure the elution of highly lipophilic dimers while resolving the polar starting materials.

Chromatographic Conditions[1][3][4][5][6][7]
  • Column: Fluorophenyl or Phenyl-Hexyl,

    
    , 
    
    
    
    (e.g., superficially porous particles for higher efficiency).
  • Mobile Phase A:

    
     Formic Acid in Water (Milli-Q grade).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade). Note: Methanol is avoided here as Acetonitrile provides sharper peaks for halogenated aromatics.

  • Flow Rate:

    
    .
    
  • Column Temperature:

    
     (Elevated temperature improves mass transfer and peak symmetry).
    
  • Detection: UV-DAD at 230 nm (Primary) and 254 nm (Secondary).

    • Why 230 nm? Iodinated pyrazoles typically show a strong absorption maximum

      
       around 220-235 nm due to the auxochromic effect of the iodine atom.
      
  • Injection Volume:

    
    .
    
Gradient Program
Time (min)% Mobile Phase BEvent
0.0 30Initial Hold (Retain polar SM)
2.0 30Isocratic to stack bands
12.0 70Linear Gradient (Elute Isomers)
15.0 95Wash (Elute dimers/lipophilic byproducts)
18.0 95Hold
18.1 30Re-equilibration
23.0 30End of Run
Sample Preparation[5]
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Dissolve

    
     of sample in 
    
    
    
    Acetonitrile (
    
    
    ).
  • Working Standard: Dilute Stock 1:10 with Diluent to reach

    
    .
    
    • Critical Step: Filter through a

      
       PTFE filter. Nylon filters may bind the iodinated compound.
      

System Suitability & Troubleshooting

To ensure the trustworthiness of the data, the following criteria must be met before running samples.

Workflow Start Start Sequence Blank Inject Blank (Check for carryover/ghost peaks) Start->Blank SST System Suitability (SST) Mix of 1,3 and 1,5 isomers Blank->SST Decision Resolution > 2.0? SST->Decision Fail FAIL Check Column Age Adjust Gradient Slope Decision->Fail No Pass PASS Proceed to Samples Decision->Pass Yes

Figure 2: System Suitability Decision Tree.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Co-elution of Isomers Loss of

-

selectivity.
Switch from C18 to Phenyl-Hexyl. If already using Phenyl, lower the %B at the start of the gradient (e.g., start at 20% B).
Peak Tailing > 1.5 Residual silanol interaction.Ensure 0.1% Formic Acid or TFA is fresh. Increase buffer strength to 10mM Ammonium Formate if using MS.
Ghost Peaks Iodine leaching/degradation.Protect samples from light (amber vials). Iodinated compounds are photosensitive.

References

  • Separation of Halogenated Isomers: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Selectivity for shape/positional isomers).
  • Pyrazole Synthesis & Impurities: Fustero, S., et al. (2011). "Regioselective Synthesis of Pyrazoles." Chemistry – A European Journal. Link

  • HPLC of Iodinated Heterocycles: SIELC Technologies. "Separation of 4-Iodopyrazole." Application Note. Link

  • Regiochemistry of Alkylation:Journal of Heterocyclic Chemistry. "Alkylation of 3(5)-iodopyrazoles." (General reference for the 1,3 vs 1,5 distribution mechanism).

Comparative Guide: Optimizing Mass Spectrometry Fragmentation Strategies for Pyrazole-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazole derivatives (e.g., Celecoxib, Rimonabant) represent a cornerstone scaffold in modern medicinal chemistry. However, their structural rigidity and nitrogen-rich core present unique challenges in mass spectrometry (MS), particularly regarding ionization efficiency and the differentiation of regioisomers (1,3- vs. 1,5-substituted).

This guide objectively compares fragmentation methodologies (CID vs. HCD) and ionization techniques (ESI vs. APCI), providing a self-validating workflow for researchers characterizing these heterocycles.

Part 1: Mechanistic Foundation of Pyrazole Fragmentation

To optimize MS parameters, one must first understand the "soft spots" of the pyrazole ring. Unlike aliphatic chains, the pyrazole core is aromatic and stable. Fragmentation requires significant energy and typically follows specific pathways.

The Core Cleavage Pathways

The primary fragmentation mechanism for pyrazoles involves the cleavage of the N-N bond, often followed by the expulsion of neutral species such as HCN (hydrogen cyanide) or nitriles.

  • Pathway A (N-N Cleavage): The weakest point in the ring, though still requiring high collision energy. Leads to ring opening.

  • Pathway B (Side-Chain Loss): Often dominates if labile groups (e.g., sulfonamides, carboxylic acids) are present.

  • Pathway C (RDA - Retro-Diels-Alder): Less common in fully substituted pyrazoles but critical for partially saturated pyrazolines.

Visualization: Pyrazole Fragmentation Decision Tree

The following diagram illustrates the mechanistic flow based on internal energy distribution.

PyrazoleFragmentation Precursor Precursor Ion [M+H]+ CheckSub Labile Side Chains? (Sulfonamide, Ester, etc.) Precursor->CheckSub SideChainLoss Side-Chain Cleavage (Dominant Low Energy) CheckSub->SideChainLoss Yes RingStability Stable Pyrazole Core CheckSub->RingStability No SideChainLoss->RingStability Secondary Frag HighEnergy High Energy Activation (>35 NCE / >40eV) RingStability->HighEnergy NN_Cleavage N-N Bond Cleavage HighEnergy->NN_Cleavage HCD/Beam CID HCN_Loss Expulsion of HCN (Diagnostic -27 Da) NN_Cleavage->HCN_Loss Nitrile_Loss Loss of R-CN (Substituent Dependent) NN_Cleavage->Nitrile_Loss

Figure 1: Mechanistic pathway for pyrazole dissociation. Note that ring opening (N-N cleavage) typically requires higher collision energies than side-chain losses.

Part 2: Comparative Analysis of Fragmentation Technologies[1][2]

For pyrazole analysis, the choice of dissociation technique significantly alters the observed spectra. The two dominant modes are Resonant CID (Trap-based) and HCD/Beam-type CID (Orbitrap/Q-TOF).

The "Low-Mass Cutoff" Problem

Pyrazoles frequently eject small neutral fragments like HCN (27 Da).

  • Trap CID (e.g., Ion Trap, Linear Trap): Suffers from the "1/3 rule" (Low Mass Cutoff). If your precursor is m/z 400, you may not detect fragment ions below m/z 110-130. You will miss the diagnostic pyrazole ring fragments.

  • HCD / Beam CID: No low-mass cutoff. You can detect the small diagnostic ions confirming the heterocyclic core.[1]

Technology Comparison Table
FeatureResonant CID (Ion Trap)HCD (Orbitrap) / Beam CID (Q-TOF)Relevance to Pyrazoles
Energy Regime Slow heating (Resonant)Rapid, higher energyPyrazole rings are stable; "Slow heating" may only strip side chains. HCD is preferred to break the ring.
Low Mass Cutoff Yes (Typically ~1/3 of precursor)No Critical: HCD allows detection of low m/z diagnostic ions (e.g., nitrile fragments).
Fragment Richness Lower (Sequential fragmentation)Higher (Access to higher energy channels)HCD provides richer spectra for fingerprinting libraries.
Sensitivity High (Trapping efficiency)High (modern TOF/Orbitrap)Comparable for most drug discovery applications.

Recommendation: For structural elucidation of pyrazoles, HCD or Beam-type CID is superior due to the ability to detect low-mass ring fragments and access the higher energy required to cleave the aromatic core.

Part 3: Ionization Strategies (ESI vs. APCI)

While Electrospray Ionization (ESI) is the standard, pyrazoles can be non-polar depending on substitution.

Comparative Data
  • ESI (+): Preferred for pyrazoles with basic nitrogens or polar side chains (amines, sulfonamides). Forms stable

    
     and often 
    
    
    
    .
  • APCI (+): Essential for highly lipophilic pyrazoles (e.g., fully phenyl-substituted) where ESI response is poor. Predominantly forms

    
    .
    

Experimental Insight: If your pyrazole derivative shows poor sensitivity in ESI, switch to APCI. The "corona discharge" mechanism of APCI is more effective for the rigid, aromatic pyrazole system when polar handles are absent.

Part 4: Differentiation of Regioisomers (1,3- vs. 1,5-Substituted)

A critical challenge in pyrazole synthesis is the formation of regioisomers. While NMR is definitive, MS/MS can provide rapid screening based on the "Proximity Effect."

  • 1,5-Isomers: The substituent at C5 is sterically crowded by the N1-substituent. This steric strain often leads to more abundant fragmentation (lower activation energy for loss of the C5 substituent) compared to the 1,3-isomer.

  • 1,3-Isomers: Thermodynamically more stable; typically yield higher intensity precursor ions and require higher collision energy (CE) to fragment.

Workflow for Isomer Differentiation

IsomerDiff Sample Synthesized Mixture (1,3 & 1,5 Isomers) LC_Sep LC Separation (C18/Phenyl-Hexyl) Sample->LC_Sep MS_Acq MS/MS Acquisition (Stepped NCE 20-40-60) LC_Sep->MS_Acq Analysis Analyze Fragment Ratios MS_Acq->Analysis Isomer15 1,5-Isomer: High Frag/Precursor Ratio Early Elution (typically) Analysis->Isomer15 Steric Strain Isomer13 1,3-Isomer: Low Frag/Precursor Ratio Late Elution (typically) Analysis->Isomer13 Stable

Figure 2: Workflow for distinguishing pyrazole regioisomers using LC-MS/MS. The "Ortho-effect" in 1,5-isomers often leads to distinct fragmentation ratios.

Part 5: Self-Validating Experimental Protocol

Objective: Obtain reproducible, library-quality spectra for pyrazole derivatives.

System Suitability

Before running samples, validate the system state:

  • Mass Accuracy Check: Calibrate to <2 ppm error (Orbitrap) or <5 ppm (Q-TOF).

  • Energy Ramp Validation: Inject a standard (e.g., Sulfamethazine, which contains a heteroaromatic ring) to ensure fragmentation efficiency at NCE 30 matches historical data.

Step-by-Step Protocol (Orbitrap Example)
  • Source Parameters (ESI):

    • Spray Voltage: 3.5 kV (Positive Mode).

    • Sheath Gas: 40 arb units (High flow needed to desolvate rigid aromatics).

    • Aux Gas Temp: 350°C.

  • MS/MS Acquisition:

    • Mode: Parallel Reaction Monitoring (PRM) or Data-Dependent (ddMS2).

    • Resolution: 17,500 or 30,000 (at m/z 200). High resolution is required to separate isobaric interferences (e.g., loss of CO vs. N2).

    • Collision Energy: Use Stepped NCE (Normalized Collision Energy) at 20, 40, 60.

      • Why? NCE 20 preserves side chains. NCE 60 is required to break the pyrazole N-N bond. Stepped energy captures both in a single spectrum.

  • Data Processing:

    • Filter for diagnostic neutral losses: 27.0109 Da (HCN).

    • Check for "Ring-Opening" ions: Look for fragment masses corresponding to the hydrazine derivative or the diketone remnant.

References

  • El-Sayed, M. et al. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Spectroscopy Letters. Link

  • Van Thuijl, J. et al. (1970). The mass spectra of some pyrazole compounds. Organic Mass Spectrometry. Link

  • Kuhn, B. L. et al. (2013). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Link

  • Microsaic Systems. (2020).[2] Straight to the Source: ESI vs APCI. Link

  • Thermo Fisher Scientific / Reddit Community. (2020). HCD vs CID in the Orbitrap: Technical Discussion. Link

  • Grosjean, S. et al. (2022).[3] Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. Link

Sources

A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Analysis of Key Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For the medicinal chemist, the pyrazole scaffold is a privileged structure, forming the core of numerous blockbuster drugs, from the anti-inflammatory celecoxib to the oncology therapeutic crizotinib. Its remarkable versatility as a bioisostere for amides and its ability to forge critical hydrogen bond interactions have cemented its status as a cornerstone of modern drug discovery. The synthetic route chosen to access this vital heterocycle is therefore a decision of paramount importance, directly influencing yield, purity, scalability, and the overall efficiency of the discovery pipeline.

This guide provides a head-to-head comparison of three prevalent condensation-based strategies for pyrazole synthesis: the classical Knorr Synthesis , the versatile Synthesis from α,β-Unsaturated Carbonyls , and the contemporary Microwave-Assisted approach . We will dissect the underlying mechanisms, provide field-proven experimental protocols, and present objective performance data to empower researchers, scientists, and drug development professionals to make informed strategic decisions in their synthetic endeavors.

At a Glance: Performance Comparison of Pyrazole Synthesis Routes

The optimal synthetic strategy is invariably a function of the target molecule's substitution pattern, the required scale, available laboratory instrumentation, and overarching green chemistry objectives. The following table summarizes typical performance data for the synthesis of structurally similar pyrazoles via the methods discussed herein.

Parameter Knorr Synthesis Synthesis from α,β-Unsaturated Carbonyl Microwave-Assisted Synthesis
Starting Materials 1,3-Dicarbonyls, Hydrazinesα,β-Unsaturated Aldehydes/Ketones, HydrazinesVaries (1,3-Dicarbonyls or Enones)
Typical Reaction Time 1 - 4 hours4 - 6 hours (plus oxidation step)2 - 20 minutes
Typical Temperature Reflux (e.g., ~100°C)Reflux (e.g., ~80°C)70 - 150°C
Typical Yield High (often >80%)Good to High (65-90%)Very High (often >90%)
Key Advantages Reliable, high-yielding, well-establishedWide substrate scope (from chalcones), one-pot potentialDramatically reduced reaction times, high yields, green
Key Disadvantages Potential for regioisomeric mixtures with unsymmetrical diketonesOften requires a separate oxidation step from pyrazoline intermediateRequires specialized microwave reactor

Method 1: The Knorr Pyrazole Synthesis - The Time-Honored Classic

First reported by Ludwig Knorr in 1883, this reaction remains one of the most direct and reliable methods for constructing the pyrazole ring.[1] The core principle is the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent, like a β-ketoester) with a hydrazine derivative.[2][3]

The Underlying Mechanism: A Tale of Two Carbonyls

The reaction's elegance lies in its sequential nucleophilic attack and cyclization. The process is typically acid-catalyzed, which serves to activate the carbonyl groups for attack.[1] The mechanism proceeds as follows:

  • Hydrazone Formation: One nitrogen of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound. Following the elimination of a water molecule, a hydrazone intermediate is formed.[4]

  • Intramolecular Cyclization: The second, free nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the second carbonyl group.

  • Dehydration and Aromatization: This cyclization forms a hydroxyl-pyrazoline intermediate, which readily dehydrates to yield the final, stable aromatic pyrazole ring. The formation of this aromatic system is the thermodynamic driving force for the reaction, often leading to high yields.[2]

With an unsymmetrical 1,3-dicarbonyl, the initial hydrazone can form at either carbonyl group, potentially leading to a mixture of regioisomeric pyrazole products.[5]

Knorr_Mechanism Start 1,3-Dicarbonyl + Hydrazine Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation (-H2O) Cyclized Hydroxyl-Pyrazoline Intermediate Hydrazone->Cyclized Intramolecular Nucleophilic Attack Pyrazole Pyrazole Product Cyclized->Pyrazole Dehydration (-H2O)

Caption: The Knorr Pyrazole Synthesis Pathway.

Experimental Protocol: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one

This protocol is adapted from a standard laboratory procedure for the synthesis of a pyrazolone, a common tautomeric form of a hydroxypyrazole, from a β-ketoester.[4]

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • Deionized water

Procedure:

  • In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Add 1-propanol (3 mL) followed by 3 drops of glacial acetic acid to the mixture.

  • Heat the reaction on a stirring hot plate to approximately 100°C.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane. The reaction is complete upon full consumption of the ethyl benzoylacetate starting material (typically 1 hour).

  • Once complete, add deionized water (10 mL) to the hot, stirring solution to induce precipitation of the product.

  • Allow the mixture to cool slowly to room temperature while stirring to maximize crystal formation.

  • Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold water and allow it to air dry to yield the final pyrazolone product.

Method 2: Synthesis from α,β-Unsaturated Carbonyls - The Versatile Chalcone Route

This method provides a powerful alternative to the Knorr synthesis, particularly for preparing diversely substituted aryl-pyrazoles. The most common precursors are chalcones (1,3-diaryl-2-propen-1-ones), which are themselves readily synthesized via Claisen-Schmidt condensation of an aldehyde and a ketone.[6]

The Underlying Mechanism: Addition, Cyclization, and Aromatization

The reaction of an α,β-unsaturated ketone or aldehyde with a hydrazine derivative proceeds through a distinct two-stage mechanism to form the pyrazole.[7]

  • Michael Addition: The reaction initiates with a conjugate (Michael) addition of one of the hydrazine's nitrogen atoms to the β-carbon of the α,β-unsaturated system. This forms an enolate or enol intermediate.

  • Intramolecular Cyclization: The second nitrogen atom then attacks the carbonyl carbon in an intramolecular condensation reaction, forming a five-membered pyrazoline ring after proton transfer.[8]

  • Aromatization: The resulting pyrazoline is a non-aromatic intermediate. To achieve the stable pyrazole, an oxidation step is required to introduce the second double bond into the ring. This can occur in situ with certain reagents or as a separate, subsequent step.[7][8] Common methods for this aromatization include oxidation with bromine, iodine, or simply heating in a high-boiling solvent like DMSO in the presence of oxygen.[6][7]

Chalcone_Mechanism Start α,β-Unsaturated Carbonyl + Hydrazine Michael_Adduct Michael Adduct (Enolate) Start->Michael_Adduct Michael Addition Pyrazoline Pyrazoline Intermediate Michael_Adduct->Pyrazoline Intramolecular Cyclization Pyrazole Pyrazole Product Pyrazoline->Pyrazole Oxidation (-2H)

Caption: Pyrazole Synthesis from α,β-Unsaturated Carbonyls.

Experimental Protocol: Two-Step Synthesis of 3,5-Diphenyl-1H-pyrazole from Chalcone

This protocol details the synthesis of the pyrazoline intermediate from chalcone, followed by its oxidation to the aromatic pyrazole.

Part A: Synthesis of 3,5-Diphenyl-2-pyrazoline [9] Materials:

  • 1,3-Diphenyl-2-propen-1-one (Chalcone) (5.0 mmol)

  • Hydrazine hydrate (25.0 mmol)

  • Glacial acetic acid (30 mL)

Procedure:

  • Combine chalcone (5.0 mmol), hydrazine hydrate (25.0 mmol), and glacial acetic acid (30 mL) in a round-bottom flask equipped with a reflux condenser.

  • Reflux the reaction mixture with stirring for 4 hours.

  • After the reflux period, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Collect the resulting solid precipitate by vacuum filtration, wash thoroughly with water, and dry.

  • The crude pyrazoline can be purified by recrystallization from methanol. A typical reported yield is 68%.[9]

Part B: Oxidation of Pyrazoline to 3,5-Diphenyl-1H-pyrazole [7] Materials:

  • 3,5-Diphenyl-2-pyrazoline (from Part A)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Dissolve the pyrazoline intermediate in DMSO in a flask open to the air (or under an oxygen atmosphere).

  • Heat the solution with stirring. The aromatization occurs upon heating in DMSO with oxygen.

  • Monitor the reaction by TLC until the pyrazoline starting material is consumed.

  • Upon completion, the pyrazole product can be isolated by pouring the reaction mixture into water and filtering the resulting precipitate.

Method 3: Microwave-Assisted Synthesis - The Green and Rapid Approach

The application of microwave irradiation has revolutionized synthetic organic chemistry, and pyrazole synthesis is no exception. By utilizing dielectric heating, microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to mere minutes, often with improved yields and cleaner reaction profiles.[10] This approach aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free conditions.

The Underlying Principle: Accelerated Condensation

The mechanism of microwave-assisted pyrazole synthesis is identical to its conventional counterpart (e.g., Knorr or chalcone-based routes). The key difference lies in the energy transfer method. Microwave energy efficiently couples with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with conventional oil baths.[10] This superheating of the solvent and reagents dramatically accelerates the rate-limiting steps of the condensation and dehydration processes.

One-pot, multi-component reactions are particularly well-suited for microwave assistance. For instance, a β-ketoester, a hydrazine, and an aldehyde can be combined and irradiated to form complex pyrazolones in a single, rapid step, bypassing the need to isolate intermediates.

Microwave_Workflow Reagents Combine Reactants (e.g., β-Ketoester, Hydrazine, Aldehyde) in MW Vial Microwave Irradiate in Microwave Reactor Reagents->Microwave Seal Vial Workup Cool & Precipitate Microwave->Workup Rapid Heating (e.g., 10 min, 420W) Product Isolate Pure Pyrazole Product Workup->Product Filter & Dry

Caption: General workflow for microwave-assisted pyrazole synthesis.

Experimental Protocol: One-Pot Microwave Synthesis of a 4-Arylidenepyrazolone

This protocol is adapted from a general procedure for the efficient, solvent-free, one-pot synthesis of pyrazolone derivatives.

Materials:

  • Ethyl acetoacetate (0.45 mmol)

  • Substituted phenylhydrazine (0.3 mmol)

  • Substituted benzaldehyde (0.3 mmol)

Procedure:

  • In a 50-mL flask or a dedicated microwave reaction vessel, combine ethyl acetoacetate (0.45 mmol), the chosen phenylhydrazine (0.3 mmol), and the chosen benzaldehyde (0.3 mmol).

  • Place the unsealed vessel in a domestic or laboratory microwave oven.

  • Irradiate the solvent-free mixture at a power of 420 W for 10 minutes.

  • After irradiation, carefully remove the vessel and allow it to cool to room temperature.

  • Triturate the resulting solid with ethyl acetate.

  • Collect the purified product by suction filtration. This method reports yields ranging from 51–98% depending on the substrates used.

Conclusion and Outlook

The synthesis of the pyrazole core is a mature field, yet one that continues to evolve. The Knorr synthesis remains a robust and high-yielding method, valued for its simplicity and reliability. The synthesis from α,β-unsaturated carbonyls offers exceptional versatility, leveraging the vast chemical space of chalcone precursors to generate complex 3,5-diarylpyrazoles. Finally, microwave-assisted synthesis represents the modern paradigm of efficiency and green chemistry, offering dramatic reductions in reaction times and energy usage, making it an indispensable tool for rapid library synthesis and process optimization.

The choice of method is a strategic one. For large-scale, cost-effective synthesis of a specific target, a well-optimized Knorr reaction may be ideal. For exploring structure-activity relationships with diverse aryl substitutions, the chalcone route is often superior. For rapid lead generation and methodology development, the speed and efficiency of microwave synthesis are unparalleled. By understanding the causality, performance, and practical execution of these core methodologies, researchers can more effectively navigate the path to discovering the next generation of pyrazole-based therapeutics.

References

  • Scheme 14. Microwave-assisted one-pot synthesis of pyrazole... (n.d.). ResearchGate. Available at: [Link]

  • Wang, S., et al. (2012). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules. Available at: [Link]

  • Lellek, V., et al. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett. Available at: [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Available at: [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Available at: [Link]

  • Microwave-assisted synthesis of 5-aminopyrazol-4-yl ketones and the p38(MAPK) inhibitor RO3201195 for study in Werner syndrome cells. (2007). PubMed. Available at: [Link]

  • Mild Oxidation of 1,3,5-Trisubstituted Pyrazolines with N-Bromo-sulphonamides. (2004). Scribd. Available at: [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 3,5‐Diphenyl‐1H‐Pyrazoles. (2008). ResearchGate. Available at: [Link]

  • Pyrazoline synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Wang, S., et al. (2012). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. National Institutes of Health. Available at: [Link]

  • ChemInform Abstract: One-Pot Synthesis of 3,5-Diphenyl-1H-pyrazoles from Chalcones and Hydrazine under Mechanochemical Ball Milling. (2014). ResearchGate. Available at: [Link]

  • Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. (2020). Academy of Sciences Malaysia. Available at: [https://www.akademisains.gov.my/asm_journals/index.php/ मजांटिस/article/view/1005/921]([Link] मजांटिस/article/view/1005/921)

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available at: [Link]

  • Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. (2005). Organic Chemistry Portal. Available at: [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark. Available at: [Link]

  • Chalcone Derived Pyrazole Synthesis via One-pot and Two-pot Strategies. (n.d.). Bentham Science. Available at: [Link]

  • Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. (2021). PubMed. Available at: [Link]

  • Knorr pyrazole synthesis. (2021). ResearchGate. Available at: [Link]

  • Knorr Pyrazole Synthesis. (n.d.). n.p.. Available at: [Link]

  • Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. (2023). YouTube. Available at: [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2023). Inpharmacy. Available at: [Link]

Sources

Technical Guide: Comparative Evaluation of Pyrazole-Based Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring (1,2-diazole) is a "privileged scaffold" in medicinal chemistry, distinguished by its unique ability to act simultaneously as a hydrogen bond donor (NH) and acceptor (N). This duality allows it to mimic peptide bonds and bind with high affinity to diverse biological targets, particularly kinase ATP-binding pockets and cyclooxygenase (COX) active sites.

This guide provides a rigorous technical comparison of pyrazole-based compounds against alternative scaffolds (e.g., phenylacetic acids, quinazolines). It details the experimental frameworks required to validate their superior selectivity profiles and pharmacokinetic stability, moving beyond basic screening to mechanistic validation.

Part 1: Structural Logic & The Chemical Advantage

To understand the performance differences in biological assays, one must first grasp the chemical causality.

  • The Pyrazole Advantage: Unlike the isoxazole (oxygen-containing) or pyridine (single nitrogen) scaffolds, the pyrazole ring offers a specific geometry that often optimizes

    
    -
    
    
    
    stacking interactions while maintaining metabolic stability against rapid oxidative cleavage.
  • The Competitor:

    • In Inflammation:[1][2][3][4] Carboxylic acid derivatives (e.g., Diclofenac, Naproxen). These rely on an ionic interaction with Arg120 in COX enzymes but lack the specific "side-pocket" selectivity of pyrazoles.

    • In Oncology: Quinazolines (e.g., Gefitinib). While potent, they often suffer from poor solubility and distinct resistance profiles compared to the flexible pyrazole core found in Crizotinib.

Visualization: The Pyrazole Pharmacophore Logic

PyrazoleLogic Pyrazole Pyrazole Scaffold (1,2-Diazole) H_Donor H-Bond Donor (NH) Target: Glu/Asp residues Pyrazole->H_Donor H_Acceptor H-Bond Acceptor (N) Target: Hinge Region (Kinases) Pyrazole->H_Acceptor Metabolism Metabolic Liability (N-Glucuronidation) Pyrazole->Metabolism Phase II Risk Selectivity High Selectivity (e.g., COX-2 Side Pocket) H_Donor->Selectivity Specific Binding H_Acceptor->Selectivity

Figure 1: Mechanistic basis of pyrazole interactions. The dual H-bond capability drives potency but introduces specific metabolic risks (glucuronidation) that must be screened early.

Part 2: In Vitro Assessment – Inflammation (COX-2 Selectivity)

Case Study: Celecoxib (Pyrazole) vs. Diclofenac (Phenylacetic Acid).

The Scientific Challenge

Traditional NSAIDs (Diclofenac) inhibit both COX-1 (constitutive, GI-protective) and COX-2 (inducible, inflammatory). Pyrazoles were engineered to fit the larger hydrophobic side pocket of COX-2, theoretically sparing the GI tract.

Comparative Performance Data
FeaturePyrazole (Celecoxib)Phenylacetic Acid (Diclofenac)Clinical Implication
COX-2 IC50 0.04 µM0.02 µMDiclofenac is slightly more potent.
COX-1 IC50 15.0 µM0.6 µMCritical Differentiator: Celecoxib spares COX-1.
Selectivity Ratio ~375 (COX-1/COX-2)~29 (COX-1/COX-2)Pyrazole offers superior isoform selectivity.
Binding Mode Side-pocket insertionArg120 Ionic Salt BridgePyrazole binding is distinct and rigid.
Protocol: Human Whole Blood Assay (HWBA)

Why this protocol? Purified enzyme assays often yield misleading IC50s due to lack of plasma protein binding. The HWBA is the "gold standard" for predicting in vivo efficacy.

Workflow:

  • Blood Collection: Collect fresh heparinized blood from healthy volunteers (ensure no NSAID intake for 2 weeks).

  • COX-1 Arm (Thromboxane B2):

    • Aliquot blood into tubes containing vehicle or Pyrazole test compound (0.001–100 µM).

    • Causality: Allow clotting at 37°C for 1 hour. Platelets express only COX-1; clotting triggers TXB2 release.

    • Terminate with Indomethacin (10 µM) / EDTA to stop reaction.

  • COX-2 Arm (PGE2):

    • Aliquot blood and stimulate with LPS (10 µg/mL) .

    • Causality: LPS induces COX-2 expression in monocytes over 24 hours.

    • Incubate 24h at 37°C.

  • Quantification: Centrifuge plasma and quantify TXB2 (COX-1 proxy) and PGE2 (COX-2 proxy) via ELISA or LC-MS/MS.

Part 3: In Vivo Assessment – Oncology (Kinase Inhibition)

Case Study: Crizotinib (Pyrazole) vs. Standard Chemotherapy (Pemetrexed) or Quinazolines .

The Scientific Challenge

In ALK+ Non-Small Cell Lung Cancer (NSCLC), the ATP-binding pocket is the target.[5] The pyrazole moiety in Crizotinib mimics the adenine ring of ATP, forming critical hydrogen bonds with the hinge region (Glu1197/Met1199).

Visualization: The Kinase Inhibition Workflow

KinaseWorkflow Start Compound Synthesis (Pyrazole Core) InVitro In Vitro: Kinase Panel (ALK, ROS1, MET) Start->InVitro IC50 < 10nM CellBased Cellular Assay (H3122 ALK+ Lines) InVitro->CellBased Selectivity Check InVivo In Vivo: Xenograft (Nude Mice) CellBased->InVivo ADME Pass Readout Tumor Volume & Biomarker (pALK) Analysis InVivo->Readout

Figure 2: Critical path for validating pyrazole kinase inhibitors. Note the gatekeeping "Selectivity Check" to ensure off-target toxicity (e.g., KDR inhibition) is minimized.

Protocol: Tumor Growth Inhibition (TGI) in Xenografts

Why this protocol? It validates not just potency, but bioavailability and target engagement in a physiological system.[6]

  • Model Establishment:

    • Implant

      
       H3122 (EML4-ALK positive) cells subcutaneously into the right flank of BALB/c nude mice.
      
    • Validation: Wait until tumors reach ~150–200 mm³. Randomize mice to ensure equal average tumor volume across groups.

  • Dosing Regimen:

    • Group A (Vehicle): 0.5% Methylcellulose (Oral gavage).

    • Group B (Reference): Crizotinib (25-50 mg/kg, QD).

    • Group C (Test Pyrazole): Equimolar dose.

  • Data Collection:

    • Measure tumor volume (

      
      ) every 3 days.
      
    • Critical Step: Body weight must be monitored daily. Pyrazoles can induce weight loss if off-target gastrointestinal toxicity occurs.

  • Terminal PD Analysis:

    • At study end, harvest tumors 2 hours post-last dose.

    • Western Blot: Lysate tumor tissue and probe for Phospho-ALK (Tyr1604) .

    • Success Criterion: A potent pyrazole must show >80% reduction in pALK compared to vehicle.

Part 4: ADME & Metabolic Stability (The Pyrazole Liability)

While pyrazoles are potent, they are chemically distinct from other heterocycles regarding metabolism.

  • The Liability: The nitrogen atoms are prone to N-glucuronidation (Phase II) and oxidative cleavage.

  • Comparison: Unlike phenyl rings (oxidized to phenols), pyrazoles often induce CYP enzymes (specifically CYP2E1), potentially causing drug-drug interactions (DDIs).

Comparative Stability Data (Human Microsomes)
Compound ClassPrimary Metabolic RouteT½ (Microsomal Stability)Risk Factor
Pyrazole (e.g., Crizotinib) Oxidation (CYP3A4) & N-DealkylationModerate (30-60 min)CYP Inhibition/Induction
Isoxazole Ring opening (reductive)Low (<20 min)Toxic metabolite formation
Indole HydroxylationHigh (>60 min)Generally stable, but lipophilic
Protocol: Microsomal Stability Assay
  • Preparation: Thaw pooled human liver microsomes (HLM) on ice.

  • Incubation:

    • Mix Test Compound (1 µM final) with microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Start Reaction: Add NADPH-generating system (or 1 mM NADPH).

    • Control: Include Testosterone (high turnover) and Warfarin (low turnover).

  • Sampling:

    • Aliquot at 0, 5, 15, 30, and 60 minutes.

    • Quench: Immediately add ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis:

    • Centrifuge and analyze supernatant via LC-MS/MS.

    • Calculate Intrinsic Clearance (

      
      ) using the slope of ln(concentration) vs. time.
      

References

  • Fassihi, A. et al. (2012). Pyrazole: A Privileged Scaffold of Medicinal Chemistry. Semantics Scholar. Link

  • Grosser, T. et al. (2018). Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac. PMC. Link

  • Pfizer Inc. (2011).[7] Crizotinib (Xalkori) Prescribing Information & Mechanism of Action. NIH DailyMed. Link

  • Kalgutkar, A. S. et al. (2000). Ester and Amide Derivatives of the Nonsteroidal Antiinflammatory Drug, Indomethacin, as Selective Cyclooxygenase-2 Inhibitors. Journal of Medicinal Chemistry. Link

  • Di, L. & Kerns, E. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection. Assay Guidance Manual (NCBI). Link

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, celebrated for its synthetic accessibility and versatile binding capabilities that allow for extensive functionalization.[1][2][3] This five-membered heterocyclic ring is a cornerstone in the design of inhibitors targeting a vast array of proteins involved in pathological processes, from cancer to inflammation and infectious diseases.[3][4] In modern drug discovery, in silico molecular docking has become an indispensable tool for accelerating the identification and optimization of these pyrazole-based compounds.[1][5] By predicting the binding affinity and orientation of a ligand within a protein's active site, docking provides critical insights into the molecular basis of inhibition, guiding rational drug design efforts.[1]

This guide provides a comparative analysis of docking studies involving pyrazole derivatives against several key protein classes. It is designed to move beyond a simple recitation of data, instead offering a field-proven perspective on why certain experimental choices are made, how to ensure the trustworthiness of your results, and how these computational models translate into tangible experimental outcomes.

Pillar 1: The 'Why' - Foundational Principles of a Sound Docking Strategy

Before comparing results, it's crucial to understand the causality behind a robust molecular docking workflow. A successful study is not merely about generating the lowest binding energy score; it's about creating a predictive model grounded in biophysical reality.

1.1. Target and Ligand Preparation: Garbage In, Garbage Out The quality of your input structures dictates the reliability of your output. Crystal structures obtained from the Protein Data Bank (PDB) are not plug-and-play models; they are static snapshots that often contain errors or lack necessary information, such as hydrogen atoms.[6]

  • Receptor State: It is critical to know the functional state of your target protein.[6] For kinases, are you targeting the active (DFG-in) or inactive (DFG-out) conformation? This choice profoundly impacts the shape of the ATP-binding pocket and will determine which class of inhibitors you can successfully dock.

  • Protonation States: The protonation state of amino acid residues (especially Histidine, Aspartate, and Glutamate) in the active site is pH-dependent and crucial for forming correct hydrogen bond networks.[7] Tools like H++ or PROPKA can assist in assigning appropriate protonation states based on the microenvironment.

  • Structural Waters: Water molecules in an active site can be critical mediators of ligand binding, forming hydrogen bond bridges.[7] A common error is to indiscriminately remove all crystallographic waters. The best practice is to evaluate each water molecule. Those with low B-factors or forming multiple hydrogen bonds with the protein or co-crystallized ligand should be considered for inclusion in the docking simulation.[7]

  • Ligand Tautomers and Ionization States: Pyrazole derivatives, like many small molecules, can exist in different tautomeric and ionization states at physiological pH. It is imperative to enumerate these potential forms and dock all relevant structures to avoid missing the bioactive conformation.

1.2. Defining the Search Space: Precision Targeting The "binding site" or "grid box" defines the three-dimensional space where the docking algorithm will search for favorable ligand poses.[8]

  • Known Binders: If a co-crystallized ligand is present, defining the search space as a 3-6 Å radius around this ligand is a standard and effective approach.[6]

  • Apo Structures: For proteins without a known binder (apo structures), pocket prediction algorithms (e.g., SiteMap, CASTp) are necessary to identify "druggable" cavities—those with sufficient size and favorable physicochemical properties to accommodate a small molecule.[6]

1.3. The Algorithm and Scoring Function: A Necessary Partnership Docking software uses a search algorithm to generate numerous ligand poses and a scoring function to rank them.[8] Search algorithms sample conformational space, while scoring functions estimate the binding free energy. It is a common misconception that the top-ranked pose with the lowest energy is always the "correct" one. The goal is to see a clear enrichment of plausible, low-energy poses that cluster in a specific binding mode.

Pillar 2: Comparative Docking Analysis Across Target Classes

The versatility of the pyrazole scaffold is evident in its ability to be tailored for diverse protein targets. The following sections compare its performance in several therapeutically relevant protein families.

2.1. Protein Kinases: The Battle for the ATP Pocket Protein kinases are primary targets in oncology, and numerous pyrazole derivatives have been designed to inhibit them.[1] Key targets include VEGFR-2 (angiogenesis), EGFR (cell proliferation), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2) (mitotic progression).[1][9]

Docking studies consistently show that pyrazole derivatives act as ATP-competitive inhibitors, occupying the adenine binding region.[9][10] The core interaction is almost invariably a hydrogen bond between one of the pyrazole's nitrogen atoms and the "hinge" region of the kinase, mimicking the interaction of the adenine base of ATP.[9] Substituents on the pyrazole ring are then optimized to form additional interactions with the hydrophobic regions and the solvent-exposed front pocket, enhancing both potency and selectivity.

Data Presentation: Comparative Docking of Pyrazole Derivatives Against Protein Kinases

Compound ID Target Protein (PDB ID) Docking Software Binding Energy (kcal/mol) Key H-Bond Interactions (Residues) Key Hydrophobic Interactions (Residues) Reference
Derivative 1b VEGFR-2 (2QU5) AutoDock 4.2 -10.09 Not Specified Not Specified [2][4]
Derivative 6h EGFR Not Specified Not Specified Hinge Region ATP Binding Site [9]
Derivative 6 Multiple Kinases Not Specified Not Specified ATP Binding Site Not Specified [10][11]
Derivative 1d Aurora A (2W1G) AutoDock 4.2 -8.57 Not Specified Not Specified [2][4]
Derivative 2b CDK2 (2VTO) AutoDock 4.2 -10.35 Not Specified Not Specified [2][4]

| Compound 3i | VEGFR-2 | Not Specified | Not Specified | Supported by in vitro data | Supported by in vitro data |[12] |

Note: Binding energies are highly dependent on the specific software, force field, and protocol used and should be compared cautiously across different studies. The primary value is in relative ranking within the same study.

2.2. Antimicrobial Targets: Disrupting Bacterial Machinery With rising antibiotic resistance, novel scaffolds are urgently needed. Pyrazole derivatives have shown promise by targeting essential bacterial enzymes like DNA gyrase and MurB, which are involved in DNA synthesis and cell wall construction, respectively.[13][14][15]

Docking studies reveal that these compounds can effectively occupy the active sites of these bacterial targets. For instance, in S. aureus DNA gyrase B, pyrazole derivatives have been shown to interact with key residues, disrupting its function.[13] Similarly, interactions with the MurB enzyme of E. coli suggest a mechanism for inhibiting peptidoglycan synthesis.[13]

Data Presentation: Comparative Docking of Pyrazole Derivatives Against Bacterial Enzymes

Compound ID Target Protein (PDB ID) Docking Software Binding Energy (kcal/mol) Key Interacting Residues Target Organism Reference
Compound 5c MurB Not Specified "Considerable" Active Site E. coli [13]
Compound 5b DNA Gyrase B Not Specified "Considerable" Active Site S. aureus [13]
Ferrocenyl-pyrazole DNA Gyrase (6QX2) AutoDock Vina -9.6 Ala588 Bacterial [14]

| Derivative 2d | GlcN-6-P Synthase | AutoDock 4.2 | Not Specified | Cys300, Gly301, Gln348, etc. | Bacterial/Fungal | |

Pillar 3: A Self-Validating Experimental Protocol

Trustworthiness in computational science comes from rigorous validation.[16] This protocol describes a self-validating workflow for docking a novel pyrazole derivative against a target protein, using VEGFR-2 (PDB: 2QU5) as an example.

Step 1: Protein Preparation

  • Download Structure: Obtain the crystal structure of VEGFR-2 (PDB ID: 2QU5) from the Protein Data Bank.

  • Initial Cleanup: Load the structure into a molecular modeling program (e.g., Schrödinger Maestro, MOE, UCSF Chimera). Remove all molecules except the protein chain and any critical water molecules or cofactors.

  • Protonation and Optimization: Use a dedicated tool (e.g., Protein Preparation Wizard in Maestro) to add hydrogen atoms, assign correct bond orders, and determine the optimal protonation states of residues like histidine at a physiological pH of 7.4.

  • Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes while keeping the backbone atoms close to their crystallographic positions. This ensures a physically realistic starting structure.

Step 2: Ligand Preparation

  • Draw and Optimize: Sketch your pyrazole derivative in 2D and convert it to a 3D structure.

  • Enumerate States: Generate all likely ionization states and tautomers at pH 7.4 using appropriate software (e.g., LigPrep).

  • Energy Minimize: Perform a thorough energy minimization of each ligand state using a suitable force field (e.g., OPLS, MMFF94).

Step 3: Validation via Re-docking (The Trustworthiness Check)

  • Extract Native Ligand: From the original PDB file (2QU5), extract the co-crystallized ligand.

  • Define Binding Site: Define the docking grid or sphere based on the position of the extracted native ligand (e.g., a 10 Å cube centered on the ligand's centroid).

  • Re-dock: Dock the extracted native ligand back into the prepared protein structure using your chosen docking program (e.g., AutoDock Vina, Glide).

  • Calculate RMSD: Superimpose the top-scoring docked pose of the native ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD). A successful validation is generally indicated by an RMSD value of < 2.0 Å. [17][18] This confirms that your protocol can reproduce the known experimental binding mode.

Step 4: Docking the Novel Pyrazole Derivative

  • Dock Ligands: Using the validated protocol and the same grid definition, dock all prepared states of your novel pyrazole derivative into the active site of VEGFR-2.

  • Analyze Results: Examine the top-scoring poses. The binding energy/docking score provides a quantitative estimate of affinity.[19] Critically analyze the interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking) formed with key active site residues. The most credible results are those where low-energy poses cluster into a single, well-defined binding mode that is consistent with known structure-activity relationships (SAR).

Mandatory Visualizations: Conceptualizing the Workflow

Diagrams are essential for conveying complex computational workflows and molecular interactions clearly.

G cluster_prep 1. Input Preparation cluster_validation 2. Protocol Validation cluster_docking 3. Virtual Screening PDB Select Target PDB PrepP Prepare Protein (Add H, Assign Charges) PDB->PrepP NativeL Extract Native Ligand from PDB PDB->NativeL Ligand Design Pyrazole Derivative (2D) PrepL Prepare Ligand (3D, Tautomers, States) Ligand->PrepL Redock Re-Dock Native Ligand PrepP->Redock Dock Dock Pyrazole Derivatives PrepP->Dock PrepL->Dock NativeL->Redock RMSD Calculate RMSD (< 2.0 Å ?) Redock->RMSD RMSD->Dock Protocol Validated Analyze Analyze Poses & Scores Dock->Analyze Lead Identify Lead Candidates Analyze->Lead

Caption: A validated molecular docking workflow for pyrazole derivatives.

G Conceptual Pyrazole-Kinase Interaction cluster_protein Kinase ATP Binding Pocket cluster_ligand Pyrazole Ligand HINGE Hinge Region (e.g., Met) GATEKEEPER Gatekeeper Residue (e.g., Thr) HYDROPHOBIC1 Hydrophobic Pocket 1 (e.g., Val, Leu) HYDROPHOBIC2 Hydrophobic Pocket 2 (e.g., Ala, Ile) PYRAZOLE Pyrazole Core PYRAZOLE->HINGE H-Bond PYRAZOLE->HYDROPHOBIC2 Hydrophobic Interaction R1 R1 Group R1->HYDROPHOBIC1 Hydrophobic Interaction R2 R2 Group R2->GATEKEEPER Steric/Hydrophobic Interaction

Caption: Key interactions of a pyrazole inhibitor in a kinase active site.

Conclusion and Future Outlook

Molecular docking is a powerful hypothesis-generating tool that significantly streamlines the drug discovery pipeline for pyrazole-based inhibitors. Comparative analysis reveals common binding motifs, such as the crucial hinge-binding interaction in kinases, while also highlighting the scaffold's adaptability to diverse targets like bacterial enzymes. The trustworthiness of these in silico predictions, however, is wholly dependent on a meticulously planned and rigorously validated protocol. As computational power increases and algorithms become more sophisticated, integrating techniques like molecular dynamics simulations post-docking will further refine binding predictions and provide a more dynamic picture of the protein-ligand interactions that drive therapeutic efficacy.

References

  • Kumar, A., Sharma, S., Sharma, R., & Singh, P. (2021). Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. Anticancer Agents in Medicinal Chemistry, 21(1), 42-60. [Link]

  • El-Sayed, N. N. E., et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry, 12(2), 2483-2498. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Synthesis, Molecular Docking, and Antitumor Evaluation of Some New Pyrazole, Pyridine, and Thiazole Derivatives Incorporating Sulfonamide Residue. Polycyclic Aromatic Compounds, 43(9), 8196-8215. [Link]

  • Gomaa, A. M., et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 23(12), 3074. [Link]

  • Sattu, H., Hinanaaz, S., & Navneetha, O. (2023). SYNTHESIS, CHARACTERIZATION, MOLECULAR DOCKING STUDIES AND ANTHELMINTIC AND ANTI-CANCER ACTIVITY OF PYRAZOLE CONTAIN NOVEL INDOLIN-2-ONE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 14(7), 3404-3413. [Link]

  • Gaber, Z. B., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 13(31), 21535-21553. [Link]

  • Prasad, Y. R., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 413-418. [Link]

  • Reddy, M. R., et al. (2022). Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. Molecules, 27(5), 1541. [Link]

  • Shakil, M., et al. (2022). Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole. Journal of Applied Biology & Biotechnology, 10(5), 115-121. [Link]

  • Gomaa, A. M., et al. (2016). Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. Molecules, 21(10), 1348. [Link]

  • Neves, B. J., et al. (2021). Best Practices for Docking-Based Virtual Screening. In Molecular Docking for Computer-Aided Drug Design (pp. 75-98). Elsevier. [Link]

  • Al-Hourani, B. J., et al. (2017). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. International Journal of Chemical Sciences, 15(2), 126. [Link]

  • Singh, S., & Kaur, M. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 205-224. [Link]

  • Gomaa, A. M., et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 23(12), 3074. [Link]

  • Singh, T., & Biswas, D. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology, 21(5), e1012033. [Link]

  • Singh, P., & Kumar, A. (2017). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Molecules, 22(10), 1642. [Link]

  • Ibrahim, M. A., et al. (2021). QSAR and docking studies of pyrazole analogs as antiproliferative against human colorectal adenocarcinoma cell line HT-29. Journal of Advanced Research in Applied Sciences and Engineering Technology, 22(1), 1-13. [Link]

  • Anonymous. (2021). Computational Development of Pyrazole Derivatives by Docking, Virtual Screening, and Admet Predictions. Journal of Science and Technology, 12(7). [Link]

  • Reyes, J. D. C. (2024). Validation of Docking Methodology (Redocking). ResearchGate. [Link]

  • Faria, J. V., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 786839. [Link]

  • Ruiz-Carmona, S., et al. (2017). Best Practices in Docking and Activity Prediction. Journal of Chemical Information and Modeling, 57(2), 165-183. [Link]

  • Castellano, S., et al. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 51(9), 2386-2399. [Link]

  • Prasad, Y. R., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 413-418. [Link]

  • Prasad, Y. R., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Semantic Scholar. [Link]

  • Al-Ostath, R. A., et al. (2024). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 29(3), 698. [Link]

  • Diller, D. J., & Merz, K. M. (2001). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Computer Sciences, 41(5), 1133-1140. [Link]

  • Kumar, D., & V., R. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of Biomolecular Structure and Dynamics, 39(12), 4415-4425. [Link]

  • N., C. (2022). How to validate the molecular docking results? ResearchGate. [Link]

  • Clark, A. M., & Labute, P. (2014). Practical Considerations in Virtual Screening and Molecular Docking. Methods in Molecular Biology, 1184, 147-167. [Link]

  • Zothantluanga, J. H., & Chetia, D. (2022). A Beginner's Guide to Molecular Docking. ETFLIN, 1(1), 1-10. [Link]

Sources

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

As a novel heterocyclic compound, 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole is increasingly utilized in synthetic chemistry and drug discovery. Its structure, which combines a pyrazole core with a halogen (iodine), necessitates rigorous handling and disposal protocols. This guide provides a procedural framework for researchers and laboratory professionals to manage this chemical waste safely, ensuring personnel safety and environmental compliance. The following procedures are synthesized from best practices for halogenated organic compounds and pyrazole derivatives, providing a robust operational plan in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.

Hazard Assessment and Risk Profile

Understanding the potential hazards is the foundation of safe disposal. While a dedicated SDS for 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole is not widely available, its risk profile can be extrapolated from analogous pyrazole and iodo-substituted organic compounds. The primary risks stem from its heterocyclic nitrogen-containing structure and its classification as a halogenated organic compound.

Key Anticipated Hazards:

  • Toxicity: Pyrazole derivatives can be harmful if swallowed and toxic in contact with skin[1].

  • Irritation: The compound is expected to be a significant skin and eye irritant[2].

  • Environmental Hazard: As with many halogenated organics, it may be harmful to aquatic life with long-lasting effects.

  • Combustion Byproducts: When heated to decomposition, it may emit toxic fumes of carbon oxides, nitrogen oxides (NOx), and halogenated compounds[3][4].

Anticipated Hazard Profile Summary
Hazard ClassificationAnticipated CategoryRationale and Key Precautions
Acute Toxicity (Oral) Category 4Harmful if swallowed. Do not eat, drink, or smoke when handling. Wash hands thoroughly after use[1].
Acute Toxicity (Dermal) Category 3Toxic in contact with skin. Avoid all skin contact. Wear appropriate chemical-resistant gloves.
Skin Irritation Category 2Causes skin irritation. Wear protective clothing and gloves[2].
Serious Eye Damage/Irritation Category 1 / 2Causes serious eye damage or irritation. Wear safety goggles and, if necessary, a face shield[2][4].
Aquatic Hazard (Chronic) Category 3Harmful to aquatic life with long-lasting effects. Prevent release to the environment.

Pre-Disposal Safety Protocols: Engineering and Personal Controls

Before handling the chemical for disposal, it is imperative to establish a safe working environment. The primary goal is to minimize exposure through inhalation, dermal contact, and accidental ingestion.

Engineering Controls:

  • Ventilation: Always handle 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole, both in its pure form and in solution, inside a certified chemical fume hood to prevent the inhalation of dust or vapors[3][5].

  • Safety Equipment: Ensure an eyewash station and safety shower are immediately accessible[5].

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be used when there is a significant risk of splashing[4].

  • Skin Protection: Wear a flame-retardant lab coat and long-sleeved clothing[3].

  • Hand Protection: Use nitrile rubber gloves with a minimum thickness of 0.11 mm. Dispose of contaminated gloves immediately after use in accordance with good laboratory practices and wash hands thoroughly[4].

  • Respiratory Protection: If handling large quantities or if dust generation is unavoidable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used[6].

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation is the most critical step in the disposal process. Halogenated organic compounds must be kept separate from non-halogenated waste streams to ensure they are routed to the correct final disposal facility[7][8].

Protocol for Waste Collection:

  • Designate a "Halogenated Organic Waste" Container:

    • Causality: Halogenated waste requires specialized high-temperature incineration with scrubbers to neutralize the resulting acidic gases (e.g., hydrogen iodide). Mixing it with non-halogenated waste contaminates the entire stream and can lead to improper disposal, causing environmental damage and potential regulatory violations[9].

    • Use a chemically compatible, sealable container. It must be vapor-tight and spill-proof[7].

  • Properly Label the Waste Container:

    • Label the container before adding any waste[7].

    • The label must include:

      • The words "Halogenated Waste" or "Hazardous Waste"[7].

      • The full chemical name: "1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole". Do not use abbreviations[7].

      • An approximate concentration if in solution.

      • The appropriate GHS hazard pictograms (e.g., skull and crossbones, health hazard, environmental hazard).

  • Transferring Waste to the Container:

    • Solid Waste: Carefully transfer the solid chemical into the waste container using a dedicated spatula or scoop to minimize dust formation[6].

    • Solutions: Pour solutions containing the compound carefully into the designated liquid waste container.

    • Contaminated Labware: Items such as gloves, weighing paper, and pipette tips that are contaminated should be collected in a sealed, labeled bag and disposed of as solid hazardous waste[5]. Do not dispose of these items in the regular trash.

  • Container Management:

    • Keep the waste container sealed at all times, except when actively adding waste[7].

    • Store the container in a cool, dry, well-ventilated secondary containment area, away from incompatible materials[4][7].

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing different forms of waste containing 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole.

G Start Identify Waste Containing 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole WasteType Determine Waste Form Start->WasteType Solid Pure Solid or Contaminated Solid Debris (e.g., gloves, paper) WasteType->Solid Solid Solution Solution in Organic Solvent WasteType->Solution Organic Solution Aqueous Aqueous Solution (e.g., from extraction) WasteType->Aqueous Aqueous Solution CollectSolid Collect in a dedicated, labeled HALOGENATED SOLID WASTE container. Solid->CollectSolid CollectLiquid Collect in a dedicated, labeled HALOGENATED LIQUID WASTE container. Solution->CollectLiquid Aqueous->CollectLiquid FinalDisposal Arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste contractor. CollectSolid->FinalDisposal CollectLiquid->FinalDisposal

Caption: Disposal workflow for 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole.

Final Disposal Procedures

The final step involves the legal and safe removal of the chemical waste from the laboratory. Self-treatment or disposal is not recommended or permissible for this class of compound.

Primary Disposal Method:

  • Licensed Professional Disposal: The only acceptable method for disposing of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole is through your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal contractor[6][10]. These organizations are equipped to transport and manage the waste according to federal, state, and local regulations[11].

  • Incineration: The ultimate disposal method for halogenated organic waste is typically high-temperature incineration in a facility equipped with afterburners and scrubbers. This ensures the complete destruction of the compound and the safe neutralization of harmful byproducts[6][9].

Prohibited Disposal Methods:

  • DO NOT Dispose Down the Drain: This is strictly prohibited. The compound's potential toxicity and persistence can damage aquatic ecosystems and interfere with wastewater treatment processes[6][7].

  • DO NOT Evaporate in Fume Hood: Allowing solvents containing this compound to evaporate is not a disposal method and releases the chemical into the environment.

  • DO NOT Mix with Incompatible Waste: Avoid mixing with non-halogenated waste, strong acids, or bases unless the reaction is known and controlled.

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

For Small Spills:

  • Ensure you are wearing the appropriate PPE as described in Section 2.

  • Restrict access to the spill area.

  • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully sweep or scoop up the absorbed material without creating dust[6].

  • Place the contaminated material into your designated halogenated solid waste container.

  • Clean the spill area with a suitable solvent, and place the cleaning materials into the waste container.

  • Wash hands thoroughly.

For Large Spills:

  • Evacuate the immediate area immediately[7].

  • Alert others in the vicinity and activate the fire alarm if necessary to facilitate evacuation.

  • Contact your institution's EHS or emergency response team from a safe location. Provide them with the chemical name and the approximate quantity spilled.

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole waste in a manner that prioritizes safety, regulatory compliance, and environmental stewardship.

References

  • 5-Amino-3-methyl-1-phenylpyrazole - SAFETY DATA SHEET. (2014). Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - Pyrazole. (2026). Sigma-Aldrich.
  • Pyrazole - Safety D
  • 1-Phenyl-3-methyl-5-pyrazolone - Safety D
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
  • 5-Hydroxy-1-methyl-1H-pyrazole - SAFETY D
  • MSDS of 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole. (2017). Capot Chemical Co., Ltd.
  • SAFETY DATA SHEET - 1H-Pyrazole. (2025). Fisher Scientific.
  • Halogenated Waste Streams. University of Wisconsin-Milwaukee.
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017).
  • Production, Import/Export, Use, and Disposal of Iodine.
  • Standard Operating Procedure for work with Iodine. (2018).

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.